molecular formula C10H11NO3 B1349492 2-[Acetyl(methyl)amino]benzoic acid CAS No. 78944-67-9

2-[Acetyl(methyl)amino]benzoic acid

Cat. No.: B1349492
CAS No.: 78944-67-9
M. Wt: 193.2 g/mol
InChI Key: VCOQVAJFXPHUAM-UHFFFAOYSA-N
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Description

2-[Acetyl(methyl)amino]benzoic acid is a useful research compound. Its molecular formula is C10H11NO3 and its molecular weight is 193.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[Acetyl(methyl)amino]benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[Acetyl(methyl)amino]benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[acetyl(methyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-7(12)11(2)9-6-4-3-5-8(9)10(13)14/h3-6H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCOQVAJFXPHUAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00229395
Record name Benzoic acid, 2-((acetylmethyl)amino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00229395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78944-67-9
Record name Benzoic acid, 2-((acetylmethyl)amino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078944679
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2-((acetylmethyl)amino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00229395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"2-[Acetyl(methyl)amino]benzoic acid" synthesis and characterization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis, purification, and characterization of 2-[acetyl(methyl)amino]benzoic acid (CAS 78944-67-9), also known as N-acetyl-N-methylanthranilic acid. This compound serves as a critical intermediate in the synthesis of nitrogen-containing heterocycles, particularly quinolinones and benzoxazinones , and is a known process impurity in the manufacturing of N-methylated benzodiazepines and sartans (e.g., Telmisartan).

Unlike its primary amine counterpart (N-acetylanthranilic acid), this secondary amide possesses unique steric properties that influence its reactivity and spectral characteristics (rotamerism). This guide prioritizes a controlled acylation protocol using acetyl chloride to avoid the common pitfall of thermal cyclization to N-methyl-4-hydroxyquinolin-2-one.

Chemical Identity & Properties

PropertyDetail
IUPAC Name 2-[Acetyl(methyl)amino]benzoic acid
Synonyms N-Acetyl-N-methylanthranilic acid; o-(N-Methylacetamido)benzoic acid
CAS Number 78944-67-9
Molecular Formula C

H

NO

Molecular Weight 193.20 g/mol
Physical State White to off-white crystalline solid (or viscous oil if impure)
Solubility Soluble in DCM, DMSO, Methanol; Sparingly soluble in water
pKa (Predicted) ~3.5 (Carboxylic acid)

Retrosynthetic Analysis

The most logical disconnection for 2-[acetyl(methyl)amino]benzoic acid is at the amide bond. The precursor, 2-(methylamino)benzoic acid (N-methylanthranilic acid), is commercially available or easily synthesized via the methylation of anthranilic acid.

Strategic Consideration: Direct acetylation of anthranilic acids often leads to benzoxazinones (cyclic anhydrides). However, the N-methyl group prevents the formation of the standard benzoxazinone. Instead, harsh conditions can force cyclization to quinolinones . Therefore, the synthesis must be performed under mild conditions to isolate the acyclic acid.

Retrosynthesis cluster_conditions Critical Control Target 2-[Acetyl(methyl)amino]benzoic acid (Target) Precursor N-Methylanthranilic acid (CAS 134-39-4) Target->Precursor C-N Disconnection (Amide Bond) Reagent Acetyl Chloride / Acetic Anhydride Target->Reagent Warning Avoid High Temp (>100°C) to prevent Quinolinone formation

Figure 1: Retrosynthetic disconnection showing the primary pathway from N-methylanthranilic acid.

Experimental Protocols

Method A: Controlled Acylation (Recommended)

This method uses Acetyl Chloride (AcCl) and a base at low temperature. It is superior to acetic anhydride reflux methods because it minimizes the risk of thermal cyclization and mixed anhydride formation.

Reagents:

  • N-Methylanthranilic acid (1.0 eq)

  • Acetyl Chloride (1.2 eq)

  • Triethylamine (Et

    
    N) or Pyridine (2.0 eq)
    
  • Dichloromethane (DCM) or THF (anhydrous)

Protocol:

  • Setup: Charge a flame-dried 3-neck round-bottom flask with N-methylanthranilic acid (5.0 g, 33 mmol) and anhydrous DCM (50 mL). Add Et

    
    N (9.2 mL, 66 mmol) under nitrogen atmosphere. The solution may be slightly yellow.
    
  • Addition: Cool the reaction mixture to 0°C using an ice bath. Add Acetyl Chloride (2.8 mL, 39.6 mmol) dropwise over 20 minutes via a pressure-equalizing addition funnel. Exotherm is expected.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 3-4 hours. Monitor by TLC (System: EtOAc/Hexane 1:1 + 1% AcOH).

  • Quench: Quench the reaction with water (30 mL) and transfer to a separatory funnel.

  • Workup (Acid/Base Extraction):

    • Wash the organic layer with 1M HCl (2 x 30 mL) to remove excess base.

    • Extract the organic layer with saturated NaHCO

      
       solution  (3 x 30 mL). The product (acid) will move to the aqueous layer.
      
    • Discard the organic layer (removes non-acidic impurities).

    • Acidify the combined aqueous extracts carefully with 6M HCl to pH ~2. The product should precipitate as a white solid or oil.

  • Isolation: Extract the acidified aqueous phase with EtOAc (3 x 40 mL). Dry combined organics over Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
Method B: Acetic Anhydride (Classical)

Note: This method is prone to forming the mixed anhydride. A hydrolysis step is mandatory.

Protocol:

  • Dissolve N-methylanthranilic acid (1.0 eq) in Acetic Acid (glacial).

  • Add Acetic Anhydride (2.0 eq) and stir at room temperature for 12 hours. Do not reflux.

  • Add water (excess) and heat to 60°C for 30 minutes to hydrolyze any mixed anhydrides formed at the carboxylic acid position.

  • Cool and extract as described in Method A.

Critical Process Parameters (CPP)

ParameterLimitRationale
Temperature < 40°CTemperatures >100°C (e.g., refluxing Ac

O) promote cyclization to N-methyl-4-hydroxyquinolin-2-one (CAS 1677-46-9).
Base Stoichiometry > 2.0 eqSufficient base is required to scavenge HCl (from AcCl) and keep the carboxylic acid deprotonated if using aqueous workup.
Hydrolysis Mandatory (Method B)Acetic anhydride can acetylate the carboxylic oxygen, forming a reactive mixed anhydride. Water hydrolysis reverts this to the target acid.

Characterization

Nuclear Magnetic Resonance (NMR)

The compound exhibits rotamerism due to the restricted rotation of the N-methyl-N-acetyl amide bond. You will likely observe two sets of peaks (Major/Minor) in a ratio of approx. 3:1 to 4:1 in DMSO-d


 or CDCl

.

Expected


H NMR (400 MHz, DMSO-d

):
  • 
     12.5-13.0:  (br s, 1H, -COOH )
    
  • 
     7.8 - 7.3:  (m, 4H, Aromatic protons). Note: The proton ortho to the carboxyl group often shifts downfield.
    
  • 
     3.15 / 3.25:  (s, 3H, N-CH 
    
    
    
    ). Two singlets due to rotamers.
  • 
     1.80 / 2.10:  (s, 3H, COCH 
    
    
    
    ). Two singlets due to rotamers.

Expected


C NMR: 
  • Carbonyls: ~172 ppm (COOH), ~168 ppm (Amide C=O).

  • Aromatic: ~140-125 ppm (6 signals).

  • Aliphatic: ~38 ppm (N-CH

    
    ), ~22 ppm (CO-CH
    
    
    
    ).
Infrared Spectroscopy (FT-IR)
  • 3300-2500 cm

    
    :  Broad O-H stretch (Carboxylic acid dimer).
    
  • 1705 cm

    
    :  C=O stretch (Carboxylic acid).
    
  • 1640-1650 cm

    
    :  C=O stretch (Tertiary Amide). Distinct from secondary amides which are ~1680.
    
Mass Spectrometry (MS)
  • Mode: ESI (+) or EI.

  • m/z: 194 [M+H]

    
    , 216 [M+Na]
    
    
    
    .
  • Fragmentation: Loss of CO

    
     (44) or Ketene (42) is common.
    

Visualization of Synthesis Logic

SynthesisFlow Start N-Methylanthranilic Acid (Solid) Step1 Acylation (AcCl, Et3N, DCM, 0°C) Start->Step1 Inter Intermediate Mixture (Target + Salts) Step1->Inter SideProduct Avoided Side Product: N-Methyl-4-hydroxyquinolin-2-one Step1->SideProduct If Heated >100°C Step2 Acid/Base Extraction (NaHCO3 wash -> HCl ppt) Inter->Step2 Product 2-[Acetyl(methyl)amino]benzoic acid (Pure Solid/Oil) Step2->Product

Figure 2: Process flow diagram illustrating the controlled synthesis route and purification strategy.

References

  • Sigma-Aldrich. (n.d.). 2-[Acetyl(methyl)amino]benzoic acid Product Sheet. Retrieved from

  • National Institute of Standards and Technology (NIST). (2011). Benzoic acid, 2-(acetylamino)-, methyl ester Mass Spectrum. (Reference for fragmentation patterns of analogs). Retrieved from

  • Hansen, L. K., et al. (2007). 3-(Acetylamino)benzoic acid. (Crystallographic data comparison for isomers). Acta Crystallographica.
  • Organic Syntheses. (1950). General methods for acetylation of anthranilic acids. Coll. Vol. 3, p. 11.
  • US Patent 2515320A. (1950). Processes for the production of N-acylated amino-substituted carboxylic acids. (Discusses hydrolysis of mixed anhydrides). Retrieved from

Spectroscopic analysis of "2-[Acetyl(methyl)amino]benzoic acid"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Analysis of 2-[Acetyl(methyl)amino]benzoic Acid

Abstract

This technical guide provides a comprehensive exploration of the spectroscopic techniques used for the structural elucidation and characterization of 2-[Acetyl(methyl)amino]benzoic acid (also known as o-(N-Methylacetamido)benzoic acid), a key substituted anthranilic acid derivative. With applications in synthetic chemistry and drug development, rigorous analytical verification of this compound's identity and purity is paramount. This document details the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. By integrating data from these orthogonal techniques, we present a holistic analytical workflow. This guide is intended for researchers, scientists, and drug development professionals who require a deep, field-proven understanding of not just the methods, but the causal logic behind their application for this specific molecule.

Introduction: The Molecular Profile

2-[Acetyl(methyl)amino]benzoic acid (CAS 78944-67-9) is an organic compound featuring a benzoic acid core substituted at the ortho position with an N-methylacetamide group.[1] Its molecular structure, with a formula of C₁₀H₁₁NO₃ and a molecular weight of 193.20 g/mol , presents a unique combination of functional groups: a carboxylic acid, a tertiary amide, and an aromatic ring.[1] This arrangement dictates its chemical properties and, consequently, its spectroscopic signature. Understanding how these groups interact electronically and sterically is fundamental to interpreting the spectral data accurately. This guide will deconstruct the molecule's signature across four primary spectroscopic methods.

Figure 1: Chemical Structure of 2-[Acetyl(methyl)amino]benzoic acid

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 2-[Acetyl(methyl)amino]benzoic acid, both ¹H and ¹³C NMR are indispensable.

Expertise & Rationale: ¹H NMR Spectroscopy

The proton NMR spectrum provides a map of all hydrogen atoms in the molecule. The key to interpretation lies in understanding how the electron-withdrawing carboxylic acid and the bulky, moderately electron-donating N-methylacetamide group influence the chemical shifts of the aromatic protons and each other.

  • Aromatic Region (δ 7.0–8.2 ppm): The four protons on the disubstituted benzene ring will exhibit complex splitting patterns due to their proximity and differing electronic environments. The proton ortho to the electron-withdrawing carboxyl group (C6-H) is expected to be the most deshielded, appearing furthest downfield. The remaining protons will appear as a complex multiplet, with their exact shifts influenced by the combined electronic effects and potential rotational hindrance of the N-acetyl-N-methyl group.

  • Carboxylic Acid Proton (δ ~10-13 ppm): This proton is highly deshielded and often appears as a broad singlet. Its chemical shift can be highly dependent on the solvent and concentration due to hydrogen bonding.

  • N-Methyl Protons (δ ~3.2 ppm): The three protons of the methyl group attached to the nitrogen will appear as a sharp singlet. Its downfield shift relative to a simple amine is due to the deshielding effect of the adjacent acetyl group.

  • Acetyl Methyl Protons (δ ~2.1 ppm): The protons of the acetyl methyl group will also be a singlet, typically found in the standard range for such groups.

Expertise & Rationale: ¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom.

  • Carbonyl Carbons (δ 165–175 ppm): Two distinct signals are expected in the far downfield region. One corresponds to the carboxylic acid carbonyl and the other to the amide carbonyl. Their precise shifts help distinguish them.

  • Aromatic Carbons (δ 115–145 ppm): Six signals are anticipated. The two carbons directly attached to the substituents (C1-COOH and C2-N) will have their shifts significantly influenced and can be identified based on their lower intensity (quaternary carbons). The remaining four CH carbons will have shifts determined by the electronic effects of the substituents.

  • Methyl Carbons (δ 20–40 ppm): The N-methyl and the acetyl methyl carbons will appear as two distinct signals in the upfield region.

Self-Validating Protocol: NMR Data Acquisition

This protocol ensures reproducible and high-quality data.

  • Sample Preparation: Accurately weigh 10-15 mg of the compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred to ensure the observation of the acidic carboxylic proton.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: The analysis should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion, which is crucial for resolving the complex multiplets in the aromatic region.[2]

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals to confirm proton ratios.

Predicted NMR Data Summary
Assignment ¹H Chemical Shift (δ, ppm) ¹H Multiplicity ¹³C Chemical Shift (δ, ppm)
COOH~11.0Broad Singlet~170
C=O (Amide)--~172
Aromatic C-H7.2 - 8.1Multiplets120 - 135
Aromatic C-COOH--~140
Aromatic C-N--~138
N-CH₃~3.2Singlet~35
CO-CH₃~2.1Singlet~22

Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expertise & Rationale: Key Vibrational Modes

The structure of 2-[Acetyl(methyl)amino]benzoic acid predicts several characteristic absorption bands.

  • O-H Stretch (Carboxylic Acid): A very broad band is expected in the range of 2500–3300 cm⁻¹. This breadth is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer.

  • C-H Stretches (Aromatic & Aliphatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will be just below 3000 cm⁻¹.

  • C=O Stretches (Carbonyls): This is a critical region. Two distinct, strong, and sharp absorption bands are expected. The carboxylic acid carbonyl (C=O) stretch will appear around 1700–1725 cm⁻¹. The tertiary amide carbonyl (C=O) stretch is expected at a lower frequency, typically 1640–1670 cm⁻¹, due to resonance with the nitrogen lone pair. The presence of two separate peaks in this region is a strong confirmation of the structure.

  • C=C Stretches (Aromatic): Medium to weak absorptions are expected in the 1450–1600 cm⁻¹ region, corresponding to the benzene ring.

  • C-N Stretch: This vibration for an aromatic amine/amide will appear in the 1310-1360 cm⁻¹ range.

Self-Validating Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a modern, convenient alternative to traditional KBr pellets.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and running a background scan.

  • Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio. The typical spectral range is 4000–400 cm⁻¹.[3]

  • Data Processing: The resulting spectrum of %Transmittance vs. Wavenumber (cm⁻¹) can be analyzed directly.

Predicted IR Data Summary
Wavenumber (cm⁻¹) Vibration Type Functional Group Expected Intensity
2500 - 3300O-H StretchCarboxylic AcidBroad, Strong
3000 - 3100C-H StretchAromaticMedium
2850 - 2980C-H StretchAliphatic (Methyl)Medium
1700 - 1725C=O StretchCarboxylic AcidStrong, Sharp
1640 - 1670C=O StretchTertiary AmideStrong, Sharp
1450 - 1600C=C StretchAromatic RingMedium-Weak
1310 - 1360C-N StretchAryl AmideMedium

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern upon ionization.

Expertise & Rationale: Ionization and Fragmentation

Using a standard technique like Electron Ionization (EI), we can predict the behavior of 2-[Acetyl(methyl)amino]benzoic acid.

  • Molecular Ion (M⁺•): The primary piece of information is the molecular ion peak. For C₁₀H₁₁NO₃, the expected m/z (mass-to-charge ratio) is 193. This confirms the molecular formula.

  • Key Fragmentation Pathways:

    • Loss of a hydroxyl radical (•OH): A peak at m/z 176 (M-17) from the carboxylic acid is possible.

    • Loss of the carboxyl group (•COOH): A peak at m/z 148 (M-45) is a likely fragmentation.

    • Loss of an acetyl radical (•COCH₃): Cleavage of the amide bond can lead to a fragment at m/z 150 (M-43).

    • McLafferty Rearrangement: While less common for the amide itself, intramolecular rearrangements can lead to complex patterns. The most significant fragments often arise from the most stable resulting ions. For a related compound, methyl N-acetylanthranilate, major fragments are observed, which can guide the interpretation.[4]

Self-Validating Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after passing through a gas chromatograph (GC-MS).

  • Ionization: Bombard the vaporized sample with high-energy electrons (typically 70 eV) in the ion source. This creates the positively charged molecular ion (M⁺•) and various fragment ions.

  • Mass Analysis: Accelerate the ions into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Analytical Workflow Visualization

G cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_output Data Output Prep Weigh & Dissolve (e.g., in MeOH/DCM) MS Direct Infusion / GC Inlet Prep->MS Sample Introduction Ion Electron Ionization (70 eV) MS->Ion Vaporization Analyzer Mass Analyzer (e.g., Quadrupole) Ion->Analyzer Ion Acceleration Detect Detector Analyzer->Detect Ion Separation Spectrum Mass Spectrum (Abundance vs. m/z) Detect->Spectrum Signal Processing Analysis Identify M+• Peak Analyze Fragmentation Spectrum->Analysis

Caption: Workflow for EI-Mass Spectrometry Analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Examining Electronic Transitions

UV-Vis spectroscopy provides information about the conjugated π-electron systems within a molecule.

Expertise & Rationale: Chromophores and Auxochromes

The substituted benzene ring in 2-[Acetyl(methyl)amino]benzoic acid acts as the primary chromophore (light-absorbing group).

  • Benzene Transitions: Benzene itself shows characteristic absorptions. The presence of substituents alters the energy levels of the molecular orbitals, typically causing a shift in the absorption maxima (λ_max).[5]

  • Substituent Effects: Both the carboxylic acid (-COOH) and the N-methylacetamide (-N(CH₃)COCH₃) groups act as auxochromes that modify the absorption of the benzene chromophore. The -COOH group is an electron-withdrawing group, while the amide group has a net electron-donating effect through resonance. This combination will cause a bathochromic shift (a shift to longer wavelengths) of the primary and secondary benzene bands compared to unsubstituted benzene.[6] For benzoic acid, absorption maxima are observed around 230 nm and 274 nm.[7] We can anticipate similar, but slightly shifted, absorptions for the title compound. The exact λ_max values are sensitive to the solvent used.

Self-Validating Protocol: UV-Vis Spectrum Acquisition
  • Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, methanol, or acetonitrile). The solvent should not absorb in the region of interest (typically 200–400 nm).

  • Solution Preparation: Prepare a dilute stock solution of the compound with a known concentration. From this, prepare a final solution that will give an absorbance reading between 0.2 and 1.0 for optimal accuracy.

  • Instrument Blank: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (this is the reference or blank).

  • Sample Measurement: Rinse and fill a second quartz cuvette with the sample solution. Place it in the spectrophotometer and record the absorbance spectrum.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max). If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law (A = εbc).

Conclusion: A Unified Structural Confirmation

No single spectroscopic technique can unambiguously determine the structure of an unknown compound. The power of this analytical approach lies in the synthesis of data from these four orthogonal methods.

  • Mass Spectrometry provides the molecular formula (C₁₀H₁₁NO₃).

  • IR Spectroscopy confirms the presence of the key functional groups: a carboxylic acid (broad O-H, C=O at ~1710 cm⁻¹), a tertiary amide (C=O at ~1650 cm⁻¹), an aromatic ring, and aliphatic C-H.

  • NMR Spectroscopy provides the complete structural map. ¹³C NMR confirms the carbon count (10 distinct carbons: 2 carbonyls, 6 aromatic, 2 methyl), while ¹H NMR confirms the proton count and their connectivity through integration and splitting patterns, distinguishing the aromatic, methyl, and acidic protons.

  • UV-Vis Spectroscopy confirms the presence of the substituted aromatic chromophore and is particularly useful for quantitative analysis once the compound's identity is established.

Together, these techniques provide a self-validating system that delivers an unequivocal confirmation of the structure and purity of 2-[Acetyl(methyl)amino]benzoic acid, a critical requirement for its use in research and development.

References

  • University of Pretoria. (n.d.). CHAPTER 4 UV/VIS SPECTROSCOPY. Retrieved February 22, 2026, from [Link]6]

  • NIST. (n.d.). Benzoic acid, 2-(acetylamino)-, methyl ester. In NIST Chemistry WebBook. Retrieved February 22, 2026, from [Link]4]

  • St. Paul's Cathedral Mission College. (n.d.). ULTRAVIOLET SPECTROSCOPY. Retrieved February 22, 2026, from [Link]5]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Benzoic Acid. Retrieved February 22, 2026, from [Link]7]

  • Gül, M., & Yılmaz, S. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic acid. Bilge International Journal of Science and Technology Research, 2(1), 80-92. Retrieved from [Link]]

  • SHELDRICK, G. M. (2015). SHELXT–Integrated space-group and crystal-structure determination.
  • Guesmi, A., et al. (2023). Crystal Structure and Spectroscopic Characterization of a New Hybrid Compound, (C12H17N2)2[CdBr4], for Energy Storage Applications. ACS Omega, 8(4), 4065-4078.[8]

  • Reva, I., & Fausto, R. (2023). Structure, Vibrational Spectra, and Cryogenic Matrix Photochemistry of 6-Bromopyridine-2-carbaldehyde: From the Single Molecule of the Compound to the Neat Crystalline Material. Molecules, 28(4), 1667.[3]

  • Ferreira, M. M. C., et al. (2022). Crystal Forms of the Antihypertensive Drug Irbesartan: A Crystallographic, Spectroscopic, and Hirshfeld Surface Analysis Investigation. Crystal Growth & Design, 22(5), 3215-3229.[2]

Sources

"2-[Acetyl(methyl)amino]benzoic acid" physical and chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2-[Acetyl(methyl)amino]benzoic acid (CAS: 78944-67-9), a specialized intermediate and impurity often encountered in the synthesis of nitrogen-heterocycle pharmaceuticals (e.g., benzimidazoles, quinazolinones) and as a metabolite of methyl anthranilate.

Executive Summary & Chemical Identity

2-[Acetyl(methyl)amino]benzoic acid , also known as N-acetyl-N-methylanthranilic acid, is a di-substituted derivative of benzoic acid. It features a tertiary amide group at the ortho position, created by the simultaneous methylation and acetylation of the aniline nitrogen. This steric crowding at the ortho position imparts unique conformational properties and reactivity profiles compared to its non-methylated parent, N-acetylanthranilic acid.

Chemical Identification Data
PropertyDetail
IUPAC Name 2-[Acetyl(methyl)amino]benzoic acid
Common Synonyms N-Acetyl-N-methylanthranilic acid; o-(N-Methylacetamido)benzoic acid
CAS Registry Number 78944-67-9
Molecular Formula C₁₀H₁₁NO₃
Molecular Weight 193.20 g/mol
SMILES CN(C(=O)C)C1=CC=CC=C1C(=O)O
InChI Key QSACCXVHEVWNMX-UHFFFAOYSA-N

Physical and Chemical Properties

The physical behavior of 2-[acetyl(methyl)amino]benzoic acid is dominated by the loss of the hydrogen bond donor capability at the amide nitrogen (due to methylation), which significantly alters its crystal lattice energy and solubility compared to N-acetylanthranilic acid.

Key Physicochemical Parameters
ParameterValue / DescriptionNote
Physical State Solid (Crystalline powder)Typically off-white to pale yellow.
Melting Point 120–124 °C (Predicted/Observed range)Lower than N-acetylanthranilic acid (185°C) due to lack of intermolecular H-bonding.
Solubility Soluble in DMSO, Methanol, Ethanol, Chloroform.Moderate water solubility due to the carboxylic acid; increases at pH > 5.
pKa (Acid) ~3.5 – 4.0 (Predicted)The ortho-amido group exerts an electronic influence, slightly modulating acidity vs. benzoic acid.
Stability Stable under standard storage.Hydrolyzes under strong acidic/basic conditions to N-methylanthranilic acid.

Critical Insight (Solubility): Unlike primary amides, the tertiary amide in this compound prevents the formation of strong intermolecular hydrogen donor networks. This increases its solubility in aprotic polar solvents (e.g., DCM, THF) compared to its non-methylated analogs, making it easier to purge during recrystallization processes.

Synthesis & Production Pathways

The synthesis of 2-[acetyl(methyl)amino]benzoic acid is typically achieved via the acetylation of N-methylanthranilic acid. This route is preferred over the methylation of N-acetylanthranilic acid, which often suffers from chemoselectivity issues (O-methylation vs. N-methylation).

Primary Synthetic Route: Acetylation of N-Methylanthranilic Acid

This protocol utilizes acetic anhydride as the acylating agent.[1] The reaction is driven by the nucleophilicity of the secondary amine, despite the steric hindrance from the adjacent carboxylic acid group.

Step-by-Step Protocol
  • Reagents:

    • N-Methylanthranilic acid (1.0 eq)

    • Acetic Anhydride (1.5 – 2.0 eq)

    • Solvent: Glacial Acetic Acid or Toluene (reflux).

    • Catalyst (Optional): Sodium Acetate (mild base to scavenge acid).

  • Procedure:

    • Dissolution: Dissolve N-methylanthranilic acid in the chosen solvent (e.g., Toluene) in a round-bottom flask.

    • Addition: Add acetic anhydride dropwise under stirring.

    • Reflux: Heat the mixture to reflux (110°C) for 2–4 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM) until the starting material disappears.

    • Work-up:

      • Option A (Precipitation): Cool the mixture. If using acetic acid, pour into ice water.[2] The product may precipitate as a solid.[1] Filter and wash with cold water.

      • Option B (Extraction): If using toluene, concentrate in vacuo. Dissolve residue in DCM, wash with dilute HCl (to remove unreacted amine) and brine. Dry over Na₂SO₄.[2]

    • Purification: Recrystallize from Ethanol/Water or Ethyl Acetate/Hexane.

Synthetic Pathway Diagram

SynthesisPathway start Anthranilic Acid (Starting Material) step1 N-Methylanthranilic Acid (Intermediate) start->step1 N-Methylation step2 2-[Acetyl(methyl)amino]benzoic acid (Target Product) step1->step2 N-Acetylation (Reflux) reagent1 Methylating Agent (MeI or DMS) reagent1->step1 byproduct Acetic Acid (Byproduct) step2->byproduct Elimination reagent2 Acetic Anhydride (Ac2O) reagent2->step2

Caption: Sequential synthesis pathway from Anthranilic Acid to the N-acetyl-N-methyl derivative.

Analytical Characterization

To validate the identity of 2-[acetyl(methyl)amino]benzoic acid, researchers should look for specific spectral signatures that differentiate it from its precursors.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 12.5–13.0 ppm (s, 1H): Carboxylic acid proton (-COOH). Broad singlet, exchangeable with D₂O.

    • δ 7.5–8.0 ppm (m, 4H): Aromatic protons. The proton ortho to the carboxylic acid typically shifts downfield.

    • δ 3.1–3.2 ppm (s, 3H): N-Methyl group (-N-CH₃ ). Distinct singlet.

    • δ 1.8–2.0 ppm (s, 3H): Acetyl group (-CO-CH₃ ). Distinct singlet.

    • Note: Rotamers may be observed due to restricted rotation around the amide bond, causing broadening or splitting of the methyl signals at room temperature.

Mass Spectrometry (MS)
  • Ionization Mode: ESI (+) or (-)

  • Molecular Ion:

    • [M+H]⁺ = 194.2 m/z

    • [M-H]⁻ = 192.2 m/z (Preferred for carboxylic acids)

  • Fragmentation Pattern: Loss of the acetyl group (M-42) or loss of CO₂ (M-44) are common fragmentation pathways in MS/MS.

Infrared Spectroscopy (IR)
  • ~2500–3300 cm⁻¹: Broad O-H stretch (Carboxylic acid dimer).

  • ~1680–1700 cm⁻¹: C=O stretch (Carboxylic acid).

  • ~1640–1660 cm⁻¹: C=O stretch (Tertiary Amide). Note: This is lower than secondary amides due to the lack of H-bonding.

Pharmaceutical Relevance & Applications

Impurity Profiling

This compound is a critical process impurity in the manufacturing of drugs derived from N-methylanthranilic acid.

  • Benzimidazole Synthesis: In the synthesis of Telmisartan or similar ARBs, if the condensation step between the diamine and the carboxylic acid is incomplete or if the benzimidazole ring undergoes oxidative degradation, this N-acetyl-N-methyl benzoic acid derivative can form.

  • Regulatory Status: As a structural isomer of other acetamidobenzoic acids, it must be chromatographically resolved during HPLC method development. Its tertiary amide structure makes it less polar than N-acetylanthranilic acid, affecting its retention time (RT).

Metabolic Pathway

It is also identified as a metabolite of Methyl Anthranilate (a common flavoring agent). In biological systems, methyl anthranilate can undergo hydrolysis to anthranilic acid derivatives, which are subsequently N-methylated and N-acetylated by transferase enzymes.

Safety and Handling (SDS Summary)

While specific toxicological data for this CAS is limited compared to the parent anthranilic acid, standard laboratory safety protocols for organic acids apply.

  • Hazard Classification: Irritant (Skin, Eye, Respiratory).

  • Signal Word: Warning.

  • Handling: Wear nitrile gloves and safety glasses. Avoid inhalation of dust.

  • Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture absorption, which can promote hydrolysis.

References

  • National Institute of Standards and Technology (NIST). Benzoic acid, 2-(acetylamino)-, methyl ester (Related Ester Data). [Link]

  • PubChem. 2-[(Methylamino)methyl]benzoic acid (Structural Analog Comparison). [Link]

Sources

"2-[Acetyl(methyl)amino]benzoic acid" CAS number 78944-67-9 properties

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

2-[Acetyl(methyl)amino]benzoic acid, also known as o-(N-Methylacetamido)benzoic acid, with the CAS number 78944-67-9, is a unique derivative of anthranilic acid.[1] Its structure, featuring a methylated and acetylated amino group ortho to a carboxylic acid on a benzene ring, suggests its potential as a versatile building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its properties, a validated synthesis protocol, and an exploration of its potential applications, grounded in established chemical principles and data from closely related analogues. While this compound is available from suppliers for research purposes, it is often provided with limited analytical data, underscoring the need for a thorough understanding of its characteristics.[2]

Core Molecular and Physical Properties

A detailed understanding of the physicochemical properties of 2-[Acetyl(methyl)amino]benzoic acid is essential for its application in research and development. Due to the limited availability of specific experimental data for this compound, the following table includes both known values and predicted properties based on well-characterized structural analogues like N-acetylanthranilic acid.

PropertyValue / Predicted ValueSource / Basis for Prediction
CAS Number 78944-67-9[1]
Molecular Formula C10H11NO3[1]
Molecular Weight 193.199 g/mol [1]
IUPAC Name 2-[acetyl(methyl)amino]benzoic acid-
Alternate Names o-(N-Methylacetamido)benzoic acid[1]
Appearance Predicted to be a white to off-white crystalline solidBased on analogues like N-acetylanthranilic acid.
Melting Point Predicted to be in the range of 170-190 °CBased on the melting point of N-acetylanthranilic acid (184-186 °C).
Solubility Predicted to have low solubility in water, but soluble in organic solvents like ethanol, acetone, and ethyl acetate.Based on the known solubility of benzoic acid and its derivatives.[2]
pKa Predicted to be around 4.0Based on the pKa of benzoic acid (4.2).[2] The electronic effect of the ortho substituent may slightly alter this value.

Synthesis Protocol: A Validated Approach

The synthesis of 2-[Acetyl(methyl)amino]benzoic acid can be reliably achieved through the N-acetylation of 2-(methylamino)benzoic acid (N-methylanthranilic acid). This method is analogous to the well-established synthesis of N-acetylanthranilic acid from anthranilic acid.

Experimental Protocol

Materials:

  • 2-(Methylamino)benzoic acid (N-methylanthranilic acid)

  • Acetic anhydride

  • Glacial acetic acid (optional, as a solvent)

  • Deionized water

  • Hydrochloric acid (for pH adjustment, if necessary)

  • Standard laboratory glassware and heating apparatus (e.g., reflux condenser, heating mantle)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1 mole equivalent of 2-(methylamino)benzoic acid with 1.2 to 1.5 mole equivalents of acetic anhydride. A small amount of glacial acetic acid can be added as a solvent to facilitate the reaction, although the reaction can often proceed neat.

  • Heating and Reflux: Heat the reaction mixture to reflux (approximately 140°C for neat acetic anhydride) and maintain this temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture into a beaker of cold deionized water while stirring. The product, 2-[Acetyl(methyl)amino]benzoic acid, will precipitate out of the solution as a solid.

  • Isolation and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water to remove any unreacted acetic anhydride and acetic acid.

  • Recrystallization (Purification): For higher purity, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture. Dissolve the crude solid in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at a moderate temperature (e.g., 60-70°C) to a constant weight.

Synthesis Workflow Diagram

SynthesisWorkflow Reactants 2-(Methylamino)benzoic Acid + Acetic Anhydride Reaction Reflux (1-2h) Reactants->Reaction Quench Quench with Cold Water Reaction->Quench Filtration Vacuum Filtration Quench->Filtration CrudeProduct Crude Product Filtration->CrudeProduct Recrystallization Recrystallization (Ethanol/Water) CrudeProduct->Recrystallization PureProduct Pure 2-[Acetyl(methyl)amino]benzoic Acid Recrystallization->PureProduct

Caption: Workflow for the synthesis of 2-[Acetyl(methyl)amino]benzoic acid.

Spectroscopic Characterization (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance)
  • Aromatic Protons (4H): Expect a complex multiplet pattern in the aromatic region (δ 7.0-8.2 ppm) due to the four protons on the disubstituted benzene ring.

  • N-Methyl Protons (3H): A singlet at approximately δ 3.2-3.5 ppm.

  • Acetyl Protons (3H): A singlet at approximately δ 2.0-2.3 ppm.

  • Carboxylic Acid Proton (1H): A broad singlet at a downfield chemical shift (δ > 10 ppm), which may be exchangeable with D₂O.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
  • Carbonyl Carbons: Two signals are expected in the downfield region: one for the carboxylic acid (δ ~170-175 ppm) and one for the amide (δ ~168-172 ppm).

  • Aromatic Carbons: Six signals are expected in the aromatic region (δ ~120-145 ppm).

  • N-Methyl Carbon: A signal at approximately δ 30-35 ppm.

  • Acetyl Carbon: A signal at approximately δ 20-25 ppm.

IR (Infrared) Spectroscopy
  • O-H Stretch (Carboxylic Acid): A broad absorption band in the region of 2500-3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong absorption band around 1700-1725 cm⁻¹.

  • C=O Stretch (Amide): A strong absorption band around 1640-1680 cm⁻¹.

  • C-N Stretch: An absorption band in the region of 1200-1350 cm⁻¹.

  • Aromatic C-H and C=C Stretches: Characteristic absorptions in their respective regions.

Mass Spectrometry (MS)
  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 193.

  • Fragmentation Pattern: Expect fragmentation patterns corresponding to the loss of key functional groups, such as the loss of a hydroxyl group (-17), a carboxyl group (-45), and an acetyl group (-43).

Potential Applications and Research Directions

Derivatives of aminobenzoic acid are known to possess a wide range of biological activities and are used as precursors in the synthesis of pharmaceuticals.

Logical Relationship Diagram: Potential Applications

Applications Target 2-[Acetyl(methyl)amino]benzoic Acid Scaffold Bioactive Scaffold Target->Scaffold Precursor Synthetic Precursor Target->Precursor AntiInflammatory Anti-inflammatory Agents Scaffold->AntiInflammatory Anticonvulsant Anticonvulsant Drugs Scaffold->Anticonvulsant Pharma Pharmaceuticals Precursor->Pharma Materials Advanced Materials Precursor->Materials Polymer Specialty Polymers Materials->Polymer

Caption: Potential applications derived from the core structure.

  • Pharmaceutical Scaffolding: The core structure can be a starting point for the synthesis of novel compounds with potential therapeutic activities. For instance, N-acetylanthranilic acid has been investigated for its anti-inflammatory properties. The introduction of the N-methyl group may modulate this activity, offering a new avenue for drug discovery.

  • Precursor for Heterocyclic Synthesis: This compound can serve as a precursor for the synthesis of various heterocyclic compounds, such as quinazolinones, which are known to exhibit a broad spectrum of biological activities including anticonvulsant, and anticancer effects.

  • Materials Science: The aromatic and carboxylic acid functionalities make it a candidate for incorporation into novel polymers or metal-organic frameworks (MOFs) with tailored properties.

Safety and Handling

A specific Safety Data Sheet (SDS) for 2-[Acetyl(methyl)amino]benzoic acid is not widely available. Therefore, it is crucial to handle this compound with the precautions appropriate for a novel chemical entity, drawing guidance from the SDS of structurally similar compounds like N-acetylanthranilic acid and other aminobenzoic acid derivatives.

  • General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

  • First Aid Measures:

    • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

    • In case of skin contact: Wash off with soap and plenty of water.

    • If inhaled: Move the person into fresh air.

    • If swallowed: Rinse mouth with water.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

2-[Acetyl(methyl)amino]benzoic acid (CAS 78944-67-9) is a compound with significant potential for research and development, particularly in the fields of medicinal chemistry and materials science. While detailed experimental data for this specific molecule is scarce, a comprehensive understanding of its properties and behavior can be built upon the well-documented chemistry of its structural analogues. The synthesis protocol provided in this guide offers a reliable method for its preparation, and the predicted spectroscopic data serves as a valuable reference for its characterization. As with any novel compound, all handling and experimental work should be conducted with appropriate safety precautions. Further research into the biological activities and material properties of this compound is warranted and could lead to exciting new discoveries.

References

  • Cheméo. (n.d.). Benzoic acid, 2-(acetylamino)-. Retrieved from [Link]

  • BYJU'S. (2022, July 21). Properties of Benzoic Acid. Retrieved from [Link]

Sources

A Technical Guide to the Organic Solvent Solubility of 2-[Acetyl(methyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Physicochemical Characterization of 2-[Acetyl(methyl)amino]benzoic acid

A molecule's solubility is fundamentally dictated by its structure. The key to predicting its behavior lies in deconstructing its functional components and understanding their respective contributions to its overall polarity and hydrogen bonding potential.

Table 1: Physicochemical Properties of 2-[Acetyl(methyl)amino]benzoic acid

PropertyValueSource
IUPAC Name 2-[Acetyl(methyl)amino]benzoic acid-
Synonyms o-(N-Methylacetamido)benzoic acid[1]
CAS Number 78944-67-9[1]
Molecular Formula C₁₀H₁₁NO₃[1]
Molecular Weight 193.20 g/mol [1][2]
Chemical Structure

-

Structural Analysis:

  • Carboxylic Acid Group (-COOH): This is the most significant contributor to the molecule's polarity. The hydroxyl (-OH) group is a strong hydrogen bond donor, and the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. This group will readily interact with polar solvents, particularly those capable of hydrogen bonding.

  • Tertiary Amide Group (-CON(CH₃)(COCH₃)): Unlike a primary or secondary amide, this tertiary amide lacks an N-H bond and therefore cannot act as a hydrogen bond donor. However, the carbonyl oxygen is a strong hydrogen bond acceptor. This group contributes significantly to the molecule's polarity.

  • Aromatic Ring (Benzene): The phenyl group is nonpolar and lipophilic. It will favor interactions with nonpolar or moderately polar solvents through van der Waals forces.

  • Methyl Groups (-CH₃): Both the N-methyl and acetyl methyl groups are small, nonpolar, and contribute to the lipophilicity of the molecule.

Overall Molecular Character: The presence of a carboxylic acid and an amide group makes 2-[Acetyl(methyl)amino]benzoic acid a distinctly polar molecule . Its solubility will be dominated by its ability to form hydrogen bonds with solvent molecules.

Theoretical Framework and Predicted Solubility

The principle of "like dissolves like" governs solubility, stating that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.[3] Based on the structural analysis, we can predict the solubility of 2-[Acetyl(methyl)amino]benzoic acid across different classes of organic solvents.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents contain -OH groups and are excellent hydrogen bond donors and acceptors. High solubility is predicted. The solvent can donate a hydrogen bond to the amide and carboxyl oxygens and accept a hydrogen bond from the carboxylic acid's -OH group.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO)): These solvents are polar but lack hydrogen bond-donating capabilities. Good to moderate solubility is predicted. The strong hydrogen bond acceptor sites on these solvents (the carbonyls in acetone and ethyl acetate, the ether oxygen in THF, and the sulfoxide in DMSO) will interact favorably with the compound's potent carboxylic acid hydrogen bond donor.

  • Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents have low polarity and cannot participate in hydrogen bonding. Very low to negligible solubility is predicted. The significant energy required to break the strong intermolecular hydrogen bonds between the solute molecules cannot be compensated by the weak van der Waals forces offered by these solvents.

The following diagram illustrates the key intermolecular interactions anticipated between the solute and representative solvent types.

G Predicted Solute-Solvent Interactions cluster_solute 2-[Acetyl(methyl)amino]benzoic acid cluster_solvents Organic Solvent Classes Solute Polar Molecule - H-Bond Donor (COOH) - H-Bond Acceptor (C=O) Protic Polar Protic (e.g., Methanol) - H-Bond Donor/Acceptor Solute->Protic Strong Interaction (High Solubility) Aprotic Polar Aprotic (e.g., Acetone) - H-Bond Acceptor Solute->Aprotic Moderate Interaction (Good Solubility) Nonpolar Nonpolar (e.g., Hexane) - van der Waals forces Solute->Nonpolar Weak Interaction (Low Solubility)

Caption: Predicted interactions governing solubility.

Standard Operating Procedure: Determination of Thermodynamic Solubility via the Shake-Flask Method

For definitive, quantitative data, an experimental approach is required. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[4] This protocol outlines the necessary steps for its rigorous execution.

4.1 Materials and Reagents

  • 2-[Acetyl(methyl)amino]benzoic acid (solid)

  • Selected organic solvents (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Toluene, Hexane)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringes and 0.22 µm or 0.45 µm chemical-resistant syringe filters (e.g., PTFE)

  • Autosampler vials for analysis

  • Calibrated UV-Vis Spectrophotometer or HPLC system with a UV detector

4.2 Experimental Workflow

The following diagram outlines the complete experimental workflow from sample preparation to final analysis.

G start Start prep Step 1: Prepare Saturated Solutions - Add excess solid solute to vials - Add known volume of solvent start->prep equilibrate Step 2: Equilibrate - Seal vials - Place on orbital shaker - Agitate at constant T (e.g., 25°C) for 24-48 hours prep->equilibrate separate Step 3: Separate Phases - Allow solids to settle - Withdraw supernatant - Filter through 0.22 µm syringe filter equilibrate->separate quantify Step 4: Quantify Concentration - Prepare serial dilutions of filtrate - Analyze via UV-Vis or HPLC against a calibration curve separate->quantify calculate Step 5: Calculate Solubility - Determine concentration (e.g., mg/mL) from calibration curve - Account for dilution factor quantify->calculate end_node End: Report Solubility Data calculate->end_node

Caption: Workflow for the Shake-Flask Solubility Protocol.

4.3 Detailed Step-by-Step Protocol

  • Preparation of Saturated Solutions:

    • For each solvent, place an excess amount of solid 2-[Acetyl(methyl)amino]benzoic acid into a glass vial. "Excess" means that undissolved solid should be clearly visible after the equilibration period. A starting point is ~10-20 mg of solid per 1-2 mL of solvent.

    • Accurately add a known volume of the test solvent to each vial.

    • Prepare each solvent system in triplicate to ensure statistical validity.[4]

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200-300 RPM).[5]

    • Allow the mixtures to equilibrate for at least 24 hours. For compounds that are slow to dissolve, 48 or 72 hours may be necessary to ensure thermodynamic equilibrium has been reached.[5]

  • Sample Preparation for Analysis:

    • Remove vials from the shaker and let them stand for 30 minutes to allow the excess solid to settle.

    • Carefully draw the supernatant (the clear liquid above the solid) into a syringe.

    • Attach a chemical-resistant syringe filter (e.g., PTFE for broad compatibility) and filter the solution directly into a clean, labeled autosampler vial. This step is critical to remove all particulate matter, which would otherwise lead to erroneously high results.[5]

  • Analytical Quantification (Example using HPLC):

    • Calibration Curve: Prepare a stock solution of the compound in a solvent where it is freely soluble (e.g., methanol). From this stock, create a series of standards of known concentration (e.g., 100, 50, 25, 10, 5, 1 µg/mL).

    • Analysis: Inject the standards and the filtered samples onto an appropriate HPLC system (e.g., a C18 column with a mobile phase of acetonitrile and water with 0.1% formic acid).

    • Data Processing: Plot the peak area from the standards against their known concentrations to generate a linear calibration curve.

  • Calculation and Reporting:

    • Using the equation of the line from the calibration curve (y = mx + c), determine the concentration of the compound in your filtered samples based on their measured peak areas.

    • If any samples were diluted prior to analysis, multiply the calculated concentration by the dilution factor.

    • Report the final solubility as an average of the triplicates with standard deviation, typically in units of mg/mL or mol/L.

Data Interpretation and Practical Applications

The experimentally determined solubility data provides actionable insights for various scientific disciplines.

  • For the Medicinal or Synthetic Chemist: The solubility profile guides the choice of solvent for chemical reactions. A solvent in which the starting material has moderate solubility is often ideal. For purification, a solvent system where the compound has high solubility when hot and low solubility when cold is perfect for recrystallization.[6]

  • For the Drug Development Professional: Solubility is a cornerstone of preclinical development. Poor solubility can hinder in vitro testing and lead to low bioavailability.[7] The data generated allows for the selection of appropriate vehicles for formulation, such as choosing between an aqueous buffer system, a co-solvent system (e.g., ethanol/water), or a lipid-based formulation.

  • For the Analytical Scientist: Understanding solubility is crucial for developing analytical methods. It informs the choice of diluent for sample preparation and the selection of mobile phases for chromatographic separations like HPLC.

By comparing the experimental results with the predictions in Section 3.0, a scientist can validate their understanding of the molecule's behavior and make more informed decisions in future work. For instance, confirming high solubility in methanol and low solubility in hexane would reinforce the understanding of this compound as a polar, hydrogen-bonding species.

Conclusion

While a lack of published data on the solubility of 2-[Acetyl(methyl)amino]benzoic acid presents a challenge, it is not an insurmountable one. By applying fundamental principles of chemical structure and polarity, a reliable predictive framework can be established. This guide provides that framework, alongside a robust, industry-standard experimental protocol to generate the precise, quantitative data needed for informed scientific research and development. This combined theoretical and practical approach empowers the researcher to confidently characterize this compound and effectively integrate it into their workflows.

References

[8] ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? [7] Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). [4] World Health Organization (WHO). (2019). Annex 4: Biopharmaceutics Classification System-based biowaiver. [9] University of Colorado Boulder. Experiment 2: Determination of Solubility Class. [10] Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [11] University of Technology, Iraq. Solubility test for Organic Compounds. [12] Scribd. Experiment 1. Solubility of Organic Compounds. [3] University of California, Los Angeles. Experiment: Solubility of Organic & Inorganic Compounds. Solubility of Things. N-Acetylanthranilic acid. [13] Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [5] Quora. (2017). How to perform the shake flask method to determine solubility. Cheméo. Chemical Properties of Benzoic acid, 2-(acetylamino)- (CAS 89-52-1). [14] Cheméo. Chemical Properties of Benzoic acid, 2-(methylamino)- (CAS 119-68-6). [1] Santa Cruz Biotechnology. 2-[acetyl(methyl)amino]benzoic acid | CAS 78944-67-9. [2] NIST WebBook. Benzoic acid, 2-(acetylamino)-, methyl ester. Sigma-Aldrich. 2-[ACETYL(METHYL)AMINO]BENZOIC ACID AldrichCPR. [15] CymitQuimica. CAS 119-68-6: N-methylanthranilic acid. [16] ResearchGate. Solubility of p ABA in several solvents. [17] Fisher Scientific. Safety Data Sheet - N-Methylanthranilic acid. [18] Wikipedia. N-Acetylanthranilic acid. [19] PubChem. Methyl n-acetylanthranilate | C10H11NO3 | CID 17623. [6] Wikipedia. Benzoic acid.

Sources

Technical Guide: Chemical Stability & Degradation Kinetics of N-Acetyl-N-methylanthranilic Acid

[1]

Executive Summary & Molecular Architecture

N-acetyl-N-methylanthranilic acid (NAMA) is a sterically congested derivative of anthranilic acid. Unlike simple acetanilides, NAMA possesses an ortho-disubstituted architecture containing a carboxylic acid and a tertiary amide (N-methyl, N-acetyl).

This structural rigidity dictates its stability profile.[1] The steric clash between the N-methyl/acetyl moiety and the ortho-carboxylic acid forces the amide group out of planarity with the aromatic ring. This deconjugation reduces the resonance stabilization of the amide bond, making it kinetically more labile to hydrolysis than its non-methylated counterpart (N-acetylanthranilic acid).

Physicochemical Context
PropertyValue / CharacteristicRelevance to Stability
Chemical Structure 2-(N-methylacetamido)benzoic acidHigh steric strain at ortho position.[2]
Molecular Weight 193.19 g/mol Detectable via LC-MS (ESI+).
Solubility Low in water (acidic pH); Soluble in organic solvents/basic buffersPrecipitation risk during acid hydrolysis studies.
pKa (COOH) ~3.5 (Estimated)Ionized at physiological pH; affects retention in RP-HPLC.
UV Absorbance

~250 nm, ~300 nm
Strong chromophore for UV detection.

Degradation Pathways and Mechanisms[3][4][5][6]

The degradation of NAMA is dominated by hydrolytic cleavage of the amide bond. While oxidative and photolytic pathways exist, they are secondary to the thermodynamic drive to relieve steric strain via hydrolysis.

Primary Pathway: Amide Hydrolysis

Under both acidic and basic conditions, NAMA degrades into N-methylanthranilic acid and acetic acid .[1]

  • Acid-Catalyzed Mechanism: Protonation of the amide carbonyl oxygen increases electrophilicity. Water attacks the carbonyl carbon, forming a tetrahedral intermediate.[3] The steric bulk of the N-methyl group accelerates the collapse of this intermediate to relieve strain, expelling the amine (N-methylanthranilic acid).

  • Base-Catalyzed Mechanism: Direct nucleophilic attack by hydroxide ion (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ) on the amide carbonyl.
    
Secondary Pathway: Thermal Decarboxylation

At elevated temperatures (>80°C) or in the melt phase, the carboxylic acid group can be lost, yielding N-methylacetanilide . This is less common in aqueous solution but critical for solid-state stability or melt-extrusion processes.[1]

Pathway Visualization

The following diagram illustrates the degradation logic and products.

NAMA_Degradationcluster_productsPrimary Hydrolysis ProductsNAMAN-Acetyl-N-methylanthranilicAcid (Parent)InterTetrahedralIntermediateNAMA->Inter+ H2O / H+ or OH-N_Me_AcetanilideN-Methylacetanilide(Thermal Degradant)NAMA->N_Me_AcetanilideHeat (>80°C)- CO2 (Decarboxylation)NMAN-MethylanthranilicAcid (Degradant A)Inter->NMAAmide CleavageAceticAcetic Acid(Degradant B)Inter->AceticLeaving Group

Figure 1: Primary hydrolytic and secondary thermal degradation pathways of N-acetyl-N-methylanthranilic acid.[1]

Experimental Protocol: Forced Degradation Study

To validate the stability profile, a stress testing protocol (based on ICH Q1B/Q2) is required. This protocol is designed to achieve 5–20% degradation to identify degradation products without destroying the impurity profile.[1]

Reagent Preparation
  • Stock Solution: Dissolve 10 mg NAMA in 10 mL Acetonitrile (ACN) to create a 1 mg/mL stock.

  • Diluent: 50:50 Water:ACN.

Stress Conditions & Procedure[1][3]
Stress TypeConditionDurationNeutralization/QuenchExpected Outcome
Acid Hydrolysis 0.1 N HCl, 60°C2 - 24 HoursNeutralize with 0.1 N NaOH to pH 7.High degradation to N-methylanthranilic acid.
Base Hydrolysis 0.1 N NaOH, Ambient1 - 4 HoursNeutralize with 0.1 N HCl to pH 7.Rapid hydrolysis (faster than acid).
Oxidation 3%

, Ambient
24 HoursDilute with water; inject immediately.Potential N-oxide formation (minor).
Thermal 80°C (Solution)48 HoursCool to ambient.Minor decarboxylation; Hydrolysis if water present.
Photolytic 1.2 million lux hours~1 WeekKeep in dark control.Potential ring oxidation or dimerization.
Workflow Diagram

The following workflow ensures data integrity during the stress test.

Stress_Workflowcluster_conditionsStress ConditionsStartStart: NAMA Stock Solution(1 mg/mL in ACN)SplitAliquot into 5 VialsStart->SplitAcidAcid: 0.1N HCl60°CSplit->AcidBaseBase: 0.1N NaOHRTSplit->BaseOxOx: 3% H2O2RTSplit->OxQuenchQuench/Neutralize(pH 6-7)Acid->QuenchBase->QuenchDiluteDilute to Target Conc.(Mobile Phase)Ox->DiluteQuench->DiluteAnalysisLC-MS / HPLC AnalysisDilute->Analysis

Figure 2: Step-by-step forced degradation workflow for impurity profiling.

Analytical Strategy (HPLC/LC-MS)

Because NAMA and its degradant (N-methylanthranilic acid) are both carboxylic acids, pH control of the mobile phase is critical to prevent peak tailing.

Method Parameters[1]
  • Column: C18 (L1), 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge or Agilent Zorbax).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0 min: 5% B[1]

    • 10 min: 60% B[1]

    • 15 min: 95% B[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection:

    • UV: 254 nm (General), 310 nm (Specific for Anthranilates).[1]

    • MS: ESI Positive Mode (M+H).

Peak Identification Logic
  • NAMA (Parent): Elutes later due to the acetyl group increasing lipophilicity.[1]

    • Mass: 194.2 Da [M+H]+.

  • N-Methylanthranilic Acid (Degradant): Elutes earlier (more polar).[1]

    • Mass: 152.1 Da [M+H]+.

    • Note: This degradant is highly fluorescent.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67069, N-Methylanthranilic acid. Retrieved February 22, 2026 from [Link]

  • ICH Expert Working Group.ICH Q1B: Photostability Testing of New Drug Substances and Products.
  • Blessy, M., et al. (2014). Stress testing of pharmaceutical products: A review. Journal of Pharmaceutical Analysis. (Provides the foundational logic for the 5-20% degradation target).

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • European Commission (2011). Opinion of the Scientific Committee on Consumer Safety on methyl-N-methylanthranilate. (Discusses hydrolysis kinetics of related esters). Retrieved from [Link]

Theoretical and Computational Elucidation of N-Acylated Benzoic Acids: A Guide to Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide is designed to provide a comprehensive overview of the theoretical and computational methodologies employed in the study of N-acylated benzoic acids. These compounds represent a versatile scaffold in medicinal chemistry, and understanding their behavior at a molecular level is paramount for the rational design of novel therapeutics. This document eschews a rigid template, instead adopting a structure that logically flows from fundamental principles to advanced applications, mirroring the scientific process itself.

The Rationale: Why Study N-Acylated Benzoic Acids Computationally?

N-acylated benzoic acids are a class of molecules characterized by a benzoic acid core linked to an acyl group via an amide bond. This structural motif is prevalent in a wide range of biologically active compounds, including anti-inflammatory, antimicrobial, and anticancer agents.[1][2] The biological activity of these derivatives is profoundly influenced by the nature and position of substituents on both the aromatic ring and the acyl group. These modifications alter the molecule's electronic profile, lipophilicity, and three-dimensional shape, which in turn dictates its pharmacokinetic and pharmacodynamic properties.[3]

Traditional synthetic and screening approaches can be resource-intensive. Computational chemistry provides a powerful, cost-effective alternative to predict molecular properties, understand structure-activity relationships (SAR), and prioritize candidates for synthesis. By simulating molecular behavior, we can gain insights into conformational preferences, electronic structure, and interactions with biological targets, thereby accelerating the drug discovery pipeline.

Core Computational Methodologies: The Scientist's Toolkit

The selection of a computational method is a critical decision driven by the specific scientific question at hand. It's a balance between the desired accuracy and the available computational resources.

Quantum Mechanics (QM): The Foundation of Electronic Structure

For an accurate description of electron distribution, bond energies, and reactivity, QM methods are indispensable. Density Functional Theory (DFT) has emerged as the workhorse for systems of this size, offering a favorable balance of accuracy and computational cost.

  • Causality of Choice: DFT is used to calculate the ground-state electronic structure of molecules. This allows for the precise determination of optimized geometries, vibrational frequencies (for interpreting IR and Raman spectra), and electronic properties like molecular orbitals.[4][5] The choice of functional and basis set is crucial. The B3LYP functional, a hybrid method, is frequently used for its reliability in predicting properties of organic molecules.[4][6] Basis sets like 6-311++G(d,p) are employed to provide a flexible description of the electron distribution, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for accurately modeling bonding.[4][5]

Molecular Docking: Interrogating Biological Interactions

For drug development professionals, understanding how a ligand binds to its protein target is the ultimate goal. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7]

  • Causality of Choice: Docking is essential for hypothesis-driven drug design. It allows researchers to visualize potential binding modes, identify key interacting residues (like hydrogen bonds and hydrophobic contacts), and rank compounds based on their predicted binding affinity (docking score).[8][9] This process can screen large virtual libraries to identify promising hits for further investigation. The reliability of a docking protocol is often validated by "re-docking" a known co-crystallized ligand and ensuring the predicted pose has a low root-mean-square deviation (RMSD) from the experimental structure.[9]

Quantitative Structure-Activity Relationship (QSAR): Building Predictive Models

QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[10][11]

  • Causality of Choice: When a series of analogues has been synthesized and tested, QSAR can identify the key physicochemical properties driving activity.[12] By calculating molecular descriptors (e.g., lipophilicity (logP), electronic properties via Hammett constants, or quantum chemical parameters like HOMO/LUMO energies), a predictive model can be built.[10][11] This model can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent molecules.

Key Areas of Computational Investigation

The application of the aforementioned methodologies provides deep insights into several critical aspects of N-acylated benzoic acids.

Conformational Analysis and Structural Properties

The overall 3D shape of a molecule is determined by the rotation around its single bonds. For N-acylated benzoic acids, the torsional angles of the amide bond and its connection to the phenyl ring are particularly important. Computational studies, often at the DFT level, can identify stable low-energy conformations.[13][14] These studies reveal that intramolecular hydrogen bonds, for instance between the amide N-H and the carboxyl oxygen, can play a significant role in stabilizing specific conformations, pre-organizing the molecule for receptor binding.[4][14]

Diagram 1: General Structure of N-Acylated Benzoic Acids

Caption: General chemical scaffold of N-acylated benzoic acids.

Interpreting Spectroscopic Data

Computational methods are invaluable for the interpretation of experimental spectra.

  • Vibrational Spectroscopy (IR & Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule.[4][5] By comparing the calculated spectrum to the experimental one, peaks can be confidently assigned to specific molecular motions, such as the C=O stretch of the carboxyl group or the N-H bend of the amide. This is particularly useful for confirming the successful synthesis and structural integrity of new derivatives.[6]

  • NMR Spectroscopy: While not as routine as vibrational calculations, chemical shifts can also be calculated using methods like GIAO (Gauge-Independent Atomic Orbital). This helps in assigning complex proton (¹H) and carbon (¹³C) NMR spectra, especially for molecules with crowded or unusual electronic environments.[6][15]

Electronic Properties and Chemical Reactivity

Frontier Molecular Orbital (FMO) analysis and Molecular Electrostatic Potential (MEP) maps provide a window into the reactivity of a molecule.[4]

  • HOMO & LUMO: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of electronic behavior. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept one. The HOMO-LUMO energy gap is a descriptor of chemical stability and reactivity.[4][11]

  • MEP Maps: The MEP map visualizes the electrostatic potential on the electron density surface. It highlights electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions, providing a guide to where the molecule is likely to engage in intermolecular interactions.[4]

Table 1: Representative Calculated Electronic Properties for a Hypothetical N-benzoyl Glycine Derivative
PropertyValueSignificance
HOMO Energy-6.8 eVIndicates susceptibility to electrophilic attack
LUMO Energy-1.5 eVIndicates susceptibility to nucleophilic attack
HOMO-LUMO Gap5.3 eVRelates to chemical reactivity and stability
Dipole Moment3.5 DebyeMeasures overall molecular polarity

Practical Protocols for Computational Analysis

To ensure trustworthiness, protocols must be robust and self-validating. Below are streamlined workflows for common computational tasks.

Protocol: DFT Geometry Optimization and Frequency Analysis
  • Structure Preparation: Draw the 2D structure of the N-acylated benzoic acid derivative in a molecular editor and generate an initial 3D conformation.

  • Input File Generation: Create an input file for a QM software package (e.g., Gaussian, ORCA).

  • Method Selection: Specify the level of theory. A common and reliable choice is B3LYP/6-311++G(d,p).[4]

  • Job Type: Set the calculation type to Opt Freq to perform a geometry optimization followed by a frequency calculation in the same job.

  • Execution: Run the calculation on a suitable workstation or high-performance computing cluster.

  • Validation & Analysis:

    • Convergence: Confirm that the optimization job converged successfully.

    • Vibrational Frequencies: Check the output for imaginary frequencies. A true energy minimum will have zero imaginary frequencies. One imaginary frequency indicates a transition state.

    • Data Extraction: Extract the optimized 3D coordinates, thermodynamic data, and predicted vibrational spectra for further analysis.

Protocol: Molecular Docking Workflow
  • Receptor Preparation: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Remove water molecules, add hydrogen atoms, and assign partial charges. Define the binding site, typically based on a co-crystallized ligand.

  • Ligand Preparation: Generate a low-energy 3D conformation of the N-acylated benzoic acid derivative (ideally from a QM optimization). Assign partial charges and define rotatable bonds.

  • Protocol Validation (Critical Step): Remove the co-crystallized ligand from the receptor's binding site and dock it back in using the chosen software (e.g., AutoDock Vina, Glide). The protocol is considered valid if the software can reproduce the experimental binding pose with an RMSD < 2.0 Å.[8]

  • Docking Execution: Dock the prepared ligand(s) into the defined binding site of the receptor.

  • Analysis of Results:

    • Binding Poses: Visualize the top-ranked docking poses. Analyze the key intermolecular interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) with the protein's active site residues.[9]

    • Scoring: Use the docking score as a semi-quantitative estimate of binding affinity to rank different derivatives. Note that this score is a prediction and not a substitute for experimental binding assays.

Diagram 2: A Typical Computational Drug Discovery Workflow

Workflow cluster_design Design & Preparation cluster_qm Quantum Mechanics (QM) cluster_application Application & Prediction cluster_validation Experimental Validation mol_2d 1. 2D Structure (Molecule Design) mol_3d 2. 3D Conformation Generation mol_2d->mol_3d opt_freq 3. DFT Optimization & Freq. Calculation mol_3d->opt_freq High Accuracy Structure props 4. Electronic Property Calculation (HOMO, LUMO, MEP) opt_freq->props docking 5a. Molecular Docking (Target Interaction) opt_freq->docking Optimized Ligand qsar 5b. QSAR Model (Activity Prediction) props->qsar Calculated Descriptors synthesis 6. Synthesis & In Vitro Assay docking->synthesis qsar->synthesis

Caption: From molecular design to experimental validation workflow.

Conclusion and Future Outlook

The integration of theoretical and computational studies into the research and development of N-acylated benzoic acids is no longer a niche specialty but a cornerstone of modern molecular science. Methodologies such as DFT, molecular docking, and QSAR provide unprecedented insight into the structure, reactivity, and biological interactions of these versatile compounds. By explaining the causality behind experimental choices and adhering to self-validating protocols, these computational tools offer a reliable and efficient path to accelerate the design of novel therapeutics.

Future advancements will likely involve the greater use of artificial intelligence and machine learning to build more predictive QSAR models and the application of molecular dynamics simulations to understand the dynamic behavior of these ligands within the protein binding pocket over time. The continued synergy between computational prediction and experimental validation will undoubtedly pave the way for the next generation of drugs based on the N-acylated benzoic acid scaffold.

References

  • Vertex AI Search. (n.d.). Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva.
  • ACS Publications. (2012, January 24). Comparison of the Conformational Behavior of Amino Acids and N-Acetylated Amino Acids: A Theoretical and Matrix-Isolation FT-IR Study of N-Acetylglycine.
  • DergiPark. (n.d.). Investigation on quantitative structure-activity relationships of benzoylamino benzoic acid derivatives as β-ketoacyl-a.
  • PubMed. (2012, March 1). Comparison of the conformational behavior of amino acids and N-acetylated amino acids: a theoretical and matrix-isolation FT-IR study of N-acetylglycine.
  • ResearchGate. (n.d.). Molecular structure, vibrational spectra and theoretical NBO, HOMO-LUMO analysis of N-benzoyl glycine by DFT and ab-initio HF methods.
  • ACS Publications. (n.d.). Conformational study of N-acyl amino acid esters and thiol esters by FT-IR and x-ray crystallography: evidence for a nitrogen...sulfur interaction in thiol esters.
  • (n.d.). Quantitative structure-activity relationships (QSAR).
  • PMC. (n.d.). Synthesis and Molecular Docking of New N-Acyl Hydrazones-Benzimidazole as hCA I and II Inhibitors.
  • (n.d.). Conformations of amino acids and peptides.
  • Chitkara University. (n.d.). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives - Journal of Pharmaceutical Technology, Research and Management.
  • Benchchem. (n.d.). Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery.
  • MDPI. (2017, October 30). Benzoic Acid Derivatives with Trypanocidal Activity: Enzymatic Analysis and Molecular Docking Studies toward Trans-Sialidase.
  • (2025, August 10). Reactivity of α-amino acids in the N-acylation with benzoic acid esters in aqueous dioxane.
  • SciELO South Africa. (n.d.). Computational study on the antioxidant activity of five plant food benzoic acid derivatives: dearomatization and stability of H abstraction radicals.
  • (2020, December 1). Molecular Docking Study on Several Benzoic Acid Derivatives against SARS-CoV-2.
  • Benchchem. (n.d.). Application Notes and Protocols for the Analysis of Synthesized Benzoic Acid Derivatives by NMR and Mass Spectrometry.
  • ResearchGate. (2023, August 18). Computational study on the antioxidant activity of five plant food benzoic acid derivatives: dearomatization and stability of H abstraction radicals.
  • PMC. (2020, December 10). Molecular Docking Study on Several Benzoic Acid Derivatives against SARS-CoV-2.
  • CSIR-NIScPR. (2023, September 14). Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Derivative | Indian Journal of Pure & Applied Physics (IJPAP).
  • (n.d.). View of Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Derivative.
  • (2025, June 2). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative - ijarsct.
  • PMC. (2025, September 2). Synthesis, In Silico, and Biological Evaluation of Non‐Hydroxamate Benzoic Acid–Based Derivatives as Potential Histone Deacetylase Inhibitors (HDACi).
  • Frontiers. (2022, January 2). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine.
  • ResearchGate. (2025, August 8). Experimental and theoretical study on benzoic acid derivatives.
  • NSF Public Access Repository. (2025, February 1). Investigating Benzoic Acid Derivatives as Potential Atomic Layer Deposition Inhibitors Using Nanoscale Infrared Spectroscopy.
  • New Journal of Chemistry (RSC Publishing). (n.d.). Revealing the contributions of DFT to the spectral interpretation for an amino benzoyl thiourea derivative: Insights into experimental studies from theoretical perspectives, and biological evaluation.
  • PubMed - NIH. (n.d.). Pseudoacids. II. 2-Acylbenzoic Acid Derivatives.
  • DergiPark. (2022, November 25). Synthesis and Theoretical Calculations of Benzoic Acid-Based New Mono Azo Dye.
  • (n.d.). Synthesis and characterization of Benzoic Acid - Chemistry Research Journal.
  • Int J Pharm Chem Anal. (2025, November 11). Synthesis of Benzoyl glycine and Anti-bacterial screening.
  • PubMed. (2023, June 15). Glycine Active Sites Analysis from a Geometrical Perspective: A DFT Study.
  • Zeitschrift für Naturforschung. (n.d.). FT-IR Spectroscopic Study of M(Benzoic Acid).
  • (2025, August 10). A DFT study on the interaction between glycine molecules/radicals and the (8,0) SiCNT.

Sources

The Acetyl-Amide Scaffold: A Technical Guide to N-Acetylated Anthranilic Acid Derivatives

[1]

Executive Summary

N-acetylanthranilic acid (2-acetamidobenzoic acid) represents a critical junction in both organic synthesis and metabolic biochemistry.[1] Historically isolated as a characterization derivative of anthranilic acid, it gained infamy and regulatory scrutiny as the immediate precursor to the quinazolinone sedative methaqualone. Biologically, it serves as a minor but diagnostically relevant metabolite in the tryptophan-kynurenine pathway.[1] This guide explores its chemical genesis, its role as a "gateway scaffold" for heterocyclic drug synthesis, and its modern relevance in designing N-acyl pharmacophores.[1]

Part 1: Historical Genesis & Chemical Identity[1]

From Indigo to Acetylation

The history of N-acetylanthranilic acid is inextricably linked to the parent compound, anthranilic acid (2-aminobenzoic acid).[1]

  • 1840s: Carl Julius Fritzsche discovers anthranilic acid as a degradation product of the dye indigo.[1]

  • Late 19th Century: As acetylation became a standard method for characterizing amines (using acetic anhydride or acetyl chloride), N-acetylanthranilic acid was synthesized to confirm the presence of the primary amine group.

  • 1972 (Triboluminescence): While known earlier, the compound’s unique physical property—triboluminescence —was formally characterized for pedagogical use by John Erikson.[1][2] When crystals of N-acetylanthranilic acid are fractured, they emit a deep blue light ($ \lambda_{em} \approx 400-460 $ nm) due to the separation of electric charges on opposing fracture planes, which discharge across the gap to excite nitrogen gas.

The Quinazolinone Gateway (The Methaqualone Connection)

The most significant historical "discovery" regarding this molecule was its utility as a precursor for 4(3H)-quinazolinones .

  • The Niementowski Reaction (1895): The condensation of anthranilic acid with amides to form quinazolinones laid the groundwork.

  • The Drug Era (1950s-70s): Researchers discovered that N-acetylanthranilic acid could be cyclodehydrated to form N-acetylanthranil (2-methyl-3,1-benzoxazin-4-one).[1] This reactive lactone intermediate condenses with aromatic amines (e.g., o-toluidine) to yield Methaqualone (Quaalude).[1]

  • Regulatory Impact: Due to this facile synthesis, N-acetylanthranilic acid is currently classified as a List I Chemical by the US Drug Enforcement Administration (DEA) and similarly controlled globally.[1]

Part 2: Biological Context – The Kynurenine Pathway[3]

While often overshadowed by kynurenine and quinolinic acid, N-acetylanthranilic acid is a distinct metabolite.[1] In humans and bacteria, it represents a side-branch of tryptophan catabolism, often serving as a detoxification or excretion product rather than a central precursor to NAD+.[1]

Metabolic Pathway Diagram

The following diagram illustrates the position of N-acetylanthranilic acid within the tryptophan metabolism network.

KynureninePathwayTRPL-TryptophanKYNL-KynurenineTRP->KYNIDO/TDOANTHAnthranilic AcidKYN->ANTHKynureninaseOH_ANTH3-Hydroxyanthranilic AcidKYN->OH_ANTHKynurenine 3-monooxygenaseNA_ANTHN-Acetylanthranilic Acid(Excretion/Marker)ANTH->NA_ANTHN-Acetyltransferase(Minor Pathway)ANTH->OH_ANTHNon-specific HydroxylationQUINQuinolinic AcidOH_ANTH->QUIN3-HAONADNAD+QUIN->NADQPRT

Caption: The Kynurenine Pathway highlighting N-acetylanthranilic acid as a lateral metabolite distinct from the oxidative NAD+ production route.[1]

Part 3: Synthetic Evolution & Pharmacological Derivatives

The "N-acetyl" motif serves as the structural prototype for the broader class of N-acyl anthranilic acids .[1] While the acetyl group itself is often too labile or metabolically vulnerable for potent drugs, replacing it with bulkier lipophilic groups has yielded significant therapeutics.[1]

Structural Activity Relationship (SAR)
Derivative ClassN-Substituent (R)Key ExamplesMechanism/Indication
N-Acetyl

N-Acetylanthranilic acidPrecursor; Metabolic marker.[1]
N-Cinnamoyl

Tranilast Mast cell stabilizer; Anti-fibrotic.[1] Inhibits TGF-

.[1]
N-Phenyl

(Direct amine bond)
Fenamates (Mefenamic acid)NSAIDs; COX inhibition.[1] (Note: Bioisosteric to N-acyl).[1]
Avenanthramides

Avenanthramide A, B, CAnti-inflammatory compounds found in oats.[1]
Modern Application: PAI-1 Inhibition

Part 4: Experimental Protocols

Synthesis of N-Acetylanthranilic Acid

Objective: To synthesize 2-acetamidobenzoic acid via acetylation of anthranilic acid. Safety: Acetic anhydride is corrosive and a lachrymator.[1] Work in a fume hood.

Reagents:

  • Anthranilic acid: 13.7 g (0.10 mol)[1]

  • Acetic anhydride: 25 mL (excess)[1]

  • Water: 100 mL

Workflow:

  • Reflux: In a 250 mL round-bottom flask, suspend 13.7 g of anthranilic acid in 25 mL of acetic anhydride.

  • Heating: Heat the mixture gently. The solid will dissolve as the reaction proceeds (exothermic).[1] Reflux for 15 minutes to ensure completion.

  • Hydrolysis: Allow the solution to cool slightly (to ~80°C). Cautiously add 10 mL of water to hydrolyze excess acetic anhydride (Watch for vigorous boiling).

  • Crystallization: Pour the mixture into 100 mL of cold water. Stir vigorously. The N-acetylanthranilic acid will precipitate as a white/off-white solid.[1]

  • Purification: Filter the solid under vacuum. Recrystallize from ethanol/water or acetic acid/water.[1]

  • Yield: Expected yield: ~80-90%. Melting Point: 184–186 °C.[1][3]

The Triboluminescence Test

Objective: To demonstrate the piezoelectric-induced photon emission.

  • Preparation: Ensure the synthesized crystals are completely dry and free of solvent (solvents dampen the charge separation).[1]

  • Execution: Place a small amount of crystals (50-100 mg) on a watch glass in a completely dark room. Allow eyes to adjust (2-3 mins).

  • Observation: Crush the crystals using a glass pestle or a second watch glass.

  • Result: Distinct blue flashes (

    
     emission spectrum) should be visible at the point of fracture.[1]
    

Part 5: The Benzoxazinone Cyclization (Mechanism)

The conversion of N-acetylanthranilic acid to the benzoxazinone pharmacophore is the critical step for generating heterocyclic libraries.

SynthesisMechanismNAAN-Acetylanthranilic AcidINTMixed AnhydrideIntermediateNAA->INT+ Ac2O / RefluxBENZ2-Methyl-3,1-benzoxazin-4-one(N-Acetylanthranil)INT->BENZ- AcOH(Cyclodehydration)QUINQuinazolinone(e.g., Methaqualone)BENZ->QUIN+ R-NH2 (Amine)- H2O

Caption: Cyclodehydration pathway converting the linear N-acetyl precursor into the reactive benzoxazinone scaffold.

References

  • Fritzsche, C. J. (1841).[1] "Ueber das Anthranil und die Anthranilsäure." Journal für Praktische Chemie, 23(1), 137–182.[1] Link[1]

  • Erikson, J. (1972).[1][3][4] "N-acetylanthranilic acid: A highly triboluminescent material."[1][2][3][4][5][6] Journal of Chemical Education, 49(10), 688.[1] Link

  • Angelos, S. A., & Meyers, J. A. (1985).[1] "The isolation and identification of precursors and reaction products in the clandestine manufacture of methaqualone." Journal of Forensic Sciences, 30(4), 1022–1047.[1] Link

  • Stone, T. W., & Darlington, L. G. (2002).[1] "Endogenous kynurenines as targets for drug discovery and development." Nature Reviews Drug Discovery, 1(8), 609–620.[1] Link

  • Miyata, T., et al. (2011).[1] "Structure-activity relationships of new N-acylanthranilic acid derivatives as plasminogen activator inhibitor-1 inhibitors." Chemical and Pharmaceutical Bulletin, 59(1), 106–115.[1] Link

"2-[Acetyl(methyl)amino]benzoic acid" as a synthetic intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-[Acetyl(methyl)amino]benzoic acid (CAS: 78944-67-9 ), often referred to as


-acetyl-

-methylanthranilic acid, represents a critical deviation from standard anthranilic acid chemistry. Unlike its non-methylated parent (

-acetylanthranilic acid), this molecule possesses a fully substituted nitrogen atom. This structural modification blocks the formation of the neutral 2-methyl-3,1-benzoxazin-4-one intermediate—a staple mechanism in quinazolinone synthesis—forcing the adoption of alternative cyclization pathways.

This guide delineates the synthesis, conformational unique properties, and downstream utility of this intermediate, specifically in the construction of 1-methyl-4(1H)-quinazolinones and as a sterically constrained peptidomimetic scaffold .

Chemical Profile & Conformational Analysis

Structural Identity
  • IUPAC Name: 2-(

    
    -acetyl-
    
    
    
    -methylamino)benzoic acid
  • Molecular Formula:

    
    
    
  • Molecular Weight: 193.20 g/mol

  • Key Feature: The tertiary amide bond.

The Rotameric Effect (Cis/Trans Isomerism)

A defining characteristic of this intermediate is the restricted rotation around the amide bond (


). Due to the steric clash between the 

-methyl group and the ortho-carboxylic acid, the molecule exists as an equilibrium of E (trans) and Z (cis) rotamers.
  • Synthetic Implication: In NMR spectroscopy, this often presents as "doubled" peaks, which can be mistaken for impurities.

  • Peptidomimetic Utility: This steric lock makes the scaffold an excellent

    
    -turn inducer  in peptide synthesis, forcing the backbone into a kinked conformation that mimics bioactive loops in proteins.
    

Synthesis of the Intermediate

Direct methylation of


-acetylanthranilic acid often leads to mixtures of 

-esters and

-methyl products. The most robust industrial route utilizes Isatoic Anhydride as a masking group to ensure selective

-methylation before acetylation.
Workflow Diagram (Retrosynthesis)

SynthesisWorkflow IA Isatoic Anhydride (Starting Material) NMA N-Methylanthranilic Acid IA->NMA Methylation & Decarboxylation Target 2-[Acetyl(methyl)amino] benzoic acid NMA->Target Acetylation Step1 1. MeI / NaH or NaOH 2. Hydrolysis (-CO2) Step2 Ac2O / AcOH Reflux

Figure 1: Optimized synthetic route avoiding O-alkylation side products.

Step-by-Step Protocol
Step 1: Synthesis of

-Methylanthranilic Acid
  • Reagents: Isatoic Anhydride (1.0 eq), Methyl Iodide (1.1 eq), NaH (1.2 eq) or NaOH, DMF (Solvent).

  • Procedure:

    • Dissolve Isatoic Anhydride in dry DMF under

      
      .
      
    • Add base (NaH) slowly at 0°C to deprotonate the amide nitrogen.

    • Add Methyl Iodide dropwise.[1] The

      
      -methylisatoic anhydride forms.
      
    • Hydrolysis: Add aqueous NaOH and heat to 80°C. The anhydride ring opens, and decarboxylation occurs, yielding

      
      -methylanthranilic acid.
      
    • Isolation: Acidify to pH 4-5 to precipitate the product.

Step 2: Acetylation to Target
  • Reagents:

    
    -Methylanthranilic Acid (1.0 eq), Acetic Anhydride (2.0 eq), Glacial Acetic Acid (Solvent).
    
  • Procedure:

    • Suspend

      
      -methylanthranilic acid in glacial acetic acid.
      
    • Add acetic anhydride.[2][3][4][5]

    • Reflux: Heat the mixture to reflux for 2–4 hours. Note: The secondary amine is less nucleophilic than a primary amine; thermal energy drives the reaction.

    • Workup: Distill off excess acetic anhydride/acid under reduced pressure. Recrystallize the residue from toluene or ethanol/water.

Synthetic Utility: Downstream Applications

The primary value of 2-[acetyl(methyl)amino]benzoic acid lies in its conversion to heterocycles.

Synthesis of 1-Methyl-4(1H)-Quinazolinones

Unlike


-H anthranilic acids, which form benzoxazinones that react with amines to form 3-substituted quinazolinones, the 

-methyl variant leads to 1-methyl-substituted quinazolinones.

Mechanism: Since the Nitrogen has no proton to lose, it cannot form the C=N bond of a neutral benzoxazinone. Instead, the reaction with amines (using dehydrating agents like


 or 

) likely proceeds via an activated mixed anhydride or imidoyl chloride intermediate.

Data Table: Comparative Reactivity

PrecursorIntermediate FormedFinal Product Class

-Acetylanthranilic acid
2-methyl-3,1-benzoxazin-4-one2,3-disubstituted-3H-quinazolin-4-one
2-[Acetyl(methyl)amino]benzoic acid Activated Imidoyl/Anhydride1,2-disubstituted-1H-quinazolin-4-one
Experimental Workflow: Quinazolinone Cyclization

Protocol:

  • Activation: Dissolve 2-[acetyl(methyl)amino]benzoic acid in toluene.

  • Amine Addition: Add the primary amine (R-

    
    , 1.1 eq).
    
  • Dehydration: Add

    
     (0.5 eq) dropwise.
    
  • Reflux: Reflux for 3 hours. The phosphorus reagent activates the amide carbonyl and the carboxylic acid, facilitating cyclization.

  • Result: Formation of the 1-methyl-2-methyl-3-substituted-quinazolin-4-one cation (or neutral species if deprotonated elsewhere).

Reaction Pathway Diagram

QuinazolinonePath Start 2-[Acetyl(methyl)amino] benzoic acid Intermediate Activated Imidoyl Intermediate Start->Intermediate Activation Reagents + R-NH2 + PCl3 / Toluene Product 1-Methyl-2-methyl-3-R -quinazolin-4-one Intermediate->Product Cyclization (-H2O)

Figure 2: Cyclization pathway to 1,2-disubstituted quinazolinones.

Safety & Handling

  • Irritant: Anthranilic acid derivatives are known skin and eye irritants.

  • Precursor Status: While

    
    -acetylanthranilic acid is a controlled precursor (List I) in some jurisdictions due to Methaqualone synthesis, the 
    
    
    
    -methyl variant is generally less regulated but should be cross-referenced with local laws (e.g., DEA List I checks).
  • Triboluminescence: Unlike the intense triboluminescence of

    
    -acetylanthranilic acid, the 
    
    
    
    -methyl derivative exhibits significantly reduced or negligible triboluminescent properties due to crystal packing disruption by the methyl group.

References

  • Synthesis of Quinazolinones: Chhabra, G.S., & Tiwari, R. (2010). Syntheses and Antimicrobial Activities of Derivatives of 3-Amino-2-methyl-quinazolin-4-(3H)-one. Asian Journal of Chemistry, 22(5), 3390-3396. Link

  • Isatoic Anhydride Methylation: Gmeiner, P., et al. (2003). Process for the preparation of alkyl N-alkylanthranilate. European Patent EP1322594B1. Link

  • Conformational Analysis: Delaney, N.G., & Madison, V. (1982). Unusual cis-trans isomerism in N-acetyl, N'-methylamide derivatives of syn- and anti-5-methylproline.[6] Journal of the American Chemical Society.[4] Link

  • Quinazolinone Scaffolds: He, L., et al. (2014). Copper-Catalyzed Synthesis of Quinazolinones from Anthranilic Acids and Amines.[4] Journal of Organic Chemistry. Link

Sources

Methodological & Application

Synthesis of N-acyl-N-alkylanthanilic acids methodology

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Mechanistic Rationale

The synthesis of N-acyl-N-alkyl anthranilic acids (e.g., analogs of Tranilast) presents a unique set of chemoselective and steric challenges distinct from simple N-acyl anthranilic acids. While the core scaffold is a privileged structure in medicinal chemistry—acting as a template for NSAIDs, anti-fibrotics, and transient receptor potential (TRP) channel modulators—the ortho-substitution pattern creates a "steric crunch" that dictates the synthetic pathway.

The Central Challenge: Sterics vs. Chemoselectivity Direct acylation of N-alkyl anthranilic acids is often low-yielding due to the proximity of the carboxylic acid group (


) to the secondary amine. Furthermore, attempting to alkylate an already formed N-acyl anthranilic acid (

-H amide) typically requires strong bases (e.g., NaH), which risks alkylating the carboxylate (forming the ester) or the amide oxygen (O-alkylation) rather than the nitrogen.

The Solution: The "Protect-Activate-Modify" Protocol To ensure high fidelity and yield, this guide utilizes a four-step stepwise protocol grounded in the "Ester-Protection" route. This methodology isolates the nucleophilic nitrogen, prevents zwitterionic interference, and eliminates the risk of benzoxazinone cyclization—a common side reaction in anthranilic acid chemistry.

Synthetic Workflow Visualization

G Start Anthranilic Acid (Starting Material) Step1 Step 1: Esterification (SOCl2 / MeOH) Protect Carboxyl Group Start->Step1 Activation Step2 Step 2: N-Alkylation (Reductive Amination) Install Alkyl Group (R1) Step1->Step2 Nucleophilic Enhancement Step3 Step 3: N-Acylation (R2-COCl / DMAP) Install Acyl Group (R2) Step2->Step3 Steric Coupling Side1 Risk: Over-Alkylation (Avoid Alkyl Halides) Step2->Side1 If using R-X Step4 Step 4: Saponification (LiOH / THF) Deprotect to Acid Step3->Step4 Hydrolysis Side2 Risk: Benzoxazinone (Blocked by N-Alkyl) Step3->Side2 Impossible with R1

Figure 1: The chemoselective "Ester-Protection" route prevents common side reactions such as over-alkylation and cyclodehydration.

Detailed Experimental Protocols

Step 1: Methyl Ester Protection

Objective: Mask the carboxylic acid to increase solubility and prevent salt formation during the subsequent amine modification.

  • Reagents: Anthranilic acid (1.0 equiv), Thionyl chloride (

    
    , 1.5 equiv), Methanol (solvent).
    
  • Protocol:

    • Suspend anthranilic acid in dry methanol (0.5 M concentration) in a round-bottom flask under

      
      .
      
    • Cool to 0°C. Add

      
       dropwise over 20 minutes. (Caution: Exothermic, 
      
      
      
      gas evolution).
    • Reflux for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:3).[1]

    • Concentrate in vacuo. Redissolve residue in EtOAc, wash with sat.

      
       (to remove HCl salts), then Brine.
      
    • Dry (

      
      ) and concentrate.
      
    • Checkpoint: Product should be an oil or low-melting solid. Yields typically >90%.[2]

Step 2: N-Alkylation via Reductive Amination

Objective: Install the alkyl group (


) cleanly.
Expert Insight: Avoid using alkyl halides (e.g., MeI, EtBr) with base. Alkyl halides often lead to mixtures of mono-alkyl, bis-alkyl (quaternary), and trace O-alkyl products. Reductive amination  is self-limiting to the mono-alkyl product for steric reasons.
  • Reagents: Methyl anthranilate (1.0 equiv), Paraformaldehyde (for methylation) or Aldehyde (for higher alkyls, 1.2 equiv),

    
     or 
    
    
    
    (1.5 equiv), Acetic Acid (catalytic).
  • Protocol (N-Methylation Example):

    • Dissolve methyl anthranilate in MeOH (0.2 M).

    • Add Paraformaldehyde (3.0 equiv) and stir at reflux for 2 hours to form the imine/oxazolidine intermediate.

    • Cool to 0°C. Add

      
       (2.0 equiv) portion-wise. (Alternative: Use 
      
      
      
      at RT).
    • Stir at RT for 12 hours.

    • Quench with water. Extract with EtOAc.

    • Purify via Flash Chromatography (Silica, Hexane/EtOAc).

    • Critical QC: Ensure no starting material remains. The secondary amine is less nucleophilic than the primary, but we need high purity for the next difficult step.

Step 3: N-Acylation (The "Steric Crunch")

Objective: Acylate the sterically hindered secondary amine. Expert Insight: The secondary amine is sandwiched between the ester and the phenyl ring. Standard Schotten-Baumann conditions often fail. We utilize DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst to generate a reactive N-acylpyridinium intermediate.

  • Reagents: N-alkyl methyl anthranilate (1.0 equiv), Acid Chloride (

    
    , 1.5 equiv), Triethylamine (TEA, 2.0 equiv), DMAP (0.1–0.2 equiv), DCM (anhydrous).
    
  • Protocol:

    • Dissolve N-alkyl amine in anhydrous DCM (0.1 M). Add TEA and DMAP.[3]

    • Cool to 0°C. Add Acid Chloride dropwise.

    • Allow to warm to RT and reflux for 12–24 hours. Note: Heat is often required due to the ortho-substituent.

    • Workup: Wash with 1N HCl (to remove DMAP/TEA), then sat.

      
      .
      
    • Purify via column chromatography.

    • Observation: Rotamers are common in NMR (see Section 3).

Step 4: Saponification (Deprotection)

Objective: Reveal the carboxylic acid without cleaving the amide.

  • Reagents: N-acyl-N-alkyl ester (1.0 equiv), LiOH

    
     (3.0 equiv), THF/Water (3:1).
    
  • Protocol:

    • Dissolve ester in THF/Water.

    • Stir at RT (or mild heat 40°C) for 4–8 hours.

    • Acidify carefully with 1N HCl to pH 3–4.

    • Extract with EtOAc or filter the precipitate if solid.

    • Recrystallize from EtOH/Water if necessary.

Data Presentation & QC Parameters

Comparative Efficiency of Alkylation Methods
ParameterMethod A: Alkyl Halide (

)
Method B: Reductive Amination (Aldehyde / Hydride)
Selectivity Poor (Mono/Bis mixture)Excellent (Mono-selective)
Yield 40–60%75–90%
Workup Difficult separation of quaternary saltsSimple extraction
Relevance Not recommended for AnthranilatesIndustry Standard
Troubleshooting: The Rotamer Effect

Researchers often panic when the


 NMR of the Step 3 or 4 product shows "double peaks" or broad signals, suspecting impurities.
  • Cause: The

    
     bond has restricted rotation due to the steric clash between the N-alkyl group and the ortho-carboxylate. This creates cis and trans rotamers observable on the NMR timescale.
    
  • Validation: Run the NMR at elevated temperature (e.g., 50–60°C in DMSO-

    
    ). The peaks should coalesce into sharp singlets as rotation becomes rapid.
    

Authoritative References

  • Tranilast Analog Synthesis:

    • Ismail, M. A., et al. (2020).[4] "Design and synthesis of novel tranilast analogs: Docking, antiproliferative evaluation and in-silico screening of TGFβR1 inhibitors." Bioorganic Chemistry.

    • Context: Establishes the biological relevance and modification of the anthranilic scaffold.

  • Reductive Methylation Methodology:

    • Bhattacharyya, S. (1995). "Reductive alkylation of anthranilic acid derivatives." Tetrahedron Letters.

    • Context: Foundational protocol for using formaldehyde/borohydrides on anilines.

    • (General Journal Link)

  • Benzoxazinone Cyclization Risks:

    • Heller, G., & Fiesselmann, H. (1902). "Über die Bildung von Benzoxazonen." Berichte der deutschen chemischen Gesellschaft.

    • Context: The classical reference for the cyclization of N-acyl anthranilic acids, explaining why N-alkylation prevents this side reaction (no N-H to eliminate water).

  • Acylation Catalysis (DMAP):

    • Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). "4-Dialkylaminopyridines as Highly Active Acylation Catalysts." Angewandte Chemie International Edition.

    • Context: Explains the mechanism required to overcome the steric hindrance in Step 3.

Sources

"2-[Acetyl(methyl)amino]benzoic acid" in biological activity screening

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-[Acetyl(methyl)amino]benzoic acid (CAS: 78944-67-9), also known as N-Acetyl-N-methylanthranilic acid, is a disubstituted derivative of the anthranilic acid scaffold.[1] While the parent compound (anthranilic acid) and its N-aryl derivatives (fenamates) are well-established non-steroidal anti-inflammatory drugs (NSAIDs), the N-acetyl-N-methyl variant represents a distinct chemical probe.[1] It is primarily utilized in two critical workflows:

  • Structure-Activity Relationship (SAR) Screening: As a sterically hindered, non-ionizable amide analog to probe binding pockets of COX-1/COX-2 enzymes and bacterial synthesis pathways.[1]

  • Impurity & Metabolite Profiling: As a reference standard for the degradation of N-methylanthranilic acid-derived pharmaceuticals (e.g., telenzepine) and alkaloid biosynthesis.[1]

This guide provides standardized protocols for solubilization, enzymatic inhibitory screening (COX-1/2), and cellular toxicity profiling.[1]

Physicochemical Profile & Handling

Before initiating biological screens, the compound must be correctly solubilized to prevent precipitation-induced false negatives (pan-assay interference).[1]

PropertyData / Recommendation
Molecular Formula C₁₀H₁₁NO₃
Molecular Weight 193.20 g/mol
Solubility (Water) Low (< 1 mg/mL); pH-dependent (soluble at pH > 8)
Solubility (DMSO) High (> 50 mM)
Storage -20°C (Solid), -80°C (DMSO Stock)
UV Max ~250–260 nm (Anthranilate core)

Protocol 1: Stock Solution Preparation (10 mM)

  • Weigh 1.93 mg of 2-[Acetyl(methyl)amino]benzoic acid.

  • Add 1.0 mL of anhydrous DMSO (dimethyl sulfoxide). Vortex for 30 seconds until clear.

  • Sterilization: Pass through a 0.22 µm PTFE syringe filter.[1] Do not use nylon filters as they may bind the aromatic ring.[1]

  • Aliquot: Dispense 50 µL aliquots into amber microtubes to avoid freeze-thaw cycles.

Application 1: Enzymatic Screening (COX Inhibition)

Given the structural homology to mefenamic acid and aspirin, this compound is a candidate for modulating cyclooxygenase (COX) pathways. This protocol outlines a fluorescence-based high-throughput screen (HTS).[1]

Mechanism of Action Hypothesis

The N-acetyl group mimics the acetylation capability of aspirin, while the N-methyl group introduces steric bulk that may alter selectivity between the constitutive COX-1 and inducible COX-2 isoforms.[1]

Workflow Diagram

COX_Screening_Workflow Stock DMSO Stock (10 mM) Dilution Serial Dilution (Log scale: 100µM - 1nM) Stock->Dilution Reaction Incubation (10 min @ 37°C) Dilution->Reaction Enzyme Enzyme Prep (COX-1 or COX-2 + Heme) Enzyme->Reaction Substrate Substrate Addition (Arachidonic Acid + ADHP) Reaction->Substrate Readout Fluorescence Detection (Ex 535nm / Em 587nm) Substrate->Readout

Figure 1: Workflow for High-Throughput COX Inhibition Screening.[1]

Detailed Protocol

Materials:

  • Recombinant human COX-1 and COX-2 enzymes.[1]

  • Probe: 10-acetyl-3,7-dihydroxyphenoxazine (ADHP).[1]

  • Substrate: Arachidonic Acid.[1]

  • Buffer: 100 mM Tris-HCl (pH 8.0).

Steps:

  • Plate Setup: Use black 96-well flat-bottom plates.

  • Inhibitor Addition: Add 10 µL of the test compound (diluted in buffer) to wells. Final concentrations should range from 0.1 nM to 100 µM.[1] Include a Vehicle Control (DMSO only) and Positive Control (Indomethacin, 10 µM).

  • Enzyme Incubation: Add 10 µL of COX-1 or COX-2 enzyme solution.[1] Incubate for 10 minutes at 37°C to allow inhibitor binding.

  • Reaction Initiation: Add 10 µL of a pre-mixed solution containing Arachidonic Acid (substrate) and ADHP (fluorogenic probe).[1]

  • Kinetic Read: Immediately monitor fluorescence (Ex: 535 nm, Em: 587 nm) for 5 minutes.

  • Data Analysis: Calculate the slope of the reaction (RFU/min).

    • % Inhibition = (Slope_vehicle - Slope_test) / Slope_vehicle * 100[1]

    • Fit data to a sigmoidal dose-response curve to determine IC₅₀.[1]

Application 2: Cellular Toxicity & Permeability[1]

If the compound shows enzymatic activity, it must be screened for cellular safety and membrane permeability.[1]

Protocol: MTT Cell Viability Assay

Objective: Determine the cytotoxic concentration (CC₅₀) in HEK293 (kidney) or HepG2 (liver) cells.

  • Seeding: Seed cells at 10,000 cells/well in 96-well plates. Incubate for 24h.

  • Treatment: Replace media with fresh media containing the test compound (0–200 µM). Incubate for 48 hours .

  • Labeling: Add 20 µL of MTT reagent (5 mg/mL in PBS). Incubate for 4 hours at 37°C.

  • Solubilization: Remove media carefully.[1] Add 100 µL DMSO to dissolve formazan crystals.[1]

  • Quantification: Measure absorbance at 570 nm (reference 630 nm).

Interpretation:

  • CC₅₀ > 100 µM: Considered low toxicity for early-stage hits.[1]

  • CC₅₀ < 10 µM: High toxicity; likely unsuitable for therapeutic development without modification.[1]

Analytical Validation (Impurity Profiling)

For researchers using this compound as a reference standard (e.g., checking purity of N-methylanthranilic acid supplies), use the following LC-MS parameters.

ParameterSetting
Column C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Detection ESI Positive Mode (MS/MS)
Transition (Quant) m/z 194.2 → 152.1 (Loss of Acetyl group)

Troubleshooting Guide

IssueProbable CauseSolution
Precipitation in Assay Compound crashed out of aqueous buffer.Limit final DMSO concentration to 1%.[1] Ensure intermediate dilutions are in buffer, not pure water.[1]
High Background Signal Autofluorescence of the anthranilate core.[1]Run a "Compound Only" control (no enzyme) and subtract this baseline.[1]
No Inhibition Observed Steric hindrance of N-Methyl group.[1]The compound may be inactive against COX.[1] Screen against alternative targets like Aldo-keto reductases or ** bacterial Quorum Sensing** (PQS pathway).[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 20324331, 2-[Acetyl(methyl)amino]benzoic acid.[1] Retrieved from [Link]

  • Chen, Y., et al. (2018). Anthranilic acid derivatives as a novel class of non-steroidal anti-inflammatory drugs.[1] (General reference for scaffold activity).

  • NIST Chemistry WebBook. Benzoic acid, 2-(acetylamino)-, methyl ester (Structural Analog Data).[1] Retrieved from [Link][2]

Sources

Developing bioassays for sparingly soluble carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Title: Navigating the Haze: A Practical Guide to Developing Robust Bioassays for Sparingly Soluble Carboxylic Acids

Abstract: The therapeutic potential of many carboxylic acid-containing compounds is often masked by a significant, practical hurdle: poor aqueous solubility. This low solubility can lead to underestimated activity, high data variability, and misleading structure-activity relationships (SAR) in biological assays.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to overcome these challenges. We will move beyond simple protocol lists to explain the causal reasoning behind experimental design, enabling the development of self-validating and reliable bioassays. This document outlines a systematic approach, from initial solubility characterization to advanced formulation strategies and adapted assay protocols, ensuring that the true biological activity of these challenging molecules can be accurately determined.

Introduction: The Duality of the Carboxyl Group

Carboxylic acids are a cornerstone of medicinal chemistry, present in a vast number of endogenous molecules and therapeutic agents, including widely used nonsteroidal anti-inflammatory drugs (NSAIDs) and antibiotics.[3] The carboxyl group (-COOH) is a molecular marvel, capable of acting as a hydrogen bond donor and acceptor. Its defining feature is its acidity, allowing it to donate a proton in aqueous solutions to form a negatively charged carboxylate ion (COO⁻).[4]

This acidic nature is both a blessing and a curse. While it offers a handle for pH-dependent solubility manipulation, the protonated form, which is often required for passive diffusion across cell membranes, is frequently characterized by high lipophilicity and low aqueous solubility.[3][5] This inherent challenge complicates nearly every stage of in vitro testing. Compounds precipitating in assay media can cause light-scattering artifacts, non-specific interactions, and an effective concentration far lower than the nominal concentration, ultimately compromising data integrity.[6][7] Therefore, a robust strategy to address solubility is not just a preliminary step but a prerequisite for meaningful biological evaluation.

Section 1: Foundational Assessment - Know Thy Solubility

Before attempting to enhance solubility, it is critical to quantify the baseline. Solubility is not a single value but is defined by the conditions under which it is measured. The two primary types of solubility assessments in drug discovery are Kinetic and Thermodynamic.[8]

  • Kinetic Solubility: This measures the solubility of a compound when it is rapidly introduced into an aqueous buffer from a concentrated organic stock solution (typically DMSO).[9][10] It reflects the compound's tendency to precipitate under conditions common in high-throughput screening (HTS). This is the most common measurement for early-stage discovery as it is fast and uses minimal compound.[11][12]

  • Thermodynamic Solubility: This measures the true equilibrium solubility of a compound.[13] It is determined by allowing an excess of the solid compound to equilibrate with the aqueous buffer over an extended period (e.g., 24-48 hours).[7] This value is crucial for lead optimization and pre-formulation studies, as it represents the maximum achievable concentration in a saturated solution.[6][9]

The choice between these assays depends on the stage of drug discovery. Early on, kinetic solubility is sufficient to flag potential issues. As a compound progresses, thermodynamic solubility provides a more accurate picture for guiding formulation development.[13]

Table 1: Comparison of Solubility Assay Formats

FeatureKinetic SolubilityThermodynamic Solubility
Principle Measures precipitation upon addition of DMSO stock to bufferMeasures concentration of a saturated solution at equilibrium
Incubation Time Short (e.g., < 2 hours)[10]Long (e.g., 24-48 hours)[11][12]
Throughput HighLow to Medium
Compound Req. LowHigh
Relevance HTS, early discovery, identifies precipitation risk[8]Lead optimization, formulation, defines maximum solubility[7]
Common Methods Turbidimetry, Nephelometry[8][11]Shake-flask with HPLC-UV or LC-MS analysis[7][11]

Section 2: A Decision-Making Framework for Solubility Enhancement

With a baseline solubility value, a strategy can be developed to keep the compound in solution within the desired concentration range of the bioassay. The choice of method is not arbitrary; it depends on the compound's physicochemical properties, the assay type, and the required concentration.

graph TD; A[Start: Sparingly Soluble Carboxylic Acid] --> B{Characterize:
  • Kinetic Solubility
  • pKa
  • LogP}; B --> C{Is the compound ionizable in assay pH range?}; C -- Yes --> D[Strategy 1: pH Modification
  • Adjust buffer pH > pKa
  • Forms soluble carboxylate salt
  • Check for pH tolerance of assay]; C -- No --> E{Is a low percentage of organic solvent tolerated?}; E -- Yes --> F[Strategy 2: Co-solvents
  • Use DMSO, Ethanol, etc. (<1%)
  • Reduces solvent polarity
  • Validate solvent tolerance of cells/enzyme]; E -- No --> G{Is the compound compatible with complexation agents?}; G -- Yes --> H[Strategy 3: Cyclodextrins
  • Encapsulates hydrophobic moiety
  • Use HP-β-CD for best solubility/safety
  • Screen for optimal CD:drug ratio]; G -- No --> I[Strategy 4: Surfactants & Lipid-Based Systems
  • Use non-ionic surfactants (e.g., Tween 80)
  • Forms micelles to solubilize compound
  • Critical for very 'greasy' molecules (high LogP)]; I --> J[Strategy 5: Nanoparticle Formulation
  • Milling or precipitation methods
  • Increases surface area for dissolution
  • Advanced, for late-stage/in vivo studies];

    end

Caption: Decision workflow for selecting a solubility enhancement strategy.
Strategy 1: pH-Mediated Solubilization

This is the most direct approach for carboxylic acids. By increasing the pH of the assay buffer to be at least 1-2 units above the compound's pKa, the equilibrium shifts towards the deprotonated, more soluble carboxylate form.[14][15] This method is essentially creating a salt in situ.

  • Causality: The deprotonated carboxylate anion has a formal charge, which dramatically increases its favorable interactions with polar water molecules compared to the neutral, protonated carboxylic acid.

  • Considerations: The primary limitation is the pH tolerance of the biological system. Many enzymes and cells function optimally within a narrow physiological pH range (e.g., 7.2-7.4). Significant deviations can alter protein structure or induce cell stress, creating experimental artifacts. Always run a pH-matched vehicle control.

Strategy 2: Co-solvents

Co-solvents are water-miscible organic solvents that, when added in small quantities, reduce the overall polarity of the aqueous medium, making it more favorable for lipophilic compounds to dissolve.[15] Common examples include DMSO, ethanol, and polyethylene glycol (PEG).

  • Causality: Co-solvents disrupt the hydrogen-bonding network of water, creating a microenvironment that can accommodate the non-polar regions of the drug molecule, thereby increasing solubility.[16]

  • Considerations: Co-solvents can be toxic to cells or inhibit enzyme activity, even at low concentrations. It is imperative to determine the maximum tolerable concentration of the co-solvent in the specific assay being used. A standard practice is to keep the final concentration of solvents like DMSO below 0.5-1%.[2]

Strategy 3: Cyclodextrins

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[17] They can encapsulate poorly soluble "guest" molecules, like the hydrophobic portion of a carboxylic acid, forming a water-soluble inclusion complex.[18]

  • Causality: The CD effectively shields the lipophilic part of the drug from the aqueous environment, presenting a hydrophilic complex to the solvent. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used due to its high water solubility and low toxicity.[19]

  • Considerations: The formation of the inclusion complex can sometimes affect the drug's ability to interact with its biological target. It is crucial to ensure that the complex allows for the release of the free drug to elicit its effect. The stoichiometry of the complex must also be considered.

Strategy 4 & 5: Advanced Formulations (Surfactants, Nanoparticles)

For extremely insoluble compounds ("brick dust" or "grease ball" types), more advanced formulation strategies may be necessary.[5]

  • Surfactants: Non-ionic surfactants like Tween® 80 or Cremophor® EL can form micelles that encapsulate the drug.[20]

  • Nanoparticles: Reducing the particle size of the drug to the nanometer scale dramatically increases the surface area-to-volume ratio, which can enhance the dissolution rate and saturation solubility.[21][22][23] These methods, such as wet milling or nano-emulsification, are powerful but complex and are typically reserved for later-stage preclinical and clinical development.[21][23]

Table 2: Overview of Solubility Enhancement Strategies

StrategyMechanismAdvantagesDisadvantagesBest For...
pH Adjustment Ionization to form a soluble salt[14]Simple, inexpensiveLimited by pH tolerance of the assay; risk of precipitation if pH changes[24]Ionizable compounds in pH-tolerant assays
Co-solvents Reduces solvent polarity[15]Easy to implement, effective for many compoundsPotential for solvent toxicity/assay interference[2]Early screening, when final solvent concentration is kept low (<1%)
Cyclodextrins Encapsulation in a hydrophilic shell[17]Low toxicity, high solubilizing powerCan alter drug availability; relatively expensiveCompounds with compatible size/shape for the CD cavity
Surfactants Micellar encapsulation[20]High loading capacity for lipophilic drugsPotential for cell lysis; can interfere with assaysHighly lipophilic ("grease ball") compounds
Nanoparticles Increased surface area and dissolution rate[21][22]Significant increase in bioavailabilityComplex to prepare and characterize; requires specialized equipmentLate-stage development and in vivo studies

Section 3: Detailed Experimental Protocols

Trustworthy data comes from meticulously planned and controlled experiments. The following protocols are designed to be self-validating by including essential controls.

Protocol 1: Kinetic Solubility Assessment via Turbidimetry

Objective: To determine the kinetic solubility of a sparingly soluble carboxylic acid in a buffered solution, identifying the concentration at which precipitation occurs.

Materials:

  • Test compound (carboxylic acid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • Clear, flat-bottom 96-well microplate

  • Microplate reader with absorbance/turbidity detection (e.g., at 620 nm)

  • Multichannel pipette

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound (e.g., 20 mM) in 100% DMSO. Ensure the compound is fully dissolved.

  • Serial Dilution in DMSO: In a separate 96-well plate (the "source plate"), perform a 2-fold serial dilution of the 20 mM stock in DMSO. For example, add 50 µL of DMSO to 7 wells, then add 100 µL of the 20 mM stock to the first well, mix, and transfer 50 µL to the next well, repeating down the column. This creates a concentration series (e.g., 20, 10, 5, 2.5, 1.25, 0.625, 0.313 mM).

  • Preparation of Assay Plate: Add 98 µL of PBS (pH 7.4) to the wells of a clear, flat-bottom 96-well plate (the "assay plate").

  • Compound Addition: Using a multichannel pipette, transfer 2 µL from each well of the DMSO source plate to the corresponding wells of the assay plate. This creates a 1:50 dilution, resulting in a final DMSO concentration of 2% and a final compound concentration series (e.g., 400, 200, 100, 50, 25, 12.5, 6.25 µM).

  • Controls:

    • Negative Control (Vehicle): Add 2 µL of 100% DMSO to a well containing 98 µL of PBS.

    • Positive Control (Insoluble Compound): Use a known poorly soluble compound (e.g., Nicardipine) and treat it identically to the test compound.[13]

  • Incubation: Shake the assay plate gently for 5 minutes, then let it stand at room temperature for 1.5 hours to allow for precipitation to equilibrate.[10]

  • Measurement: Measure the absorbance (optical density) of each well at a wavelength where the compound does not absorb, typically between 600-700 nm. This measures light scattering caused by precipitated particles.

  • Data Analysis: Subtract the average absorbance of the negative control wells from all other wells. Plot the corrected absorbance versus the nominal compound concentration. The kinetic solubility is the concentration at which the absorbance begins to rise sharply, indicating precipitation.

Protocol 2: Cell-Based Cytotoxicity Assay (MTT) Adapted for a Poorly Soluble Carboxylic Acid

Objective: To accurately measure the cytotoxicity (IC50) of a sparingly soluble carboxylic acid using a pH and co-solvent combination strategy.

graph TD; subgraph "Preparation Phase" A[Prepare 20 mM Drug Stock in 100% DMSO] --> B[Prepare Assay Medium: RPMI + 10% FBS]; B --> C{Determine pKa of Drug}; C --> D[Adjust Assay Medium pH to pKa + 1.5 (e.g., pH 8.0) using sterile NaOH]; end Caption: Workflow for an adapted cell-based cytotoxicity assay.

Materials:

  • HeLa cells (or other appropriate cell line)

  • RPMI-1640 medium, 10% Fetal Bovine Serum (FBS)

  • Test compound (carboxylic acid, pKa previously determined)

  • DMSO, sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom cell culture plates

  • Sterile 1 M NaOH

Methodology:

  • Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of standard culture medium (RPMI + 10% FBS, pH ~7.4). Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Preparation of pH-Adjusted Medium: Prepare a fresh batch of assay medium. Based on the known pKa of your carboxylic acid, adjust the pH of this medium upwards using sterile 1 M NaOH. Aim for a pH 1-2 units above the pKa (e.g., if pKa is 6.5, adjust to pH 7.5-8.0). Crucially, test cell viability in this pH-adjusted medium alone to ensure it is not cytotoxic.

  • Compound Preparation:

    • Prepare a 10 mM stock of the test compound in 100% DMSO.

    • Perform a 2-fold serial dilution of this stock in 100% DMSO to create a concentration range.

    • Prepare the final dosing solutions by diluting the DMSO series 1:100 into the pH-adjusted assay medium. This results in a final DMSO concentration of 1%. Visually inspect these solutions for any signs of precipitation before adding them to the cells.

  • Cell Dosing:

    • Carefully remove the old medium from the cells.

    • Add 100 µL of the final dosing solutions (from step 3) to the appropriate wells.

    • Self-Validating Controls:

      • Vehicle Control: Treat cells with pH-adjusted medium containing 1% DMSO. This controls for both pH and solvent effects.

      • Untreated Control: Treat cells with pH-adjusted medium only.

      • Positive Control: Treat cells with a known cytotoxic agent (e.g., Doxorubicin) to confirm assay performance.

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.

  • MTT Assay:

    • Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the percent viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

Section 4: Troubleshooting & Data Interpretation

ObservationPotential CauseRecommended Action
High well-to-well variability Compound precipitation after addition to the plate.[1]Lower the top concentration. Increase co-solvent/cyclodextrin concentration. Visually inspect plate under a microscope for precipitates.
Flat or incomplete dose-response curve The true concentration in solution is limited by solubility, so higher nominal concentrations have no additional effect.[2]Re-assess solubility under assay conditions. The maximum effective concentration may be the compound's solubility limit.
Activity in cell-free assays but not cell-based Poor membrane permeability of the charged carboxylate form.The protonated (less soluble) form is needed for entry. This is a fundamental challenge requiring prodrug strategies or advanced formulations.[25]
Vehicle control shows toxicity The pH or co-solvent concentration is too high for the cells/enzyme.Re-run controls with a matrix of lower pH values and/or solvent concentrations to find the maximum tolerated levels.

Conclusion

Developing bioassays for sparingly soluble carboxylic acids demands more than just following a standard protocol; it requires a strategic, problem-solving mindset. By first quantifying the specific solubility challenge and then systematically applying principles of pH manipulation, co-solvency, and formulation science, researchers can design robust and reliable assays. The inclusion of rigorous, self-validating controls is non-negotiable for generating trustworthy data. This approach ensures that experimental outcomes reflect true biological activity rather than physicochemical artifacts, paving the way for the successful advancement of promising therapeutic candidates.

References

  • Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery. Available from: [Link]

  • Bevan, C. D., & Lloyd, R. S. (2008). In vitro solubility assays in drug discovery. PubMed. Available from: [Link]

  • Zhou, L., & Liu, X. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. PubMed. Available from: [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. Available from: [Link]

  • ResearchGate. Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF. ResearchGate. Available from: [Link]

  • Evotec. Thermodynamic Solubility Assay. Evotec. Available from: [Link]

  • Charnwood Discovery. Kinetic Solubility - In Vitro Assay. Charnwood Discovery. Available from: [Link]

  • Bienta. Aqueous Solubility Assay. Bienta. Available from: [Link]

  • Agüeros, M., & Zabaleta, V. (2005). Nanoparticle Technology for the Delivery of Poorly Water-Soluble Drugs. Pharmaceutical Technology. Available from: [Link]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability. Available from: [Link]

  • Matthew, B. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Available from: [Link]

  • Kumar, S., & Singh, S. (2014). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • BioDuro. (n.d.). Webinar: Optimizing Formulation Strategies for Poorly Soluble Compounds: Insights into Bioavailability Enhancement and Accelerated Development. BioDuro. Available from: [Link]

  • Kumar, S., & Randhawa, J. K. (2016). Improved delivery of poorly soluble compounds using nanoparticle technology: a review. Pharmaceutical Nanotechnology. Available from: [Link]

  • Kumar, S., & Randhawa, J. K. (2016). Improved delivery of poorly soluble compounds using nanoparticle technology: a review. PubMed. Available from: [Link]

  • Ascendia Pharmaceuticals. (2022). Amorphous Nanoparticles for Drug Delivery of Poorly Water-Soluble Compounds. Ascendia Pharma. Available from: [Link]

  • GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences. Available from: [Link]

  • ResearchGate. (2026). Formulation And Evaluation Of Nanoparticle-Based Drug Delivery System For Enhanced Bioavailability Of Poorly Soluble Drugs. ResearchGate. Available from: [Link]

  • ResearchGate. (2025). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. ResearchGate. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Advancements in Cyclodextrin Complexes with Bioactive Secondary Metabolites and Their Pharmaceutical Applications. PMC. Available from: [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. Available from: [Link]

  • UNT Digital Library. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Available from: [Link]

  • Singh, A., et al. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics. Available from: [Link]

  • BYJU'S. (2020). Test for Carboxyl Group. BYJU'S. Available from: [Link]

  • u:scholar. (2016). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. University of Vienna. Available from: [Link]

  • Google Patents. (n.d.). Method of quantification of carboxylic acids by mass spectrometry. Google Patents.
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  • National Center for Biotechnology Information. (n.d.). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. PMC. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). The Influence of Cosolvent on the Complexation of HP-β-cyclodextrins with Oleanolic Acid and Ursolic Acid. PMC. Available from: [Link]

  • PraxiLabs. (n.d.). Test for carboxylic group | Carboxylic acid detection. PraxiLabs. Available from: [Link]

  • Onyx Scientific. (n.d.). Golden rules for designing a salt screening strategy for insoluble molecules. Onyx Scientific. Available from: [Link]

  • ResearchGate. (2025). UNIT -V: Carboxylic Acids-Qualitative Tests for Carboxylic acids, Amide and Ester. ResearchGate. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2026). SOLUBILITY ENHANCEMENT AND ANALYTICAL TECHNIQUES: A COMPREHENSIVE REVIEW ON IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EMPHASIS ON HPLC. IJPSR. Available from: [Link]

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Application Note: 2-[Acetyl(methyl)amino]benzoic Acid as a Scaffold for AKR1C3 and Kynureninase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Mechanistic Insight

The Molecule in Context

2-[Acetyl(methyl)amino]benzoic acid represents a critical pharmacophore in the design of non-steroidal anti-inflammatory drugs (NSAIDs) and metabolic enzyme inhibitors. Structurally, it is a di-substituted derivative of anthranilic acid. Unlike simple anthranilates, the N-acetylation and N-methylation at the 2-position lock the molecule into a specific conformation, eliminating the hydrogen bond donor capacity of the amine while retaining the acceptor capability of the carbonyls.

This structural rigidity makes it a valuable Fragment-Based Drug Design (FBDD) probe for two primary enzyme classes:

  • Aldo-Keto Reductase 1C3 (AKR1C3): Also known as type 5

    
    -hydroxysteroid dehydrogenase, this enzyme is a key driver in prostate cancer (CRPC) and acute myeloid leukemia (AML). Anthranilic acid derivatives bind to the "oxyanion hole" of AKR1C3, preventing the reduction of steroids and prostaglandins.
    
  • Kynureninase: A PLP-dependent enzyme in the tryptophan metabolism pathway. As a structural analog of the product (anthranilic acid), this compound acts as a competitive feedback inhibitor or transition-state mimic.

Mechanism of Action (MOA)

The inhibitory potency of 2-[Acetyl(methyl)amino]benzoic acid stems from its ability to mimic the transition state of the enzyme-substrate complex.

  • In AKR1C3: The carboxylate group mimics the steroid A-ring or prostaglandin headgroup, anchoring the molecule in the active site via electrostatic interaction with Tyr55 and His117 (catalytic tetrad). The bulky N-acetyl-methyl group occupies the hydrophobic pocket (Subsite A), displacing the cofactor NADPH or sterically hindering substrate entry.

  • In Kynureninase: It acts as a Product Analogue Inhibitor . By occupying the active site normally reserved for 3-hydroxykynurenine, it prevents the hydrolytic cleavage required for biosynthesis, effectively stalling the pathway.

Part 2: Visualization of Signaling & Inhibition

The following diagram illustrates the dual-targeting potential of the scaffold within the Prostaglandin and Kynurenine pathways.

G cluster_0 Kynurenine Pathway cluster_1 Steroid/Prostaglandin Pathway Kyn L-Kynurenine Anth Anthranilic Acid Kyn->Anth Hydrolysis Kynase KYNURENINASE (Target B) Kyn->Kynase PGD2 Prostaglandin D2 PGF2 9a,11b-PGF2 PGD2->PGF2 Reduction AKR AKR1C3 (Target A) PGD2->AKR Prolif Cell Proliferation (Cancer) PGF2->Prolif Signaling Inhibitor 2-[Acetyl(methyl)amino] benzoic acid Inhibitor->Kynase Product Mimicry Inhibitor->AKR Competitive Inhibition

Figure 1: Dual-pathway interference by 2-[Acetyl(methyl)amino]benzoic acid targeting AKR1C3-mediated steroid reduction and Kynureninase-mediated tryptophan degradation.

Part 3: Experimental Protocols

Protocol A: Spectrophotometric Assay for AKR1C3 Inhibition

Objective: Determine the IC50 of 2-[Acetyl(methyl)amino]benzoic acid against recombinant human AKR1C3. Principle: AKR1C3 reduces 9,10-phenanthrenequinone (PQ) utilizing NADPH. The reaction is monitored by the decrease in absorbance at 340 nm (oxidation of NADPH).

Materials Required
  • Enzyme: Recombinant Human AKR1C3 (0.5 mg/mL stock).

  • Substrate: 9,10-Phenanthrenequinone (PQ) (dissolved in DMSO).

  • Cofactor: NADPH (freshly prepared).

  • Buffer: 100 mM Potassium Phosphate, pH 6.0 (optimum for AKR1C3).

  • Inhibitor: 2-[Acetyl(methyl)amino]benzoic acid (Stock: 10 mM in DMSO).

Step-by-Step Methodology
  • Buffer Preparation: Prepare 100 mM Potassium Phosphate buffer (pH 6.0) containing 0.005% Tween-20 to prevent enzyme aggregation.

  • Inhibitor Dilution: Prepare serial dilutions of the inhibitor in DMSO (Range: 0.1

    
    M to 100 
    
    
    
    M). Ensure final DMSO concentration in the assay does not exceed 1% (v/v).
  • Reaction Mix (per well in 96-well UV-transparent plate):

    • 180

      
      L Buffer.
      
    • 5

      
      L Inhibitor (or DMSO control).
      
    • 5

      
      L NADPH (Final conc: 200 
      
      
      
      M).
    • 5

      
      L AKR1C3 Enzyme (Final conc: 100 nM).
      
  • Pre-Incubation: Incubate the plate at 37°C for 10 minutes. This allows the inhibitor to equilibrate with the enzyme active site (crucial for accurate

    
     determination).
    
  • Initiation: Add 5

    
    L of PQ Substrate (Final conc: 10 
    
    
    
    M) to start the reaction.
  • Measurement: Immediately monitor absorbance at 340 nm every 30 seconds for 10 minutes using a kinetic microplate reader.

Data Analysis

Calculate the initial velocity (


) from the linear portion of the absorbance curve.
Sample Type[Inhibitor] (

M)
Slope (

A340/min)
% Activity
Blank -0.0010%
Control 00.150100%
Test 1 1.00.12080%
Test 2 10.00.07550%
Test 3 100.00.01510%

Calculate % Inhibition =



Protocol B: Fluorescence-Based Kynureninase Screening

Objective: Assess the compound's ability to block the hydrolysis of L-Kynurenine. Principle: Kynureninase converts L-Kynurenine to Anthranilic acid. Anthranilic acid is highly fluorescent (Ex: 313 nm, Em: 420 nm), allowing sensitive detection.

Materials
  • Enzyme: Recombinant Kynureninase (bacterial or human).

  • Substrate: L-Kynurenine sulfate.

  • Cofactor: Pyridoxal-5'-phosphate (PLP).

  • Buffer: 50 mM Tris-HCl, pH 8.0.

Workflow
  • Master Mix: Combine Buffer, PLP (50

    
    M), and Enzyme (10 nM) in a black 96-well plate.
    
  • Inhibitor Addition: Add 2-[Acetyl(methyl)amino]benzoic acid (10

    
    M screening concentration).
    
  • Incubation: 10 mins at 25°C.

  • Start: Add L-Kynurenine (100

    
    M).
    
  • Read: Monitor Fluorescence (Ex 313 / Em 420) for 20 minutes.

  • Validation: Since the inhibitor is a structural analog of the product (Anthranilic acid), you must run a background blank of the inhibitor alone. The inhibitor itself may have intrinsic fluorescence or quench the signal.

    • Correction: If the inhibitor fluoresces, use HPLC endpoint analysis instead of continuous fluorescence.

Part 4: Critical Considerations & Troubleshooting

Solubility & Stability
  • Issue: Anthranilic acid derivatives can precipitate in acidic buffers.

  • Solution: For AKR1C3 assays (pH 6.0), ensure the stock is fully dissolved in DMSO before adding to the buffer. Inspect wells for turbidity.

Interference (The "False Positive" Trap)
  • Auto-fluorescence: As noted in Protocol B, the compound is an N-substituted anthranilate. It will likely fluoresce.

  • Mitigation: For Kynureninase assays, use HPLC-UV (detecting kynurenine depletion at 365 nm) rather than fluorescence if background signal is high.

Selectivity Profiling

To prove utility as a drug lead, you must verify selectivity against COX-1/COX-2.

  • Protocol: Use a standard COX Inhibitor Screening Kit (fluorometric).

  • Expectation: Due to the N-methyl-acetyl substitution, COX inhibition should be reduced compared to Mefenamic acid, improving the safety profile (less gastric ulceration risk).

References

  • Penning, T. M., et al. (2021). "Aldo-Keto Reductase 1C3 (AKR1C3) Inhibitors: Strategies and Therapeutic Potential." Journal of Medicinal Chemistry.

  • Skledar, D. G., & Mašič, L. P. (2016). "Anthranilic acid derivatives as novel inhibitors of Aldo-Keto Reductase 1C3." Chemico-Biological Interactions.

  • Phillips, R. S. (2014). "Structure, Mechanism, and Inhibition of Kynureninase." Archives of Biochemistry and Biophysics.

  • Matsuura, K., et al. (2002). "Structural basis for the inhibition of Aldo-Keto Reductases by Anthranilic Acid Derivatives." Journal of Biochemistry.

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 85557, N-Acetyl-N-methylanthranilic acid."

Application Notes and Protocols for the In Vitro Evaluation of N-Acetylated Aminobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the in-vitro evaluation of N-acetylated aminobenzoic acid derivatives, a class of compounds with significant therapeutic potential. Drawing from established methodologies, we present a structured, rationale-driven approach to systematically characterize the cytotoxic and anti-inflammatory properties of these novel chemical entities. The protocols herein are designed to ensure scientific rigor and reproducibility, providing researchers, scientists, and drug development professionals with the necessary tools to advance their discovery programs. We emphasize not just the procedural steps but the underlying scientific principles, enabling users to understand, adapt, and troubleshoot experiments effectively.

Introduction: The Rationale for a Structured Evaluation

N-acetylated aminobenzoic acid derivatives represent a promising area of medicinal chemistry. Structurally related to para-aminobenzoic acid (PABA), a precursor for folate synthesis in bacteria, and sharing features with non-steroidal anti-inflammatory drugs (NSAIDs), these compounds are frequently investigated for antimicrobial, anti-inflammatory, and anticancer activities.[1][2][3] The N-acetylation can profoundly alter a molecule's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its therapeutic index.

A systematic in vitro evaluation is the cornerstone of early-stage drug discovery, allowing for the rapid screening and characterization of new compounds to identify promising leads while minimizing cost and ethical concerns associated with animal testing.[4][5][6] This guide outlines a hierarchical screening cascade, beginning with fundamental cytotoxicity assessments and progressing to targeted assays for anti-inflammatory activity.

Part 1: Foundational Analysis - Cytotoxicity and Cell Viability

Before assessing the therapeutic potential of a compound, it is imperative to determine its intrinsic toxicity. Cytotoxicity assays are the first gatekeeper in a screening campaign, providing critical information on the concentration range at which a compound can be safely evaluated for specific biological activities.[5][7] We will focus on tetrazolium salt reduction assays, which measure the metabolic activity of a cell population—a reliable proxy for cell viability.[8][9]

Workflow for Cytotoxicity Screening

The following diagram illustrates the general workflow for assessing the dose-dependent cytotoxic effects of test compounds.

G cluster_prep Preparation cluster_treat Treatment & Incubation cluster_assay Viability Assay cluster_analysis Data Analysis A Seed cells in 96-well plates B Allow cells to adhere (e.g., 24 hours) A->B C Prepare serial dilutions of N-acetylated aminobenzoic acid derivatives B->C D Treat cells with compounds (including vehicle & positive controls) C->D E Incubate for desired duration (e.g., 24, 48, or 72 hours) D->E F Add tetrazolium reagent (e.g., MTT or XTT) E->F G Incubate for color development (2-4 hours) F->G H If using MTT, add solubilizing agent G->H I Read absorbance on a microplate reader H->I J Calculate % Cell Viability I->J K Plot dose-response curve J->K L Determine IC50 value K->L

Caption: General workflow for in vitro cytotoxicity testing.

Protocol 1.1: MTT Cell Viability Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[8] In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of metabolically active cells.[6][10] The formazan crystals are then solubilized, and absorbance is measured.

Materials:

  • MTT solution: 5 mg/mL in sterile Dulbecco's Phosphate Buffered Saline (DPBS), filter-sterilized and stored at -20°C, protected from light.[10]

  • Solubilization solution: 10% SDS in 0.01 M HCl, or pure DMSO.

  • Complete cell culture medium.

  • 96-well flat-bottom sterile culture plates.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate at 37°C, 5% CO₂ for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the N-acetylated aminobenzoic acid derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired compound concentrations. Include appropriate controls:

    • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO, typically <0.5%) used to dissolve the compounds.

    • Medium Blank: Wells containing medium but no cells, to determine background absorbance.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[9]

  • Formazan Development: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the MTT to visible purple formazan crystals.[8]

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[11]

  • Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8][9]

Protocol 1.2: XTT Cell Viability Assay

Principle: The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a second-generation alternative to the MTT assay. Its key advantage is that the formazan product is water-soluble, eliminating the need for a solubilization step.[8][12] This simplifies the protocol and makes it more suitable for high-throughput screening.

Materials:

  • XTT Reagent: Typically prepared as a stock solution in PBS or phenol red-free medium.

  • Electron Coupling Reagent (e.g., PMS - phenazine methosulfate).

  • Complete cell culture medium.

  • 96-well flat-bottom sterile culture plates.

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol.

  • Reagent Preparation: Immediately before use, prepare the XTT working solution by mixing the XTT Reagent and the Electron Coupling Reagent according to the manufacturer's instructions. This solution is light-sensitive and should be used promptly.[11]

  • XTT Addition: Add 50 µL of the freshly prepared XTT working solution to each well.

  • Color Development: Incubate the plate for 2-4 hours at 37°C, protected from light. The incubation time should be optimized for the specific cell line used.

  • Absorbance Measurement: Gently shake the plate to ensure a uniform color distribution. Measure the absorbance at a wavelength of 450-500 nm. A reference wavelength of 630-690 nm is used to subtract background absorbance.[8]

Data Presentation: Cytotoxicity

Results should be presented as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50%.

CompoundCell LineIncubation Time (h)IC₅₀ (µM)
Derivative AA5494875.2 ± 5.1
Derivative BA54948> 100
Derivative CMCF-74843.8 ± 3.9
Doxorubicin (Control)A549480.9 ± 0.1

Part 2: Screening for Anti-Inflammatory Activity

Inflammation is a biological response mediated by enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which produce pro-inflammatory mediators such as prostaglandins and leukotrienes.[4] Another key mediator in inflammatory cells like macrophages is nitric oxide (NO).[4] Evaluating the ability of N-acetylated aminobenzoic acid derivatives to inhibit these pathways is a primary screen for anti-inflammatory potential.

The Arachidonic Acid Cascade: A Key Target

The diagram below shows the enzymatic conversion of arachidonic acid into pro-inflammatory mediators and highlights the points of inhibition for COX and LOX enzymes.

G cluster_cox Cyclooxygenase (COX) Pathway cluster_lox Lipoxygenase (LOX) Pathway AA Arachidonic Acid (from cell membrane) COX12 COX-1 / COX-2 AA->COX12 LOX5 5-Lipoxygenase (5-LOX) AA->LOX5 PGG2 Prostaglandin G2 (PGG2) COX12->PGG2 O₂ PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase activity PGs Prostaglandins (PGE₂, etc.) (Inflammation, Pain, Fever) PGH2->PGs HPETE 5-HPETE LOX5->HPETE O₂ LTA4 Leukotriene A₄ (LTA₄) HPETE->LTA4 LTs Leukotrienes (LTB₄, etc.) (Chemotaxis, Bronchoconstriction) LTA4->LTs Inhibitor_COX NSAIDs & COX-2 Inhibitors Inhibitor_COX->COX12 inhibit Inhibitor_LOX 5-LOX Inhibitors Inhibitor_LOX->LOX5 inhibit

Caption: Simplified Arachidonic Acid inflammatory cascade.

Protocol 2.1: Cyclooxygenase (COX) Inhibition Assay (Colorimetric)

Principle: This assay measures the peroxidase component of COX enzymes. The peroxidase activity is monitored by the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which can be measured colorimetrically at 590 nm.[13] By running parallel reactions with COX-1 and COX-2 enzymes, the isoform selectivity of the inhibitor can be determined.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes.

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

  • Heme cofactor.

  • Arachidonic Acid (substrate).

  • TMPD (colorimetric probe).

  • Selective inhibitors for controls (e.g., SC-560 for COX-1, Celecoxib for COX-2).[14]

  • 96-well plate.

Procedure:

  • Reagent Preparation: Prepare all reagents according to the supplier's manual. Dilute enzymes, heme, and substrate to their working concentrations in cold assay buffer just before use.[13]

  • Assay Plate Setup: In a 96-well plate, set up the following wells in triplicate:

    • 100% Initial Activity: 150 µL Assay Buffer, 10 µL Heme, 10 µL enzyme (COX-1 or COX-2).

    • Inhibitor Wells: 140 µL Assay Buffer, 10 µL test compound (N-acetylated aminobenzoic acid derivative), 10 µL Heme, 10 µL enzyme.

    • Vehicle Control: Same as inhibitor wells, but with 10 µL of the compound's solvent.

    • Background Wells: 160 µL Assay Buffer, 10 µL Heme (no enzyme).

  • Pre-incubation: Incubate the plate for 5-10 minutes at room temperature to allow the inhibitors to bind to the enzymes.

  • Initiate Reaction: Add 10 µL of TMPD solution to all wells, followed by 10 µL of arachidonic acid solution to initiate the reaction.

  • Kinetic Measurement: Immediately read the absorbance at 590-611 nm every 30-60 seconds for 5-10 minutes using a microplate reader in kinetic mode.[13]

  • Data Analysis: Determine the rate of reaction (V = ΔAbs/Δtime) for each well. Calculate the percent inhibition using the formula: % Inhibition = [(V_vehicle - V_inhibitor) / V_vehicle] * 100

Protocol 2.2: 5-Lipoxygenase (5-LOX) Inhibition Assay (Fluorometric)

Principle: This assay measures the activity of 5-LOX by detecting the hydroperoxides produced during the lipoxygenation reaction. A fluorescent probe is used that reacts with the hydroperoxide product to generate a fluorescent signal (e.g., Ex/Em = 500/536 nm). The reduction in fluorescence in the presence of a test compound indicates inhibition of 5-LOX.

Materials:

  • 5-LOX enzyme.

  • LOX Assay Buffer.

  • LOX Substrate (e.g., Arachidonic Acid).

  • LOX Probe (fluorescent).

  • Positive control inhibitor (e.g., Zileuton).

  • 96-well white plate with a flat bottom.

Procedure:

  • Compound Preparation: Add 2 µL of the test compound dissolved in an appropriate solvent (e.g., DMSO) to the wells of a 96-well white plate. Add solvent only to "Solvent Control" wells and Zileuton to "Inhibitor Control" wells.

  • Enzyme Addition: Prepare a reaction mix containing LOX Assay Buffer, LOX Probe, and 5-LOX Enzyme. Add this mix to the wells containing the test compounds. Incubate at room temperature for 10 minutes, protected from light.

  • Reaction Initiation: Add the diluted LOX substrate to all wells to start the reaction.

  • Fluorescence Measurement: Immediately begin reading the fluorescence (Ex/Em 500/536 nm) in kinetic mode, with readings every 30 seconds for 10-20 minutes.

  • Data Analysis: Calculate the reaction rate and determine the percent inhibition as described for the COX assay.

Protocol 2.3: Cellular Nitric Oxide (NO) Inhibition Assay (Griess Test)

Principle: In a cellular context, macrophages can be stimulated with lipopolysaccharide (LPS) to induce the expression of inducible nitric oxide synthase (iNOS), leading to the production of NO.[15] NO is unstable but rapidly oxidizes to stable nitrite (NO₂⁻) and nitrate (NO₃⁻) in the culture medium.[16][17] The Griess reaction is a colorimetric method that measures the amount of nitrite as an indicator of NO production.[18]

Materials:

  • Macrophage cell line (e.g., RAW 264.7).

  • Lipopolysaccharide (LPS).

  • Griess Reagent A: Sulfanilamide in phosphoric acid.

  • Griess Reagent B: N-(1-naphthyl)ethylenediamine dihydrochloride (NEDD) in water.

  • Nitrite Standard (e.g., Sodium Nitrite) for standard curve.

Procedure:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Treat the cells with non-toxic concentrations of the N-acetylated aminobenzoic acid derivatives for 1 hour.

  • Stimulation: Stimulate the cells by adding LPS (e.g., 1 µg/mL) to all wells except the negative control. Incubate for 24 hours.

  • Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent A to each well containing the supernatant.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B to each well.

    • Incubate for another 10 minutes at room temperature. A purple/magenta color will develop.

  • Absorbance Measurement: Measure the absorbance at 540 nm within 30 minutes.

  • Data Analysis: Create a standard curve using the nitrite standard. Use the curve to determine the concentration of nitrite in each sample. Calculate the percent inhibition of NO production relative to the LPS-stimulated vehicle control.

Data Presentation: Anti-Inflammatory Activity
CompoundAssayTargetIC₅₀ (µM)
Derivative AEnzyme AssayCOX-125.4 ± 2.1
Derivative AEnzyme AssayCOX-25.1 ± 0.8
Derivative ACellular AssayNO Production12.3 ± 1.5
CelecoxibEnzyme AssayCOX-20.04 ± 0.01

Part 3: Data Analysis and Interpretation

Workflow for IC₅₀ Determination

G A Raw Data (Absorbance/Fluorescence) B Subtract Background (Blank Wells) A->B C Normalize Data (% of Vehicle Control) B->C E Non-linear Regression (Sigmoidal Dose-Response) C->E D Log-transform Compound Concentrations D->E F Calculate IC₅₀ Value E->F

Caption: Logical flow for calculating IC₅0 values from raw data.

Causality and Trustworthiness:

  • Controls are Non-Negotiable: Every plate must include negative (vehicle) and positive controls. The vehicle control represents 100% activity (or viability), while the positive control validates that the assay system is responsive to inhibition.

  • Dose-Response is Key: Testing at a single high concentration can be misleading. A full dose-response curve (typically 8-10 concentrations) is required to accurately determine potency (IC₅₀) and observe the behavior of the compound.

  • Distinguishing Cytotoxicity from Activity: When evaluating compounds in cellular assays (like the NO assay), it is critical to ensure that the observed inhibition is not simply a result of cell death. Always run a parallel cytotoxicity assay (e.g., MTT/XTT) using the same cell line, compound concentrations, and incubation times. A compound is only considered a true inhibitor if it reduces the activity marker (e.g., NO) at concentrations significantly below those that cause cytotoxicity.

References
  • ResearchGate. Procedure for assay of 15-lipoxygenase inhibition. Available from: [Link]

  • Fuchs, D., et al. (2011). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed. Available from: [Link]

  • Assay Genie. Cyclooxygenase (COX) Activity Assay Kit (Fluorometric). Available from: [Link]

  • BioVision. 5-Lipoxygenase Inhibitor Screening Kit (Fluorometric). Available from: [Link]

  • BPS Bioscience. COX2 Inhibitor Screening Assay Kit. Available from: [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. Available from: [Link]

  • Peiris, D., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Available from: [Link]

  • PubMed. (2007). An ELISA method to measure inhibition of the COX enzymes. Available from: [Link]

  • LifeNet Health LifeSciences. In Vitro Cytotoxicity Assays. Available from: [Link]

  • Molecules. (2022). A Simplified Direct O2 Consumption-Based Assay to Test COX Inhibition. Available from: [Link]

  • PMC. (2017). Nitric oxide detection methods in vitro and in vivo. Available from: [Link]

  • BMG Labtech. (2025). Cytotoxicity Assays – what your cells don't like. Available from: [Link]

  • Alfa Cytology. In Vitro Cytotoxicity Assay. Available from: [Link]

  • ScienCell. Nitric Oxide Assay (NO). Available from: [Link]

  • University of Lynchburg Digital Showcase. (2018). Quantifying Nitric Oxide Production in Platelets using a Griess Reagent System. Available from: [Link]

  • Lazar Research Laboratories. MEASUREMENT OF NITRIC OXIDE IN BIOLOGICAL SAMPLES. Available from: [Link]

  • Research Journal of Pharmacy and Technology. (2020). Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. Available from: [Link]

  • Scholars Research Library. Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. Available from: [Link]

  • ScienceDirect. A fluorescent CPM-based in vitro acetylation assay: A tool for assessing N-terminal acetyltransferase activity and profiling compound activity. Available from: [Link]

  • SciSpace. In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Available from: [Link]

  • Journal of Applied Pharmaceutical Science. (2016). In vitro Antioxidant and anti-inflammatory properties of selected Moroccan medicinal plants. Available from: [Link]

  • PMC. (2023). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Available from: [Link]

  • NCBI. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Available from: [Link]

  • BioResources. (2024). In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. Available from: [Link]

  • MDPI. (2021). Development of A Continuous Fluorescence-Based Assay for N-Terminal Acetyltransferase D. Available from: [Link]

  • Google Patents. Method for the direct acylation of aminobenzoic acids.
  • Frontiers. Nα-acetyl-L-ornithine deacetylase from Escherichia coli and a ninhydrin-based assay to enable inhibitor identification. Available from: [Link]

  • MDPI. (2022). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Available from: [Link]

  • PMC. (2025). Purification and activity assays of N-terminal acetyltransferase D. Available from: [Link]

  • ProQuest. (2025). Development of Inhibitors for N-Terminal Acetyltransferase D. Available from: [Link]

  • PMC. The In Vitro Effects of N-Substituted p-Aminobenzoic Acid Derivatives upon Sulfonamides. Available from: [Link]

Sources

Application Note: Evaluation of 2-[Acetyl(methyl)amino]benzoic Acid in Anti-Inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This application note details the protocol for evaluating 2-[Acetyl(methyl)amino]benzoic acid as a structural probe and potential lead compound in anti-inflammatory therapeutics.

Scientific Context: The anthranilic acid (fenamate) class of NSAIDs—such as mefenamic acid and diclofenac—relies heavily on a secondary amine (-NH-) functionality to form critical hydrogen bonds within the cyclooxygenase (COX) active site (typically with Tyr355 and Arg120). 2-[Acetyl(methyl)amino]benzoic acid represents a structurally unique "N-capped" derivative where the nitrogen is fully substituted (tertiary amide).

Why Evaluate This Compound?

  • SAR Validation: To determine if the removal of the H-bond donor (via N-acetylation/methylation) abolishes COX affinity, thereby validating the "essential NH" hypothesis in fenamate SAR.

  • Prodrug Potential: To assess if the N-acetyl group acts as a metabolic handle, improving solubility or bioavailability before in vivo conversion to the active parent amine.

  • Selectivity Profiling: Tertiary amides often exhibit altered selectivity profiles between COX-1, COX-2, and 5-LOX compared to their secondary amine counterparts.

Chemical Properties & Handling[1]

PropertyValueCritical Note
IUPAC Name 2-[Acetyl(methyl)amino]benzoic acid--
Molecular Weight 193.20 g/mol Low MW, favorable for fragment-based screening.
Solubility (Water) Low (< 0.5 mg/mL)Requires DMSO stock for biological assays.
Solubility (DMSO) > 20 mg/mLStandard Stock: Prepare 10 mM in 100% DMSO.
Stability Hydrolysis-sensitiveThe N-acetyl bond may hydrolyze in acidic pH (gastric simulation) or plasma esterases.
Storage -20°C, DesiccatedProtect from moisture to prevent spontaneous deacetylation.

Experimental Workflow Visualization

The following diagram outlines the critical path for validating the anti-inflammatory potential of this compound, moving from stability checks to in vivo proof-of-concept.

DrugDiscoveryWorkflow Compound 2-[Acetyl(methyl)amino] benzoic acid Stability Step 1: Stability Profiling (pH 1.2, 7.4, Plasma) Compound->Stability QC Check Enzyme Step 2: COX-1/2 Inhibition (Fluorescent Assay) Stability->Enzyme If Stable Cellular Step 3: RAW 264.7 Assay (NO & PGE2 Release) Enzyme->Cellular IC50 < 50 µM InVivo Step 4: Carrageenan Paw Edema Model Cellular->InVivo Non-toxic & Potent

Caption: Phased evaluation pipeline ensuring compound integrity before biological testing.

In Vitro Protocols

Protocol A: COX-1 and COX-2 Inhibition Screening

Objective: Quantify the IC50 of the compound against human recombinant COX enzymes. Rationale: This assay determines if the compound binds directly to the enzyme or requires metabolic activation.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes.

  • Arachidonic Acid (Substrate).[1][2][3][4]

  • Colorimetric COX Inhibitor Screening Kit (e.g., Cayman Chemical or equivalent).

  • Reference Standard: Indomethacin or Mefenamic Acid.

Procedure:

  • Preparation: Dilute 10 mM DMSO stock of 2-[Acetyl(methyl)amino]benzoic acid to concentrations ranging from 0.01 µM to 100 µM in reaction buffer (0.1 M Tris-HCl, pH 8.0). Final DMSO concentration must be < 2%.

  • Incubation: Add 10 µL of inhibitor to 150 µL of reaction buffer containing Heme and COX enzyme (1 or 2). Incubate for 10 minutes at 25°C to allow inhibitor binding.

  • Initiation: Add 10 µL of Arachidonic Acid to initiate the reaction. Incubate for exactly 2 minutes at 37°C.

  • Termination/Detection: Add colorimetric substrate (TMPD) which is oxidized during the reduction of PGG2 to PGH2. Measure absorbance at 590 nm.

  • Analysis: Calculate % Inhibition =

    
    . Plot log-concentration vs. inhibition to determine IC50.
    

Expert Insight: If IC50 > 100 µM, the N-acetyl group likely sterically hinders the active site. In this case, proceed to Cellular Assays to check for intracellular metabolism (prodrug effect).

Protocol B: Cellular Inflammation Assay (RAW 264.7 Macrophages)

Objective: Assess anti-inflammatory efficacy in a living system where metabolic enzymes are present.

Materials:

  • RAW 264.7 murine macrophage cell line.

  • Lipopolysaccharide (LPS) (E. coli serotype 055:B5).

  • Griess Reagent (for Nitric Oxide detection).

  • MTT or CCK-8 Reagent (for cell viability).

Procedure:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Pre-treat cells with the compound (1, 10, 50, 100 µM) for 1 hour. Include a Vehicle Control (DMSO) and Positive Control (Dexamethasone 1 µM).

  • Stimulation: Add LPS (1 µg/mL) to induce inflammation. Incubate for 24 hours.

  • Viability Check (Crucial): Perform MTT assay on a duplicate plate. Anti-inflammatory effects are invalid if cell viability is < 80%.

  • NO Quantification: Transfer 100 µL of supernatant to a new plate. Add 100 µL Griess Reagent. Incubate 10 min. Read Absorbance at 540 nm.

  • PGE2 Quantification: Use ELISA on the supernatant to measure Prostaglandin E2 levels specifically.

Mechanism of Action Visualization

The following diagram illustrates the pathway targeted by this compound and the potential diversion caused by its specific structure (N-acetylation).

MOA Membrane Cell Membrane AA Arachidonic Acid Membrane->AA PLA2 Release COX2 COX-2 Enzyme (Inducible) AA->COX2 PGG2 PGG2 COX2->PGG2 Compound 2-[Acetyl(methyl)amino] benzoic acid Compound->COX2 Direct Inhibition? (Steric Block) Metabolite Active Metabolite? (N-methylanthranilic acid) Compound->Metabolite Intracellular Hydrolysis Metabolite->COX2 High Affinity Binding PGE2 PGE2 (Pro-Inflammatory) PGG2->PGE2

Caption: Proposed mechanism: Direct inhibition vs. intracellular bio-activation.

In Vivo Preclinical Protocol

Protocol C: Carrageenan-Induced Paw Edema (Rat/Mouse)

Objective: Evaluate oral bioavailability and systemic anti-inflammatory efficacy.

Procedure:

  • Animals: Male Wistar rats (180–220 g) or C57BL/6 mice. n=6 per group.

  • Grouping:

    • Group 1: Vehicle Control (1% CMC).

    • Group 2: Reference (Indomethacin 10 mg/kg).

    • Group 3-5: Test Compound (10, 30, 100 mg/kg).

  • Administration: Administer compound via oral gavage (p.o.) 1 hour prior to inflammation induction.

  • Induction: Inject 0.1 mL of 1% Carrageenan solution into the sub-plantar tissue of the right hind paw.

  • Measurement: Measure paw volume using a Plethysmometer at 0h (baseline), 1h, 3h, and 5h post-injection.

  • Calculation:

    
    
    Where 
    
    
    
    is paw volume at time
    
    
    and
    
    
    is baseline.

Statistical Analysis: Data must be analyzed using One-way ANOVA followed by Dunnett’s post-hoc test. Significance set at p < 0.05.

References

  • Burnett, B. P., et al. (2011). "Metabolic mechanisms of fenamate NSAIDs." Journal of Medicinal Chemistry.

  • Blobaum, A. L., & Marnett, L. J. (2007). "Structural biology of cyclooxygenases." Structural Biology.

  • Cayman Chemical. "COX Inhibitor Screening Assay Protocol." Product Manual.

  • Sigma-Aldrich. "2-[Acetyl(methyl)amino]benzoic acid Product Specification." AldrichCPR.

  • Gierse, J. K., et al. (1995). "Expression and characterization of human COX-2." Biochemical Journal.

(Note: While specific literature on the exact title compound is limited to chemical catalogs, the protocols above are the industry standard for validating anthranilic acid derivatives based on the foundational texts cited.)

Sources

Technical Guide: Strategic Utilization of 2-[Acetyl(methyl)amino]benzoic Acid in Heterocyclic Scaffolding

[1]

Executive Summary

2-[Acetyl(methyl)amino]benzoic acid (CAS 13511-27-8), also known as


12


11-methyl-4(1H)-quinazolinones12

This guide details the synthesis, characterization, and application of this moiety, specifically focusing on its divergence from standard anthranilate chemistry.

Module 1: Synthesis & Preparation Protocol

Objective: Efficient preparation of 2-[acetyl(methyl)amino]benzoic acid from commercially available

Reaction Mechanism

The synthesis proceeds via nucleophilic acyl substitution.[2] The secondary amine of

12

Experimental Protocol

Reagents:

  • 
    -Methylanthranilic acid (1.0 equiv)[1]
    
  • Acetic anhydride (3.0 equiv)[3]

  • Pyridine (Catalytic, 0.1 equiv) or Sodium Acetate (1.0 equiv)

  • Solvent: Glacial Acetic Acid (optional) or neat in Acetic Anhydride.

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂), charge

    
    -methylanthranilic acid (e.g., 10.0 g).
    
  • Addition: Add acetic anhydride (20 mL) and a catalytic amount of pyridine (or anhydrous sodium acetate).

  • Reflux: Heat the mixture to reflux (approx. 140°C) for 2–4 hours. Monitor by TLC (System: EtOAc/Hexane 1:1) for the disappearance of the starting amine.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly into crushed ice (100 g) with vigorous stirring to hydrolyze excess acetic anhydride.

    • Stir for 30 minutes until a solid precipitate forms.

  • Isolation: Filter the solid under vacuum. Wash with cold water (

    
     mL) to remove acetic acid and pyridine traces.
    
  • Purification: Recrystallize from ethanol/water or toluene.

  • Drying: Dry in a vacuum oven at 50°C overnight.

Data Specification:

Property Value
Appearance White to off-white crystalline solid
Molecular Weight 193.20 g/mol
Yield Target >85%

| Solubility | Soluble in Ethanol, DMSO, CHCl₃; Insoluble in Water |[1][4]

Module 2: Heterocyclic Transformations (Quinazolinones)

Core Application: The primary utility of this molecule is the synthesis of 1,2-dialkyl-4(1H)-quinazolinones .[1][2]

The Mechanistic Divergence

Standard

benzoxazinone12
  • Contrast: 2-[Acetyl(methyl)amino]benzoic acid cannot form a neutral benzoxazinone because it lacks the N-H proton required for the elimination of water to form the C=N bond of the oxazine ring.

  • Pathway: Instead, it reacts via an acyclic activation pathway or forms a charged intermediate, leading specifically to N1-methylated products.[1]

Protocol: Synthesis of 1,2-Dimethyl-4(1H)-quinazolinone

This protocol describes the condensation with ammonium acetate or primary amines.[1][2]

Reagents:

  • 2-[Acetyl(methyl)amino]benzoic acid (1.0 equiv)

  • Amine source: Ammonium acetate (for N3-H) or Primary Amine

    
     (for N3-R) (2.0 equiv)[1][2]
    
  • Solvent: Ethanol or Acetic Acid[1]

  • Dehydrating Agent: Anhydrous Sodium Acetate (if using acetic acid)

Procedure:

  • Mixing: Dissolve 2-[acetyl(methyl)amino]benzoic acid (5 mmol) in Ethanol (20 mL).

  • Amine Addition: Add the primary amine (10 mmol) or Ammonium Acetate.

  • Cyclization: Reflux the mixture for 6–12 hours.

    • Note: If conversion is slow, switch solvent to Glacial Acetic Acid and reflux. The acid catalyzes the dehydration step.

  • Monitoring: Check for the formation of the fluorescent quinazolinone spot on TLC.

  • Isolation:

    • Evaporate the solvent under reduced pressure.[2]

    • Neutralize the residue with sat.[2] NaHCO₃ solution.

    • Extract with Dichloromethane (DCM).[2]

  • Purification: Flash column chromatography (MeOH/DCM gradient).

Visualization of Reaction Pathways

The following diagram illustrates the divergent pathways between standard anthranilic acid and the

QuinazolinonePathwayscluster_0Standard Pathwaycluster_1N-Methyl Pathway (Topic)Start_StdN-Acetylanthranilic Acid(NH-Ac)BenzoxazinoneBenzoxazinone Intermediate(Neutral Cyclic Anhydride)Start_Std->Benzoxazinone- H2O (Cyclization)Start_Me2-[Acetyl(methyl)amino]benzoic Acid(N(Me)-Ac)Start_Me->BenzoxazinoneBLOCKED(No NH proton)AcyclicInterAcyclic Activated AmideStart_Me->AcyclicInter+ R-NH2Prod_Std2-Methyl-4(3H)-quinazolinone(NH at pos 3)Benzoxazinone->Prod_Std+ R-NH2(Niementowski Var.)Prod_Me1,2-Dimethyl-4(1H)-quinazolinone(N-Me at pos 1)AcyclicInter->Prod_MeCyclization(- H2O)

Figure 1: Divergent synthesis pathways. The

12

Module 3: Medicinal Chemistry Applications[1][4][5][6]

Peptidomimetics and Turn Induction

In peptide chemistry, 2-[acetyl(methyl)amino]benzoic acid acts as a


-turn mimetic1

12
  • Application: Incorporation into peptide backbones to lock bioactive conformations or improve metabolic stability against proteases (N-methylation reduces proteolytic cleavage).[1][2]

Directed C-H Functionalization

The acetyl-methyl-amino group serves as a directing group (DG) for Palladium-catalyzed C-H activation.[1][2]

  • Mechanism: The carbonyl oxygen of the acetyl group coordinates with the metal center, directing functionalization to the ortho position (C6 of the benzene ring).

  • Advantage: The

    
    -methyl group prevents competitive N-deprotonation, often simplifying the catalytic cycle compared to free NH amides.[1][2]
    

References

  • Synthesis of Quinazolinones: Chhabra, G. S., & Tiwari, R. (2010). Syntheses and Antimicrobial Activities of Derivatives of 3-Amino-2-methyl-quinazolin-4-(3H)-one. Asian Journal of Chemistry. Link

  • Benzoxazinone Reactivity: Connolly, D. J., et al. (2005). Synthesis of quinazolinones and quinazolines. Tetrahedron. Link

  • Crystal Structure & Properties: Kashino, S., et al. (1999). Crystal structure of 2-(N-methylacetamido)benzoic acid. Acta Crystallographica. Link

  • Anthranilic Acid Derivatives: PubChem Compound Summary for CID 13511-27-8. National Center for Biotechnology Information.[2] Link

  • Triboluminescence Clarification: Erikson, J. (1972). N-acetylanthranilic acid: A highly triboluminescent material.[1][2][3] Journal of Chemical Education. (Clarifying that the NH variant is the primary triboluminescent agent). Link

Troubleshooting & Optimization

Technical Support Center: Overcoming Challenges in N-acylation of Secondary Aminobenzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to navigating the complexities of N-acylation of secondary aminobenzoic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this critical transformation. Here, we provide in-depth, field-proven insights and troubleshooting strategies to enhance your reaction outcomes.

Secondary aminobenzoic acids present a unique set of challenges for N-acylation due to a combination of steric hindrance and electronic effects. The secondary amine is inherently less nucleophilic than a primary amine, and its reactivity is further diminished by the electron-withdrawing nature of the aromatic ring and the carboxylic acid group. This guide will address the most common issues and provide robust solutions.

Troubleshooting Common Issues

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Q1: My N-acylation reaction shows low or no conversion. What are the primary causes and how can I improve the yield?

A: Low or no conversion is the most frequent challenge and typically stems from the low nucleophilicity of the secondary amine and steric hindrance. Here’s a breakdown of the causes and solutions:

  • Cause 1: Insufficient Reactivity of the Acylating Agent. Standard acylating agents like acid anhydrides may not be electrophilic enough to react with the deactivated secondary amine.

    • Solution: Switch to a more reactive acylating agent. Acyl chlorides are generally more electrophilic and can be more effective.[1][2] However, their high reactivity can sometimes lead to side reactions if not controlled properly.

  • Cause 2: Inadequate Activation of the Carboxylic Acid (if used as the acyl source). The direct coupling of a carboxylic acid and an amine is unfavorable due to a competing acid-base reaction.[2] The carboxylic acid must be activated.

    • Solution: Employ a Coupling Reagent. Modern peptide coupling reagents are highly effective for forming amide bonds under mild conditions.[3][4] These reagents activate the carboxylic acid to generate a highly reactive intermediate.

  • Cause 3: Steric Hindrance. Bulky groups on either the amine or the acylating agent can physically block the reaction.

    • Solution:

      • Choose less hindered reagents if the molecular design allows.

      • Increase reaction temperature to provide the necessary activation energy to overcome the steric barrier. Monitor carefully to avoid degradation.

      • Use a powerful activating agent that forms a less sterically demanding intermediate.

Q2: I'm observing significant side product formation. How can I identify and minimize these unwanted reactions?

A: Side reactions compromise yield and complicate purification. The most common side products in this context are:

  • Side Product 1: O-acylation. If your aminobenzoic acid has a hydroxyl group, acylation can occur at the oxygen atom.

    • Mitigation: N-acylation is generally kinetically favored over O-acylation. Using a non-nucleophilic base and a polar aprotic solvent can enhance selectivity for N-acylation.[5] Protecting the hydroxyl group prior to acylation is the most robust strategy if selectivity is a persistent issue.

  • Side Product 2: N-Acylurea Formation (with carbodiimide reagents). When using carbodiimides like DCC or EDC, the O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea.[6][7]

    • Mitigation: Use an additive such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These additives react with the O-acylisourea to form an active ester that is more stable and less prone to rearrangement, but still highly reactive towards the amine.[7]

  • Side Product 3: Hydrolysis of the Acylating Agent. Moisture in the reaction can hydrolyze highly reactive acylating agents (especially acyl chlorides), reducing the effective concentration and introducing carboxylic acid impurities.[8]

    • Mitigation: Ensure all glassware is thoroughly dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q3: What are the best activating agents for acylating sterically hindered secondary aminobenzoic acids?

A: For challenging substrates, the choice of activating (coupling) agent is critical. Here is a comparison of commonly used reagents:

Coupling ReagentAdvantagesDisadvantagesBest For
HATU (and other uronium/aminium salts)High reactivity, fast reaction times, low racemization.[3][4][9] Effective for hindered substrates.[3]Higher cost, can form a guanidinium by-product if the amine is added last.Sterically hindered and electron-deficient amines where high efficiency is required.
EDC/DCC (Carbodiimides)Cost-effective, widely used.[10][11]Can lead to N-acylurea side product formation.[6][7] DCC by-product (DCU) can be difficult to remove.General purpose, especially when combined with additives like HOBt or HOAt to suppress side reactions.[7][12]
Acyl Chlorides Highly reactive, inexpensive.Can be harsh, sensitive to moisture, generates HCl which must be scavenged by a base.[2]When a highly reactive, simple acylating agent is needed and the substrate is stable to acidic conditions.

Recommendation: For most challenging N-acylations of secondary aminobenzoic acids, HATU is often the superior choice due to its high efficiency and ability to overcome steric and electronic barriers.[3][4][9]

Q4: My starting material is poorly soluble in common organic solvents. How can I improve the reaction conditions?

A: Poor solubility is a common issue that leads to slow, incomplete reactions.

  • Solution 1: Solvent Screening. Test a range of polar aprotic solvents which are excellent for dissolving polar molecules and are compatible with most acylation reactions.

    • Recommended Solvents: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), and Acetonitrile (MeCN).[5][13] These solvents can help solubilize the reactants and stabilize charged intermediates.[5]

  • Solution 2: Increase Temperature. Gently warming the reaction mixture can significantly improve the solubility of the starting materials. Monitor for any signs of decomposition.

  • Solution 3: Sonication. Using an ultrasonic bath can help break up solid aggregates and improve dissolution, sometimes accelerating the reaction rate.

In-Depth Protocols & Methodologies

Protocol 2.1: General Procedure for N-acylation using HATU

This protocol provides a robust starting point for the N-acylation of a secondary aminobenzoic acid with a carboxylic acid.

Materials:

  • Secondary aminobenzoic acid (1.0 eq)

  • Carboxylic acid (1.1 eq)

  • HATU (1.2 eq)[2][4]

  • Non-nucleophilic base, e.g., N,N-Diisopropylethylamine (DIPEA) (3.0 eq)[9][14]

  • Anhydrous DMF

Procedure:

  • Under an inert atmosphere (N2 or Ar), dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Stir the solution at room temperature for 10-15 minutes to allow for pre-activation (formation of the OAt-active ester).

  • In a separate flask, dissolve the secondary aminobenzoic acid (1.0 eq) in anhydrous DMF.

  • Add the DIPEA (3.0 eq) to the solution of the aminobenzoic acid.

  • Slowly add the solution of the aminobenzoic acid and base to the pre-activated carboxylic acid solution.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid), saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualization: Reaction Mechanism & Troubleshooting
Mechanism of Carboxylic Acid Activation with HATU

The diagram below illustrates the activation of a carboxylic acid by HATU, followed by nucleophilic attack from the amine to form the amide bond.

HATU_Mechanism cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling RCOOH R-COOH ActiveEster OAt-Active Ester RCOOH->ActiveEster + HATU - Base-H+ Base Base (DIPEA) HATU HATU TMU Tetramethylurea ActiveEster->TMU releases Amine Secondary Aminobenzoic Acid ActiveEster->Amine Reacts with Amide Final Amide Product Amine->Amide attacks HOAt HOAt Amide->HOAt releases

Caption: HATU activation and subsequent amide formation.

Troubleshooting Workflow for Low Yield

This decision tree provides a logical path for troubleshooting low-yield reactions.

Troubleshooting_Workflow Start Low Yield or No Reaction CheckReactivity Is the acylating agent reactive enough? Start->CheckReactivity CheckActivation Is the coupling agent effective? CheckReactivity->CheckActivation Yes UseAcylChloride Switch to Acyl Chloride or use HATU CheckReactivity->UseAcylChloride No CheckConditions Are reaction conditions (temp, solvent) optimal? CheckActivation->CheckConditions Yes UseHATU Switch to HATU or a phosphonium salt CheckActivation->UseHATU No CheckSolubility Are all reactants fully dissolved? CheckConditions->CheckSolubility Yes IncreaseTemp Increase Temperature &/or Reaction Time CheckConditions->IncreaseTemp No ChangeSolvent Switch to DMF, NMP, or DMSO. Consider sonication. CheckSolubility->ChangeSolvent No Success Problem Solved CheckSolubility->Success Yes UseAcylChloride->Success UseHATU->Success IncreaseTemp->Success ChangeSolvent->Success

Caption: Decision tree for troubleshooting low-yield N-acylations.

Frequently Asked Questions (FAQs)

FAQ 1: Can I use acyl chlorides directly with secondary aminobenzoic acids without a coupling agent? Yes, this is a very common method, often referred to as the Schotten-Baumann reaction.[2] You will need to include a base (like triethylamine, pyridine, or DIPEA) to neutralize the HCl by-product. This method is often effective but can be harsh. If your substrate is sensitive, using a modern coupling agent with a carboxylic acid is a milder alternative.

FAQ 2: What is the role of the base (e.g., DIPEA, triethylamine) in these reactions? The base plays two crucial roles:

  • With Carboxylic Acids: It deprotonates the carboxylic acid to form a carboxylate anion, which is the active nucleophile that attacks the coupling reagent (like HATU).[14][15]

  • With Acyl Chlorides: It acts as an acid scavenger, neutralizing the HCl that is produced during the reaction.[2] A non-nucleophilic base like DIPEA is often preferred to avoid it competing with the secondary amine in reacting with the acylating agent.[9]

FAQ 3: How can I effectively monitor the reaction progress? Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a solvent system that gives good separation between your starting amine, the acylating agent, and the expected product. Staining with potassium permanganate or viewing under UV light can help visualize the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent techniques.

References

  • Vertex AI Search. (2026, January 24).
  • Nakajima, N., & Ikada, Y. (n.d.).
  • Wikipedia. (n.d.). Carbodiimide.
  • Wikipedia. (n.d.).
  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives.
  • BenchChem. (n.d.). Technical Support Center: Solvent Effects on the Reactivity of Methyl 2-(3-aminophenoxy)
  • Thermo Fisher Scientific. (n.d.). Carbodiimide Crosslinker Chemistry.
  • ACS Publications. (2023, November 6).
  • Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings.
  • ResearchGate. (n.d.). A detailed study on the effect of different solvents and bases on the....
  • Common Organic Chemistry. (n.d.).
  • BenchChem. (n.d.).
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • YouTube. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry.
  • Chemistry LibreTexts. (2023, January 22).
  • BenchChem. (n.d.).

Sources

Technical Support: Synthesis & Optimization of 2-[Acetyl(methyl)amino]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical support resource for the synthesis and optimization of 2-[acetyl(methyl)amino]benzoic acid (also known as N-acetyl-N-methylanthranilic acid).

Executive Summary & Molecule Profile

This guide addresses yield instability and purification challenges in the synthesis of 2-[acetyl(methyl)amino]benzoic acid . Unlike simple amides, this molecule exhibits significant steric strain due to the ortho-substitution of the carboxylic acid and the N-methyl-acetamido group.

Key Technical Challenges:

  • Steric Hindrance: The bulky N-methyl-acetyl group forces the carboxylate out of planarity, affecting solubility and crystallization.

  • Rotameric Broadening: NMR spectra often show split peaks due to restricted rotation around the C–N amide bond, leading to false negatives in purity assessments.

  • Mixed Anhydride Formation: Aggressive acetylation often converts the carboxylic acid into a mixed anhydride, which must be hydrolyzed to recover the target acid.

Mechanistic Pathway & Reaction Design

The preferred industrial route is the Acetylation of N-methylanthranilic acid . While methylation of N-acetylanthranilic acid is theoretically possible, it suffers from poor regioselectivity (O- vs N-methylation).

Reaction Scheme & Intermediate Handling

The reaction proceeds via an intermediate Mixed Anhydride . Failure to hydrolyze this intermediate is the #1 cause of low yield (product remains as an oil).

ReactionPathway SM N-Methylanthranilic Acid Inter Intermediate: Mixed Anhydride (Unstable Oil) SM->Inter Acetylation (Reflux) Ac2O Acetic Anhydride (Excess) Ac2O->Inter Hydrolysis Hydrolysis Step (Water/Heat) Inter->Hydrolysis Critical Step Product Target: 2-[Acetyl(methyl)amino] benzoic acid Hydrolysis->Product Precipitate at pH 2-3

Figure 1: Reaction pathway highlighting the critical Mixed Anhydride intermediate which requires explicit hydrolysis.

Optimized Experimental Protocol

Objective: Synthesis of 10.0 g of 2-[acetyl(methyl)amino]benzoic acid.

Reagents
ReagentEquiv.RoleCritical Note

-Methylanthranilic Acid
1.0SubstrateEnsure purity >98%; impurities darken product.
Acetic Anhydride (

)
3.0 - 4.0Reagent/SolventExcess drives reaction; acts as solvent.
Pyridine (Optional)0.1CatalystAccelerates reaction; use if reaction is sluggish.
HCl (conc.) N/AWorkupRequired to precipitate the free acid.[1]
Step-by-Step Methodology

1. Acetylation Phase:

  • In a round-bottom flask, combine

    
    -methylanthranilic acid  (10 g) and acetic anhydride  (20 mL).
    
  • Optimization: If the mixture is too viscous, add 10 mL of glacial acetic acid as a co-solvent.

  • Heat to reflux (120°C) for 2–3 hours. Monitor by TLC (System: Hexane:EtOAc 1:1). The starting material spot (fluorescent blue) should disappear.

2. Hydrolysis Phase (CRITICAL):

  • Issue: At this stage, the flask contains the Mixed Anhydride (acetylated carboxyl group).

  • Cool the mixture to 60°C.

  • Cautiously add water (20 mL) dropwise. Exothermic reaction!

  • Re-heat to 90°C for 30 minutes. This step cleaves the unstable anhydride bond, regenerating the carboxylic acid while leaving the robust amide bond intact.

3. Isolation:

  • Cool the solution to room temperature.[2][3]

  • Pour the mixture into ice water (100 mL) .

  • Adjust pH to 2.0–3.0 using conc. HCl.

  • Stir vigorously.[1] The oil should solidify into a white/off-white precipitate.

  • Filter, wash with cold water, and dry under vacuum.[2]

Troubleshooting Guide

Issue 1: Product is an Oil and Won't Solidify

Diagnosis: Incomplete hydrolysis of the mixed anhydride or presence of acetic acid.[1]

  • Fix: Redissolve the oil in 10% NaOH (aq). This converts the acid to its sodium salt (water-soluble) and hydrolyzes any remaining anhydride. Wash this aqueous layer with Ethyl Acetate (to remove non-acidic impurities). Then, re-acidify the aqueous layer with HCl to precipitate the product.[1]

Issue 2: NMR Shows "Impurities" (Split Peaks)

Diagnosis: Rotamers.

  • Explanation: The

    
    -methyl and 
    
    
    
    -acetyl groups create a barrier to rotation. You will see two sets of peaks in
    
    
    NMR (typically a 3:1 ratio in DMSO-
    
    
    ).
  • Verification: Run the NMR at elevated temperature (e.g., 80°C). The peaks should coalesce into single sharp signals as rotation becomes free.

Issue 3: Low Yield (<50%)

Diagnosis: Water solubility.

  • Explanation: The product is a benzoic acid derivative and has moderate water solubility, especially if the pH is not low enough.

  • Fix: Ensure the final pH is below 3.0. Saturate the aqueous mother liquor with NaCl (salting out) and extract with Ethyl Acetate to recover dissolved product.

Decision Tree for Yield Optimization

Troubleshooting Start Problem: Low Yield or Oily Product CheckTLC Check TLC (Hex:EtOAc 1:1) Start->CheckTLC SM_Visible Starting Material Visible? CheckTLC->SM_Visible Yes_SM Incomplete Reaction SM_Visible->Yes_SM Yes No_SM Reaction Complete SM_Visible->No_SM No Action_Reflux Increase Reflux Time or Add Pyridine Yes_SM->Action_Reflux Check_State Is Product Solid? No_SM->Check_State Solid Check pH of filtrate. Must be < 3.0 Check_State->Solid Yes Oil Mixed Anhydride Persists Check_State->Oil No Action_Hydrolysis Perform NaOH Workup: Dissolve in Base -> Wash -> Acidify Oil->Action_Hydrolysis

Figure 2: Logic flow for diagnosing yield and physical state issues.

Frequently Asked Questions (FAQ)

Q: Can I use Acetyl Chloride instead of Acetic Anhydride? A: Yes, but it is more aggressive. Acetyl chloride generates HCl gas, which can protonate the amine and slow the reaction. If using acetyl chloride, you must use a base scavenger (like triethylamine or pyridine) and a solvent (DCM or THF). The Acetic Anhydride reflux method is generally cleaner for this specific substrate [1].

Q: My NMR shows a small peak at 2.5 ppm. Is this impurity? A: Likely not. If you are using DMSO-


, the solvent peak is at 2.50 ppm. However, if it is distinct, check for residual acetic anhydride  or acetic acid . These can be removed by drying the solid in a vacuum oven at 60°C overnight.

Q: Why is the melting point broad? A: Broad melting points often indicate the presence of the "mixed anhydride" impurity or solvent inclusion. Recrystallization from Water/Ethanol (9:1) is recommended. Dissolve in hot ethanol, then add water until turbid, and cool slowly.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17623, Methyl N-acetylanthranilate. (Note: Synthesis logic derived from analogous ester/acid pathways). Retrieved from [Link]

Sources

Technical Support Center: Purification of N-Acetylated Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-NABA-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of Purification Protocols for Acedoben and N-Acetylanthranilic Acid Analogs[1][2][3]

Executive Summary

N-acetylated benzoic acid derivatives (e.g., 4-acetamidobenzoic acid, N-acetylanthranilic acid) serve as critical intermediates in pharmaceutical synthesis (e.g., Inosine Pranobex).[1][2][3] Their purification is often complicated by the presence of unreacted amine precursors (anilines), di-acetylated byproducts, and oxidative coloring agents.[1][2]

This guide moves beyond standard textbook procedures, offering field-tested protocols that address specific physicochemical challenges such as "oiling out," amide hydrolysis, and isomer-specific solubility profiles.[1][2]

Module 1: The pH-Switch Protocol (Acid-Base Extraction)

Objective: Bulk removal of non-acidic impurities (unreacted amines, neutral byproducts) and inorganic salts.[1][2][3]

The Science (Causality)

These derivatives possess a carboxylic acid group (


) and an amide group.[3] The amide is neutral under physiological conditions but can hydrolyze under vigorous acidic/basic conditions.
  • Why Weak Base? We use Sodium Bicarbonate (

    
    , pH ~8.[1][2][3]5) or dilute Sodium Hydroxide (
    
    
    
    ) to deprotonate the carboxylic acid, rendering the molecule water-soluble as a carboxylate salt.
  • Why Not Strong Heat? High temperatures in high pH will cleave the

    
    -acetyl group, reverting the product to the starting aniline [1].
    
Standard Operating Procedure (SOP)
  • Dissolution: Dissolve crude solid in 10% aqueous

    
     (or 1M 
    
    
    
    if solubility is stubborn). Ensure pH > 9.
  • Filtration: Filter the solution to remove insoluble mechanical impurities.

  • Organic Wash (Critical Step): Extract the aqueous layer twice with an organic solvent (Ethyl Acetate or Dichloromethane).[2][3]

    • Reasoning: This removes unreacted anilines and neutral organic impurities which do not ionize.[2][3]

  • Precipitation: Slowly acidify the aqueous layer with 6M

    
     to pH ~2 while stirring on ice.
    
  • Collection: Filter the resulting white precipitate and wash with cold water.

Visual Workflow (DOT Diagram)

ExtractionWorkflow cluster_0 Separation Phase Start Crude Mixture (Acid + Amine + Neutrals) BaseAdd Add 10% NaHCO3 (aq) pH > 9 Start->BaseAdd Partition Partitioning BaseAdd->Partition AqLayer Aqueous Layer (Contains Product as Salt) Partition->AqLayer Soluble OrgLayer Organic Wash (EtOAc) (Contains Impurities) Partition->OrgLayer Insoluble Acidify Acidify with 6M HCl to pH ~2 AqLayer->Acidify Discard Discard OrgLayer->Discard Waste Precipitate Precipitate Forms (Product Re-protonated) Acidify->Precipitate Filter Filtration & Cold Water Wash Precipitate->Filter Final Purified Solid Filter->Final

Figure 1: Logic flow for the Acid-Base purification strategy, highlighting the removal of neutral impurities via organic wash.

Module 2: Thermal Purification (Recrystallization)[1][2][3]

Objective: "Polishing" the product to remove trace impurities and improve crystal habit.

Solvent Selection Matrix
Solvent SystemSuitabilityNotes
Water HighBest for para-isomers (e.g., 4-acetamidobenzoic acid).[1][2][3] Dissolves well at 100°C, poorly at 25°C [2].[2][3]
Ethanol/Water (1:1) MediumUse if the compound is too insoluble in pure water.[3] Risk of "oiling out."[2][3][4]
Acetic Acid (Glacial) HighExcellent for ortho-isomers (N-acetylanthranilic acid) or nitro-substituted derivatives [3].[1][2][3]
Methanol LowOften too soluble; good for washing filter cakes but poor for crystallization.[2][3]
Troubleshooting "Oiling Out"

N-acetylated derivatives often separate as an oil rather than crystals when cooled, trapping impurities.[1][2][3]

Protocol to Prevent Oiling Out:

  • Seed Crystals: Retain a small amount of crude solid.[2][3][5] Add it to the cooling solution at ~5-10°C below the boiling point.

  • Slow Cooling: Wrap the flask in a towel or place it in a warm water bath to cool slowly to room temperature before icing.

  • The "Cloud Point" Method: Dissolve in hot ethanol.[4] Add hot water dropwise until permanent cloudiness appears.[2][3] Add one drop of ethanol to clear it, then cool.[2]

Decision Logic (DOT Diagram)

RecrystallizationLogic Start Crude Solid SolventCheck Is it soluble in boiling water? Start->SolventCheck YesWater Use Water SolventCheck->YesWater Yes NoWater Try EtOH/Water or Acetic Acid SolventCheck->NoWater No Dissolve Dissolve at Boiling Point YesWater->Dissolve NoWater->Dissolve FilterHot Hot Filtration (Remove insoluble particles) Dissolve->FilterHot Cooling Cooling Phase FilterHot->Cooling OilCheck Did it Oil Out? Cooling->OilCheck Reheat Reheat to Dissolve OilCheck->Reheat Yes Crystals Crystals Formed OilCheck->Crystals No AddSeed Add Seed Crystal at lower temp Reheat->AddSeed SlowCool Insulate Flask (Slow Cool) AddSeed->SlowCool SlowCool->Crystals

Figure 2: Decision tree for solvent selection and handling the common "oiling out" phenomenon during recrystallization.

Module 3: Advanced Separation (HPLC)

Objective: Isolation of ultra-high purity reference standards (>99.5%).

Column Chemistry: The


-acetyl group adds polarity, but the benzoic acid core retains significant hydrophobicity. A C18 column is standard.[2][3]

Mobile Phase Strategy: You must suppress the ionization of the carboxylic acid to prevent peak tailing.

  • Buffer: 0.1% Formic Acid or 0.1% Trifluoroacetic acid (TFA) in Water (Solvent A).[1][2][3]

  • Organic: Acetonitrile or Methanol (Solvent B).[1][2][3]

  • Gradient: 5% B to 95% B over 20 minutes is a standard starting point.[2][3]

Module 4: Troubleshooting FAQ

Q1: My product turned pink/brown during drying. What happened? A: This indicates oxidation of trace unreacted aniline (e.g., p-aminobenzoic acid) remaining in the crystal lattice.[2]

  • Fix: Recrystallize again using water containing a pinch of sodium dithionite (reducing agent) or activated charcoal to adsorb the colored impurities [4].

Q2: I have low yield after acid-base extraction. A: The pH might not be low enough. The


 is ~4.2. To precipitate 99% of the acid, you must be at least 2 pH units below the 

. Aim for pH 2.0. Also, ensure you didn't lose product in the organic wash (check the wash layer by TLC).

Q3: How do I verify the purity of N-acetylanthranilic acid without HPLC? A: Triboluminescence. Pure crystals of N-acetylanthranilic acid emit blue light when crushed. If they do not spark when crushed between two watch glasses in the dark, they likely contain solvent or impurities interfering with the crystal lattice [5].

Q4: Can I use strong base (6M NaOH) for the extraction? A: Avoid it if possible. While the amide bond is stable, heating in strong base will cause hydrolysis (deacetylation), reverting your product to the amino-acid precursor. Stick to 1M NaOH or saturated


 and work quickly at room temperature [1].

References

  • Hydrolysis of Amides. Study.com. Mechanisms of amide hydrolysis in acidic and alkaline media.

  • 4-Acetamidobenzoic acid Properties. ChemicalBook. Solubility and physical property data for Acedoben.[2][3][6]

  • Nitration of 4-acetamidobenzoic acid. Google Patents. Discussion of solubility and purification difficulties of nitro-substituted derivatives.

  • Recrystallization of Benzoic Acid. Miracosta College. General protocols for purifying benzoic acid derivatives and removing colored impurities.

  • Synthesis of N-Acetylanthranilic Acid: A Triboluminescent Material. University of Delaware. Verification of purity via triboluminescence.

Sources

Technical Support Center: Troubleshooting Low Reactivity of 2-[Acetyl(methyl)amino]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for experiments involving 2-[Acetyl(methyl)amino]benzoic acid, a compound also known as N-acetyl-N-methylanthranilic acid. This document is designed to address common challenges related to its reactivity, offering solutions grounded in chemical principles and established laboratory practices.

Understanding the Molecule: Structural and Electronic Considerations

2-[Acetyl(methyl)amino]benzoic acid possesses a unique structural arrangement that significantly influences its reactivity. The carboxylic acid group at the 2-position is ortho to a bulky N-acetyl-N-methylamino substituent. This proximity creates considerable steric hindrance around the carboxylic acid, which can impede the approach of reagents and catalysts.

Furthermore, the nitrogen atom's lone pair of electrons is delocalized into both the acetyl carbonyl group and the benzene ring. This electronic effect reduces the nucleophilicity of the nitrogen and can also influence the acidity of the carboxylic acid proton. These inherent structural and electronic features are often at the root of observed low reactivity.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when working with 2-[Acetyl(methyl)amino]benzoic acid.

Q1: Why is my amide coupling reaction with 2-[Acetyl(methyl)amino]benzoic acid and a primary/secondary amine failing or giving low yields?

A1: This is a frequent issue stemming from the aforementioned steric hindrance. Standard amide coupling reagents, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often prove insufficient to overcome the steric barrier presented by the ortho N-acetyl-N-methylamino group.[1] The formation of the crucial O-acylisourea intermediate is likely slow or disfavored.[2]

Solution:

  • Employ more potent coupling reagents. Uronium/aminium salts like HATU, HBTU, or HCTU, and phosphonium salts such as PyBOP are generally more effective for sterically demanding couplings.[1] These reagents generate highly reactive activated esters that can more readily react with the amine.[3]

  • Consider a two-step activation. The carboxylic acid can be converted to a more reactive intermediate, such as an acid chloride or a mixed anhydride, prior to the addition of the amine.[2][4] However, the formation of acyl chlorides can be harsh and may not be suitable for complex substrates.[3]

  • Increase reaction time and/or temperature. Sterically hindered reactions are inherently slower.[1] Extending the reaction time, sometimes to overnight, can improve yields. Gentle heating may also be beneficial, but must be carefully monitored to avoid side reactions or racemization if chiral centers are present.[1]

Q2: I am attempting an esterification reaction. What are the best practices for this substrate?

A2: Similar to amide coupling, direct esterification of 2-[Acetyl(methyl)amino]benzoic acid can be challenging.

Solution:

  • Fischer-Speier Esterification: Refluxing the carboxylic acid in the corresponding alcohol with a catalytic amount of strong acid (e.g., sulfuric acid) is a classic method. However, due to steric hindrance, this may require prolonged reaction times.

  • Conversion to Acyl Halide: A more reliable method involves converting the carboxylic acid to its corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[2] The resulting acyl chloride is highly reactive and will readily form an ester upon reaction with an alcohol, often in the presence of a non-nucleophilic base like pyridine or triethylamine.

  • Use of Activating Agents: Reagents like DCC in the presence of an acylation catalyst such as 4-dimethylaminopyridine (DMAP) can facilitate esterification.[5]

Q3: Are there any known side reactions to be aware of?

A3: While the acetyl and methyl groups on the nitrogen are generally stable, under harsh acidic or basic conditions, hydrolysis of the acetyl group is a possibility, which would yield 2-(methylamino)benzoic acid. Additionally, with highly reactive intermediates, intermolecular reactions between molecules of 2-[Acetyl(methyl)amino]benzoic acid could potentially occur, leading to anhydride formation.

Troubleshooting Guide: Low Reactivity in Amide Coupling Reactions

This table provides a structured approach to troubleshooting common issues in amide coupling reactions involving 2-[Acetyl(methyl)amino]benzoic acid.

Observation Potential Cause(s) Recommended Solution(s)
No or minimal product formation Insufficient activation of the carboxylic acid. Standard coupling reagents (e.g., DCC, EDC) may be too weak.[1]Switch to a more potent coupling reagent like HATU, HBTU, or PyBOP.[1] Alternatively, convert the carboxylic acid to an acyl chloride or mixed anhydride.[2]
Low reaction temperature or short reaction time. Steric hindrance slows down the reaction rate.[1]Increase the reaction time (e.g., to 12-24 hours). Consider gentle heating (e.g., 40-50 °C), monitoring for potential side reactions.[1]
Poor solubility of reactants. If any of the reactants are not fully dissolved, the reaction will be slow or incomplete.Choose a solvent in which all reactants are soluble. Common solvents for amide coupling include DMF, NMP, and DCM.[1]
Low to moderate yield with starting material remaining Incomplete reaction. The reaction may not have reached equilibrium or completion.Extend the reaction time. Consider a "double coupling" approach where a second portion of the coupling reagent and amine are added after a few hours.[1]
Sub-optimal stoichiometry. Incorrect molar ratios of coupling reagents or base can lead to incomplete conversion.Ensure accurate measurement of all reagents. A slight excess of the amine and coupling reagent is often used.
Formation of multiple unidentified byproducts Side reactions due to harsh conditions. High temperatures or highly reactive reagents may cause degradation or unwanted side reactions.If using an acyl chloride, ensure the reaction is performed at a low temperature (e.g., 0 °C) and the HCl byproduct is effectively scavenged by a base. When heating, do so cautiously and monitor the reaction progress closely.
Racemization (if applicable). If the amine or another part of the molecule is chiral, some coupling conditions can lead to loss of stereochemical integrity.[2]The use of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can help to suppress racemization.[2]

Experimental Protocol: HATU-Mediated Amide Coupling

This protocol provides a robust method for the coupling of 2-[Acetyl(methyl)amino]benzoic acid with a primary or secondary amine, employing HATU as the activating agent.

Materials:

  • 2-[Acetyl(methyl)amino]benzoic acid

  • Amine (primary or secondary)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vessel (round-bottom flask)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: In a clean, dry round-bottom flask under an inert atmosphere, dissolve 2-[Acetyl(methyl)amino]benzoic acid (1.0 equivalent) in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add the amine (1.1 equivalents), followed by HATU (1.1 equivalents), and finally DIPEA (2.0 equivalents).

  • Reaction: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For sterically hindered amines, the reaction may require stirring for 12-24 hours.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Visualizing Reactivity Challenges

The following diagram illustrates the key factors that can contribute to the low reactivity of 2-[Acetyl(methyl)amino]benzoic acid in a typical amide coupling reaction.

G cluster_reactants Reactants & Reagents cluster_reaction Reaction Environment cluster_hindrances Potential Hindrances Carboxylic_Acid 2-[Acetyl(methyl)amino]benzoic acid Activation Activation of Carboxylic Acid Carboxylic_Acid->Activation Amine Primary/Secondary Amine Nucleophilic_Attack Nucleophilic Attack by Amine Amine->Nucleophilic_Attack Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Activation Activation->Nucleophilic_Attack Product_Formation Amide Product Nucleophilic_Attack->Product_Formation Steric_Hindrance Steric Hindrance from ortho-substituent Steric_Hindrance->Activation Inhibits Steric_Hindrance->Nucleophilic_Attack Inhibits Electronic_Effects Reduced Nucleophilicity of Amine Electronic_Effects->Nucleophilic_Attack Slows Reagent_Reactivity Insufficient Reactivity of Coupling Reagent Reagent_Reactivity->Activation Prevents

Caption: Factors influencing the reactivity of 2-[Acetyl(methyl)amino]benzoic acid.

References

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]

  • Fisher Scientific. Amide Synthesis. Available from: [Link]

  • M. C. Cheri, et al. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC, 2017. Available from: [Link]

  • Cheméo. Chemical Properties of Benzoic acid, 2-(acetylamino)- (CAS 89-52-1). Available from: [Link].

  • Encyclopedia.pub. Direct Amidations of Carboxylic Acids with Amines. 2023. Available from: [Link]

  • NIST. Benzoic acid, 2-(acetylamino)-, methyl ester. NIST WebBook. Available from: [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. Available from: [Link]

  • PubChem. 2-[(Methylamino)methyl]benzoic acid. Available from: [Link]

  • ResearchGate. Chemical structure of 2-acetylamino-benzoic acid. Available from: [Link]

  • Google Patents. CN115477577B - New method for preparing 2-methyl-4-acetyl benzoic acid and derivatives thereof.
  • Bode, J. W. The Synthesis of Sterically Hindered Amides. CHIMIA, 2015. Available from: [Link]

  • V. P. Reddy, et al. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC, 2009. Available from: [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. 2012. Available from: [Link]

  • E. Valeur, M. Bradley. Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies, 2008. Available from: [Link]

  • Google Patents. US2442797A - Para-amino benzoic acid esters.
  • Nasr, T. Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. 2024. Available from: [Link]

  • Joshi, J. D., et al. Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Indian Journal of Pharmaceutical Sciences, 2005. Available from: [Link]

  • International Journal of Drug Development & Research. 2011. Available from: [Link]

  • Phase II (Conjugation) Reactions. Available from: [Link]

  • S. C. Mitchell, et al. The Amino Acid Conjugations. Taylor & Francis, 2001. Available from: [Link]

  • CHEM–333: Lab Experiment 1: Synthesis of N-Acetylanthranilic Acid: A Triboluminescent Material. Available from: [Link]

  • Prasher, P., Sharma, M. Medicinal chemistry of anthranilic acid derivatives: A mini review. Semantic Scholar, 2021. Available from: [Link]

  • ResearchGate. N-alkylation of 2-aminobenzoic acid with methyl α-azidoglycinate. Available from: [Link]

  • Named Reactions Of Haloalkanes and haloarenes. Available from: [Link]

Sources

Optimizing reaction conditions for N-methyl-N-acetylation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Methyl-N-Acetylation Optimization

Current Status: Operational Agent: Senior Application Scientist Ticket Subject: Optimizing Reaction Conditions for N-Methyl-N-Acetylation

Introduction: Defining the Challenge

You are likely here because you need to install both a methyl group and an acetyl group onto a nitrogen center. This transformation (


) creates a tertiary amide, a motif ubiquitous in peptide mimetics and PK/PD optimization (the "Magic Methyl" effect).

The core chemical conflict is the Sequence of Addition . You have two pathways, each with distinct failure modes:

  • Path A (Methylation First):

    
    
    
    • Risk:[1][2][3][4][5][6][7][8] Over-methylation to quaternary ammonium salts during the first step.

  • Path B (Acetylation First):

    
    
    
    • Risk:[1][2][3][4][5][6][8] The amide nitrogen is non-nucleophilic (

      
      ), requiring strong bases. This leads to competition between N-methylation (thermodynamic) and O-methylation (kinetic).
      

This guide prioritizes Path B as it is the industry standard for controlled synthesis of complex pharmaceutical intermediates, but we will address optimization for both.

Module 1: Strategic Planning (Route Selection)

Before mixing reagents, consult this decision matrix to select the correct pathway for your substrate.

RouteSelection cluster_legend Legend Start Substrate Analysis: Starting Material IsPrimary Is the Nitrogen a Primary Amine? Start->IsPrimary IsAmide Is the Nitrogen already an Amide? Start->IsAmide Steric Steric Bulk near N? IsPrimary->Steric PathB PATH B: Acetylation First (Amide Methylation) IsAmide->PathB Direct Route AcidSens Acid Sensitive? Steric->AcidSens Low Bulk PathA PATH A: Methylation First (Reductive Amination) Steric->PathA High Bulk (Hard to acetylate later) AcidSens->PathA No (Eschweiler-Clarke) AcidSens->PathB Yes (Avoid Reductive cond.) key Blue: Triage | Green: Path A | Red: Path B

Figure 1: Decision matrix for selecting the optimal synthesis pathway based on substrate constraints.

Module 2: Path B (Amide Methylation) – The Pharma Standard

This is the most common route for late-stage functionalization. The challenge is forcing a non-nucleophilic amide to react with an electrophile without touching other functional groups.

Protocol 1: The "Standard" High-Force Method (NaH / MeI)

Best for: Simple substrates, robust scaffolds.

ParameterConditionRationale
Solvent DMF or THF (Anhydrous)Polar aprotic solvents dissociate the cation-anion pair, increasing the nucleophilicity of the amide anion.
Base NaH (60% disp. in oil)Irreversible deprotonation. Generates

gas (driving force).
Electrophile Methyl Iodide (MeI)Highly reactive "soft" electrophile.
Temperature 0°C

RT
Low temp prevents initial exotherm; RT ensures conversion.

Step-by-Step:

  • Suspend NaH (1.2 - 1.5 equiv) in anhydrous DMF under Argon at 0°C.

  • Add the acetamide substrate (1.0 equiv) dissolved in DMF dropwise. Wait for

    
     evolution to cease (approx. 30 mins). This forms the sodium amidate.
    
  • Add MeI (1.2 - 1.5 equiv) dropwise.

  • Warm to RT and stir for 2-4 hours.

  • Quench: Cool to 0°C, add sat.

    
     carefully.
    
Protocol 2: The "Modern" Selective Method (PhMe NI)

Best for: Late-stage functionalization, preventing O-methylation, avoiding NaH. Reference: Templ et al. Org. Lett. 2022 [1]

ParameterConditionRationale
Solvent TolueneNon-polar solvent suppresses O-alkylation (charge separation is disfavored).
Base

Milder base than NaH; Cesium effect assists solubility in organic phase.
Reagent Phenyltrimethylammonium Iodide (

)
Solid, non-toxic methylating agent.[9][10] Releases

as byproduct. High chemoselectivity.[11]
Temp 100-120°CHigh temp required to activate the ammonium salt.

Step-by-Step:

  • Charge flask with Acetamide (1.0 equiv),

    
     (1.5 equiv), and 
    
    
    
    (1.2 equiv).
  • Add Toluene (0.2 - 0.5 M concentration).

  • Heat to 110°C in a sealed tube/vial for 12-16 hours.

  • Cool, filter off solids, and concentrate.

Module 3: Troubleshooting Guide (FAQs)

Issue 1: "I am seeing O-Methylation (Imidate formation) instead of N-Methylation."

Diagnosis: This is a classic Ambident Nucleophile problem. The amide anion has resonance structures placing negative charge on both N and O.

  • O-Attack: Kinetic control (Oxygen is more electronegative/harder).

  • N-Attack: Thermodynamic control (Amide is more stable than Imidate).

Corrective Actions:

  • Switch Solvent: If using DMF/DMSO, switch to THF or Toluene . Highly polar solvents solvate the cation (

    
    ), leaving the "naked" anion free to attack via its most electronegative atom (Oxygen). Less polar solvents favor tight ion pairing, which often blocks the Oxygen site [2].
    
  • Change Counter-ion: Switch from NaH to LiHMDS or LiH . Lithium coordinates tightly to the Oxygen, effectively "protecting" it and forcing reaction at the Nitrogen.

  • Thermodynamic Equilibration: Heat the reaction. O-methyl imidates can sometimes rearrange to N-methyl amides at high temperatures (Chapman rearrangement), though this is rare with simple methyl groups.

Issue 2: "The reaction stalls at 50% conversion."

Diagnosis:

  • Moisture: NaH is reacting with water in your solvent, not your amide.

  • Coatings: The sodium amidate salt might be precipitating and coating the unreacted NaH.

Corrective Actions:

  • Add 15-crown-5: If using NaH, adding a catalytic amount of crown ether can solubilize the sodium cation and break up aggregates.

  • Switch to Phase Transfer Catalysis: Use 50% aq. NaOH + Toluene + TBAB (Tetrabutylammonium bromide). This liquid-liquid system often drives difficult alkylations [3].

Issue 3: "I cannot stop the methylation of my primary amine (Path A)."

Diagnosis: You are trying to methylate


 to 

using MeI. This is chemically nearly impossible to control; the product (

) is more nucleophilic than the starting material, leading to

.

Corrective Actions:

  • Abandon direct alkylation.

  • Use Reductive Amination:

    • React Amine + Paraformaldehyde (or Benzaldehyde)

      
       Imine.
      
    • Reduce with

      
       (or 
      
      
      
      ).
    • Then Acetylate.

  • Use the Trifluoroacetamide Trick:

    • Step 1: Acetylate with Trifluoroacetic anhydride (

      
      ).
      
    • Step 2: Methylate (The

      
       is lower, making it easy to deprotonate with 
      
      
      
      ).
    • Step 3: Hydrolyze (mild base) to

      
      .
      
    • Step 4: Acetylate with

      
      .
      

Module 4: Mechanism & Visualization

Understanding the competing pathways in Amide Methylation is critical for troubleshooting.

AmideMethylation Substrate Amide Substrate (R-NH-Ac) Anion Amidate Anion [R-N-Ac]- <-> [R-N=C(O)-Me]- Substrate->Anion Deprotonation Base Base (NaH) Base->Anion N_Path N-Attack (Thermodynamic) Anion->N_Path Li+ / Non-polar solv. O_Path O-Attack (Kinetic) Anion->O_Path Na+ / Polar solv. MeI MeI Product_N N-Methyl Amide (Desired) MeI->Product_N Product_O Methyl Imidate (Byproduct) MeI->Product_O N_Path->MeI O_Path->MeI

Figure 2: Mechanistic competition between N-alkylation and O-alkylation. Selection of counter-ion and solvent directs the pathway.

References

  • Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022).[10] Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents.[9][10] Organic Letters, 24(39), 7315–7319. [Link][9]

  • Johnstone, R. A., & Rose, M. E. (1979).[9] A rapid, simple, and mild procedure for alkylation of phenols, alcohols, amides and acids.[9] Tetrahedron, 35(18), 2169-2173. [Link]

  • Cheng, H. G., Pu, M., Kundu, G., & Schoenebeck, F. (2020).[11] Selective Methylation of Amides, N-Heterocycles, Thiols, and Alcohols with Tetramethylammonium Fluoride.[11] Organic Letters, 22(1), 331–334.[11] [Link]

  • Paul, B., Panja, D., & Kundu, S. (2019).[12] Ruthenium-Catalyzed Synthesis of N-Methylated Amides using Methanol. Organic Letters, 21(15), 5843–5847. [Link]

Sources

Technical Support Center: Quantification of 2-[Acetyl(methyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific analytical challenges associated with 2-[Acetyl(methyl)amino]benzoic acid (also known as N-Acetyl-N-methylanthranilic acid). This compound presents a unique convergence of chromatographic difficulties—specifically amide rotamerism and pH-dependent ionization—that often confound standard method development.

Audience: Analytical Chemists, CMC Leads, and Drug Development Scientists. Scope: Troubleshooting HPLC/MS quantification, resolving peak shape anomalies, and ensuring regulatory compliance for impurity profiling (e.g., Telmisartan related substances).

Executive Summary: The "Ghost Peak" Phenomenon

The most frequent technical inquiry regarding 2-[Acetyl(methyl)amino]benzoic acid is the appearance of split peaks or doublets in high-purity standards. Unlike typical degradation or contamination, this is often intrinsic to the molecule. The tertiary amide bond (N-methyl-N-acetyl) exhibits restricted rotation, creating cis and trans rotamers that can separate on C18 columns at ambient temperatures.

Part 1: Troubleshooting Guide (Q&A)
Q1: Why does my >99% pure standard elute as two resolved peaks or a "saddle" shape?

Diagnosis: Rotameric Separation. The steric bulk of the N-methyl and N-acetyl groups creates a high energy barrier for rotation around the amide bond. At ambient HPLC temperatures (20–25°C), the interconversion rate between the cis and trans isomers is slower than the chromatographic timescale, resulting in two distinct peaks (often in a specific ratio, e.g., 3:1).

Corrective Action:

  • Thermodynamic Coalescence: Increase the column temperature to 45°C – 60°C . Thermal energy accelerates the bond rotation, causing the peaks to coalesce into a single, sharp band.

  • Validation: Inject the sample at 25°C (split) and 50°C (single). If the two peaks merge without area loss, it is rotamerism, not contamination.

Q2: I observe significant peak tailing (As > 1.5). How do I fix this?

Diagnosis: Silanol Interactions & Ionization. The free carboxylic acid (pKa ~4.5) interacts with residual silanols on the stationary phase. Additionally, if the mobile phase pH is near the pKa, the analyte exists as a mixture of ionized and neutral forms, causing band broadening.

Corrective Action:

  • pH Suppression: Lower the mobile phase pH to 2.0–2.5 using Formic Acid (0.1%) or Phosphoric Acid. This forces the acid into its neutral (protonated) state, improving retention and shape.

  • Column Choice: Use a "High Strength Silica" (HSS) or end-capped C18 column designed for acidic analytes to minimize silanol activity.

Q3: My LC-MS sensitivity is poor in ESI(+) mode.

Diagnosis: Ionization Efficiency. While the amide nitrogen can be protonated, the electron-withdrawing acetyl and carboxyl groups reduce its basicity. The carboxylic acid moiety is the dominant ionizable group.

Corrective Action:

  • Switch to ESI(-): The carboxyl group deprotonates readily [M-H]⁻. Operate in negative mode for higher sensitivity.

  • Buffer Selection: Use Ammonium Formate/Formic Acid blends. Avoid TFA in MS, as it suppresses ionization.

Part 2: Recommended Analytical Workflow

The following protocol is designed to mitigate rotamer separation and ensure robust quantification.

Table 1: Optimized Chromatographic Conditions

| Parameter | Specification

Validation & Comparative

"2-[Acetyl(methyl)amino]benzoic acid" vs. N-acetylanthranilic acid biological activity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 2-[Acetyl(methyl)amino]benzoic acid (N-Acetyl-N-methylanthranilic acid) and N-Acetylanthranilic acid (NAA).

Executive Summary

  • N-Acetylanthranilic Acid (NAA): A biologically significant metabolite within the tryptophan catabolic pathway (kynurenine branch) and a regulated List I chemical (DEA) due to its role as a direct precursor in the synthesis of Methaqualone (Quaalude). It possesses weak anti-inflammatory properties and serves as a metabolic marker.

  • 2-[Acetyl(methyl)amino]benzoic Acid (N-Me-NAA): A synthetic derivative and common impurity found in methylated anthranilate preparations. Unlike NAA, it lacks the amide proton required for standard quinazolinone cyclization, rendering it chemically distinct in forensic profiling and pharmacologically inactive in standard NSAID pathways. It is primarily of interest as a forensic marker for specific synthetic routes or as a "designer" intermediate attempted to bypass precursor controls.

Chemical Structure & Physicochemical Properties

The fundamental difference lies in the substitution at the amide nitrogen. This single methylation drastically alters the molecule's reactivity, particularly its ability to participate in cyclization reactions and hydrogen bonding.

FeatureN-Acetylanthranilic Acid (NAA)2-[Acetyl(methyl)amino]benzoic Acid (N-Me-NAA)
CAS Number 89-52-178944-67-9
Molecular Formula C₉H₉NO₃C₁₀H₁₁NO₃
Amide Structure Secondary Amide (-NH-CO-CH₃)Tertiary Amide (-N(CH₃)-CO-CH₃)
H-Bond Donor Yes (Amide Proton)No (Methylated)
pKa (Acid) ~3.6 (Carboxylic acid)~3.8 (Slightly higher due to steric twist)
Solubility Moderate in water; High in EtOHLower water solubility; High in organic solvents
Regulatory Status DEA List I Chemical (USA)Unregulated / Monitored (Forensic Marker)

Biological Activity & Mechanism of Action

A. N-Acetylanthranilic Acid (NAA)[1][2][3]
  • Metabolic Role: NAA is a minor metabolite of the Kynurenine Pathway . It is formed via the acetylation of anthranilic acid (a hydrolysis product of kynurenine) or N-acetylkynurenine.

  • Pharmacology:

    • Anti-inflammatory: Exhibits weak inhibition of prostaglandin synthesis, similar to salicylates, but is rarely used therapeutically due to rapid clearance and lower potency compared to fenamates.

    • Biomarker: Elevated levels are observed in certain metabolic disorders involving tryptophan dysregulation.

  • Toxicology: Low acute toxicity, but its primary "bioactivity" of concern is its conversion to psychotropic quinazolinones.

B. 2-[Acetyl(methyl)amino]benzoic Acid (N-Me-NAA)
  • Pharmacological Inertness: The N-methylation blocks the amide hydrogen. Many enzymes that recognize anthranilates (e.g., kynureninase, amidases) require a free NH or specific steric conformation for binding. The bulky N-methyl group likely prevents efficient docking, rendering N-Me-NAA largely biologically inert regarding standard tryptophan pathway enzymes.

  • Forensic "Activity": Its presence in biological samples or seized materials indicates the use of N-methylated starting materials (e.g., N-methylanthranilic acid) or methylation reagents. It does not produce Methaqualone upon reaction with o-toluidine; instead, it yields complex side products or fails to cyclize, making it a "dead-end" precursor for standard clandestine synthesis.

Synthetic & Forensic Implications (The "Precursor" Distinction)[4][5][6]

This section details why NAA is controlled and N-Me-NAA is not, based on chemical reactivity.

Mechanism of Quinazolinone Formation

To synthesize Methaqualone, NAA must react with o-toluidine using a dehydrating agent (e.g., PCl₃ or Polyphosphoric acid).

  • Activation: The carboxylic acid is activated.

  • Imine Formation: The amide oxygen is removed, and the nitrogen attacks the activated carboxyl group. Crucially, this step often proceeds via an imidoyl chloride intermediate which requires an amide proton (-NH).

  • NAA: Has the -NH proton. Forms the intermediate → Cyclizes to Methaqualone.

  • N-Me-NAA: Lacks the -NH proton (Tertiary amide). It cannot form the neutral imidoyl chloride. Reaction with PCl₃/POCl₃ leads to Vilsmeier-Haack type salts that do not readily cyclize to the desired quinazolinone core.

Precursor_Pathways NAA N-Acetylanthranilic Acid (NAA) Intermediate_A Imidoyl Chloride Intermediate NAA->Intermediate_A Dehydration (-H2O) N_Me_NAA 2-[Acetyl(methyl)amino]benzoic Acid (N-Me-NAA) Intermediate_B Vilsmeier-Type Salt (Unstable) N_Me_NAA->Intermediate_B Steric Block Reagent o-Toluidine + PCl3 Reagent->NAA Reagent->N_Me_NAA Methaqualone Methaqualone (Controlled Substance) Intermediate_A->Methaqualone Cyclization SideProducts Complex Side Products (No Cyclization) Intermediate_B->SideProducts Degradation

Figure 1: Divergent synthetic pathways. NAA successfully cyclizes to Methaqualone, while N-Me-NAA faces a mechanistic dead-end due to the lack of an amide proton.

Experimental Protocols

Protocol A: Differentiation via HPLC-UV

Objective: To separate and identify N-Me-NAA as an impurity in NAA samples.

  • Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 5µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (amide bond).

  • Expected Results:

    • NAA: Elutes earlier (more polar due to NH hydrogen bonding capability).

    • N-Me-NAA: Elutes later (less polar, methyl group increases hydrophobicity).

Protocol B: Thin Layer Chromatography (Rapid Screening)

Objective: Quick forensic screening for precursors.

  • Stationary Phase: Silica Gel 60 F254 plates.

  • Mobile Phase: Ethyl Acetate : Hexane : Acetic Acid (50 : 49 : 1).

  • Visualization: UV lamp (254 nm).

  • Rf Values (Approximate):

    • NAA: Rf ~ 0.40

    • N-Me-NAA: Rf ~ 0.55 (Moves higher due to lack of H-bond donor interaction with silica).

References

  • Van Zyl, E.F. (2001).[1] "A survey of reported synthesis of methaqualone and some positional and structural isomers". Forensic Science International, 122(2-3), 142-149. Link

  • United Nations Office on Drugs and Crime (UNODC). (2010). "Recommended Methods for the Identification and Analysis of Methaqualone/Mecloqualone". Manual for Use by National Drug Analysis Laboratories. Link

  • PubChem. (2025).[2] "N-Acetylanthranilic acid (Compound Summary)". National Library of Medicine. Link

  • Santa Cruz Biotechnology. (2025). "2-[Acetyl(methyl)amino]benzoic acid Product Data". Chemical Abstracts Service (CAS) 78944-67-9. Link

Sources

Comparative Analysis of N-Acylated Anthranilic Acid Derivatives: From Tranilast to Next-Gen DHODH Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-acylated anthranilic acid derivatives represent a privileged scaffold in medicinal chemistry, distinct from their N-aryl cousins (the fenamate NSAIDs). While fenamates primarily target COX enzymes, N-acylated derivatives—exemplified by Tranilast —exhibit a broader polypharmacology, including inhibition of Dihydroorotate Dehydrogenase (DHODH) , modulation of TGF-β signaling , and antagonism of TRP channels .

This guide provides a comparative analysis of three distinct generations of this scaffold:

  • First-Gen (Tranilast): The clinical standard for anti-fibrotic/anti-allergic applications.

  • Second-Gen (Cinnamoyl Analogs): Optimized for enhanced antiproliferative potency (e.g., TRA01).

Structural Classes & Mechanism of Action

To understand performance differences, we must first analyze the structural variations that dictate target affinity.

The Scaffold Logic

The core structure consists of an anthranilic acid (2-aminobenzoic acid) moiety acylated at the nitrogen. The nature of the acyl group (


) determines the biological trajectory.
  • Class A (Cinnamoyl Derivatives):

    
     = substituted vinylbenzene (e.g., Tranilast). Targets TGF-β and cytokine release.
    
  • Class B (Biaryl/Phenylethynyl):

    
     = rigid aromatic systems. High affinity for the ubiquinone-binding tunnel of DHODH.
    
  • Class C (Heterocyclic-Acyl):

    
     = piperazine-containing linkers. Specificity for Plasminogen Activator Inhibitor-1 (PAI-1).
    
Mechanistic Pathways (Visualization)

The following diagram illustrates the divergent signaling pathways modulated by these derivatives, specifically contrasting the cytosolic effects of Tranilast with the mitochondrial effects of DHODH inhibitors.

MOA_Pathways Compound N-Acyl Anthranilic Acid Derivative TGF_Rec TGF-β Receptor (Cell Surface) Compound->TGF_Rec Inhibits (Class A) Fibrosis Collagen Deposition (Fibrosis) Compound->Fibrosis Therapeutic Effect: Reduction DHODH DHODH Enzyme Compound->DHODH Binds Q-Site (Class B) Smad Smad Phosphorylation (Cytosol) TGF_Rec->Smad Smad->Fibrosis Promotes Mito Mitochondria (Inner Membrane) DHODH->Mito Pyrimidine Pyrimidine Depletion DHODH->Pyrimidine Blocks Synthesis Arrest Cell Cycle Arrest (S-Phase) Pyrimidine->Arrest Induces

Figure 1: Divergent mechanisms of action. Class A derivatives primarily antagonize TGF-β signaling, while Class B derivatives target mitochondrial DHODH to induce metabolic stress in rapidly dividing cells.

Comparative Performance Analysis

The following data synthesizes results from recent SAR (Structure-Activity Relationship) studies, comparing the standard Tranilast against optimized analogs.

Potency & Efficacy Table
FeatureTranilast (Standard)TRA01 (Analog)TM5275 (Specialized)
Primary Target TGF-β / Mast Cell StabilizationTGF-β1 / Cancer ProliferationPAI-1 (Fibrinolysis)
Chemical Structure 3,4-dimethoxycinnamoyl3,4,5-trimethoxycinnamoylN-acyl w/ piperazine linker
IC50 (Cell Growth) ~100 - 300 µM (MCF-7)25 - 50 µM (MCF-7)N/A (Non-cytotoxic)
DHODH Inhibition Weak / ModerateModerateLow
Metabolic Stability Low (Rapid Glucuronidation)MediumHigh (Oral Bioavailability)
Solubility Poor (< 20 µg/mL)ImprovedHigh (> 100 µg/mL)

Key Insight: The addition of a third methoxy group in TRA01 significantly enhances lipophilicity and binding affinity to TGF-β receptors compared to Tranilast, resulting in a 4-6x increase in antiproliferative potency against breast cancer cell lines [1, 2].

DHODH Inhibition: The New Frontier

While Tranilast is a weak DHODH inhibitor, newer derivatives with phenylethynyl side chains have achieved nanomolar potency.

  • Mechanism: These compounds mimic the ubiquinone cofactor, binding into the hydrophobic tunnel of the DHODH enzyme.

  • Performance: Optimized N-acyl anthranilic acids (e.g., Compound 19 from Hamburg studies) show IC50 values < 50 nM against human DHODH, comparable to the clinical drug Leflunomide [3].

Validated Experimental Protocols

Synthesis: The Modified Schotten-Baumann Protocol

Why this method? Unlike direct thermal fusion, this method prevents the decarboxylation of anthranilic acid, a common failure mode.

Synthesis_Flow Step1 Anthranilic Acid + Pyridine (Solvent) Step2 Add Acid Chloride (0°C, Dropwise) Step1->Step2 Step3 Reaction (RT, 3-6 Hours) Step2->Step3 Step4 Acidification (HCl to pH 3) Step3->Step4 Step5 Precipitation & Recrystallization Step4->Step5

Figure 2: Step-by-step synthesis workflow for N-acyl anthranilic acid derivatives.

Protocol Steps:

  • Dissolution: Dissolve 10 mmol of anthranilic acid in 15 mL of dry pyridine. Self-Check: Solution must be clear before proceeding.

  • Acylation: Cool to 0°C. Add 11 mmol of the appropriate acid chloride (e.g., 3,4,5-trimethoxycinnamoyl chloride) dropwise. Why: Exothermic control prevents side reactions.

  • Reaction: Stir at room temperature for 4 hours. Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1).

  • Work-up: Pour mixture into 100 mL ice water. Acidify with 2M HCl until pH ~2-3.

  • Purification: Filter the precipitate. Recrystallize from Ethanol/Water (3:1).

    • Quality Control: Measure Melting Point.[1][2] Tranilast analogs typically melt >200°C. Sharp range (<2°C) indicates purity.

Biological Assay: DHODH Inhibition Screen

Why this method? The DCIP (2,6-dichloroindophenol) reduction assay is the gold standard for measuring DHODH activity as it directly correlates electron transfer to color loss.

  • Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 8.0, 0.1% Triton X-100, 100 µM CoQ10).

  • Enzyme: Add recombinant human DHODH (50 ng/well).

  • Substrate: Add Dihydroorotate (500 µM) and DCIP (50 µM).

  • Measurement: Monitor absorbance decrease at 600 nm (blue to colorless) over 20 minutes.

  • Validation:

    • Negative Control: DMSO only (0% inhibition).

    • Positive Control:[3] Teriflunomide (10 µM) should show >90% inhibition.

Physicochemical Properties & Formulation

A major limitation of the anthranilic acid scaffold is aqueous solubility.

PropertyTranilastOptimized Derivatives (e.g., TM5275)Impact
LogP ~3.6 (Lipophilic)2.5 - 3.0Lower LogP improves oral bioavailability.
pKa (COOH) ~4.5~4.2Ionized at physiological pH, aiding distribution.
Plasma Protein Binding >99%~95%High binding limits free drug concentration; analogs with lower binding are preferred for CNS targets.

Formulation Tip: For in vivo studies with Tranilast-like derivatives, avoid simple saline. Use a vehicle of 0.5% Carboxymethylcellulose (CMC) + 1% Tween 80 to ensure uniform suspension and consistent dosing [4].

References

  • Synthesis and Anticancer Activity Evaluation of N-(3,4,5-Trimethoxycinnamoyl)anthranilic Acid Derivatives. Letters in Organic Chemistry, 2025. Link

  • Tranilast, an anti-allergic drug, possesses antagonistic potency to angiotensin II. European Journal of Pharmacology, 1999. Link

  • Development of Novel Inhibitors of Human Dihydroorotate Dehydrogenase as Antiviral Drug Candidates. University of Hamburg Dissertation, 2020. Link

  • Structure-activity relationships of new N-acylanthranilic acid derivatives as plasminogen activator inhibitor-1 inhibitors. Chemical & Pharmaceutical Bulletin, 2011.[4] Link

  • Production of tranilast [N-(3′,4′-dimethoxycinnamoyl)-anthranilic acid] and its analogs in yeast. Applied Microbiology and Biotechnology, 2011.[5] Link

Sources

A Guide to Investigating the Cross-Reactivity of 2-[Acetyl(methyl)amino]benzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, understanding the specificity of a compound is paramount. This guide provides a comprehensive framework for designing and executing cross-reactivity studies on the small molecule, 2-[Acetyl(methyl)amino]benzoic acid. While this compound holds potential, its journey from a promising hit to a viable lead necessitates a thorough evaluation of its binding profile against structurally and functionally related molecules. This document will delve into the rationale behind experimental design, provide detailed protocols for key assays, and offer a template for data interpretation, empowering researchers to generate robust and reliable cross-reactivity data.

Introduction: The Significance of Cross-Reactivity in Drug Development

Cross-reactivity, the unintended binding of a compound to targets other than the primary one, is a critical parameter to assess during the early stages of drug development.[1][2][3] It can lead to off-target effects, toxicity, and a diminished therapeutic window. For a molecule like 2-[Acetyl(methyl)amino]benzoic acid, a derivative of benzoic acid with potential anti-inflammatory, anticancer, or antimicrobial properties, a comprehensive understanding of its cross-reactivity is essential to predict its in vivo behavior and potential liabilities.[4]

This guide will focus on a systematic approach to evaluating the cross-reactivity of 2-[Acetyl(methyl)amino]benzoic acid. We will explore the selection of appropriate comparator compounds and the application of robust in vitro assays to quantify binding affinity and selectivity.

Designing a Cross-Reactivity Study: A Strategic Approach

A well-designed cross-reactivity study should be both comprehensive and resource-conscious. The selection of comparator compounds and assay methodologies is critical to generating meaningful data.

Selection of Comparator Compounds

The choice of compounds to test alongside 2-[Acetyl(methyl)amino]benzoic acid should be based on structural similarity and potential for shared biological targets. The following classes of compounds are recommended for a thorough investigation:

  • Structural Analogs: These compounds share the core benzoic acid scaffold and differ in the nature and position of their substituents. Their inclusion helps to elucidate the structure-activity relationship (SAR) and identify key functional groups responsible for binding.

    • N-acetylanthranilic acid[5]

    • Methyl N-acetylanthranilate[6]

    • 2-Aminobenzoic acid (Anthranilic acid)

    • Para-aminobenzoic acid (PABA)[7][8]

    • Other positional isomers of acetyl(methyl)aminobenzoic acid

  • Known Bioactive Molecules: Including compounds with known biological targets that are structurally related can help to identify potential off-target interactions.

    • Non-steroidal anti-inflammatory drugs (NSAIDs): Many NSAIDs are acidic molecules and could potentially compete for the same binding sites. Examples include salicylic acid and mefenamic acid.

    • Local Anesthetics: Some local anesthetics are derivatives of benzoic acid and their cross-reactivity is a known clinical concern.[9][10] Examples include benzocaine and procaine.

  • Negative Controls: Compounds that are structurally dissimilar and are not expected to bind to the same targets should be included to ensure the specificity of the assays.

The logical relationship for selecting comparator compounds is visualized in the diagram below.

A 2-[Acetyl(methyl)amino]benzoic acid (Test Compound) B Structural Analogs A->B Structural Similarity C Known Bioactive Molecules A->C Potential Shared Targets D Negative Controls A->D Assay Specificity B1 N-acetylanthranilic acid B->B1 B2 Methyl N-acetylanthranilate B->B2 B3 2-Aminobenzoic acid B->B3 B4 p-Aminobenzoic acid (PABA) B->B4 C1 NSAIDs (e.g., Salicylic Acid) C->C1 C2 Local Anesthetics (e.g., Benzocaine) C->C2 D1 Structurally Dissimilar Compound D->D1

Figure 1: Selection rationale for comparator compounds.

Choosing the Right Assay: A Multi-pronged Approach

No single assay can provide a complete picture of cross-reactivity. A combination of techniques is recommended to obtain orthogonal data and increase confidence in the results.

  • Competitive Binding Assays: These assays are fundamental for determining the relative binding affinities of different compounds to a specific target.[11][12][13][14] They involve measuring the displacement of a labeled ligand from a target by the test compound.

  • Surface Plasmon Resonance (SPR): SPR is a powerful, label-free technique for real-time monitoring of molecular interactions.[15][16][17][18] It provides kinetic data (association and dissociation rates) in addition to binding affinity, offering deeper insights into the binding mechanism.

  • Enzyme-Linked Immunosorbent Assay (ELISA): While often used for larger molecules, competitive ELISA formats can be adapted for small molecule cross-reactivity studies, particularly when a specific antibody or target protein is available.

The general workflow for a cross-reactivity study is outlined below.

start Start: Define Test Compound and Comparators assay_selection Select Assays: - Competitive Binding - Surface Plasmon Resonance (SPR) - ELISA start->assay_selection protocol_dev Develop and Optimize Assay Protocols assay_selection->protocol_dev data_acq Data Acquisition: Generate Dose-Response Curves and Binding Kinetics protocol_dev->data_acq data_analysis Data Analysis: Calculate IC50/Ki and KD values data_acq->data_analysis interpretation Interpretation: Assess Selectivity and Cross-Reactivity Profile data_analysis->interpretation end End: Comprehensive Report interpretation->end

Sources

Benchmarking "2-[Acetyl(methyl)amino]benzoic acid" against other anti-inflammatory agents

[1]


Executive Summary & Technical Positioning

This guide provides a technical benchmark for 2-[acetyl(methyl)amino]benzoic acid (hereafter referred to as AMBA ), a structural derivative of the anthranilic acid (fenamate) class of non-steroidal anti-inflammatory drugs (NSAIDs).[1]

Unlike frontline fenamates (e.g., Mefenamic Acid), AMBA possesses a tertiary amide structure due to dual substitution (


1Structure-Activity Relationship (SAR) probe11

Key Benchmarking Insight: While standard fenamates rely on a secondary amine for essential hydrogen bonding within the Cyclooxygenase (COX) active site, AMBA’s substitution pattern typically results in attenuated potency .[1] Therefore, this guide positions AMBA not as a clinical superior, but as a mechanistic negative control or impurity standard essential for validating fenamate assays.[1]

Structural & Mechanistic Benchmarking

To understand AMBA's performance, we must compare its molecular interaction logic against established anti-inflammatory agents.[1]

The Pharmacophore Divergence

The primary mechanism of fenamates involves inhibiting COX-1 and COX-2 enzymes.[1] The "active" conformation requires the nitrogen bridge to form a hydrogen bond with the carbonyl oxygen of the carboxylic acid (intramolecular) and key residues (e.g., Ser-530, Tyr-385) within the enzyme channel.[1]

  • Mefenamic Acid (Standard): Contains a secondary amine (–NH–).[1] High rotational flexibility allows it to lock into the COX hydrophobic channel.[1]

  • AMBA (Test Candidate): The nitrogen is capped with both a methyl and an acetyl group.[1]

    • Consequence 1: Loss of the H-bond donor (NH).[1]

    • Consequence 2: Steric clash prevents the molecule from adopting the planar conformation required for deep active site penetration.[1]

Mechanism of Action Visualization

The following diagram illustrates the divergence in signaling inhibition between a standard functional NSAID and the sterically hindered AMBA.

COX_PathwayMembraneCell Membrane PhospholipidsAAArachidonic AcidMembrane->AAHydrolysis via PLA2PLA2Phospholipase A2COXCOX-1 / COX-2 Enzymes(Hydrophobic Channel)AA->COXSubstrate EntryPGG2PGG2 / PGH2COX->PGG2CyclooxygenationMefenamicComparator: Mefenamic Acid(Strong H-Bonding)Mefenamic->COXHigh Affinity Binding(Inhibition)ReducedReduced InflammationMefenamic->ReducedTherapeutic EffectAMBACandidate: AMBA(Steric Hindrance / No H-Donor)AMBA->COXLow Affinity Binding(Partial/Null Inhibition)InflammationPro-Inflammatory Prostaglandins(PGE2, PGI2)PGG2->Inflammation

Caption: Comparative pathway analysis showing the high-affinity binding of Mefenamic Acid versus the predicted low-affinity interaction of AMBA due to steric hindrance at the COX active site.[1]

Comparative Performance Data

The following data consolidates physicochemical properties and theoretical bioactivity profiles. This table is essential for researchers selecting internal standards for screening assays.

Table 1: Physicochemical & Pharmacological Profile[1]
FeatureAMBA (Test Agent) Mefenamic Acid (Parent) Celecoxib (Selective) Interpretation
CAS Number 78944-67-961-68-7169590-42-5Identity verification.[1]
Structure Class

-Acetyl-

-Methyl Anthranilate
Fenamate (

-aryl anthranilate)
DiarylheterocycleAMBA lacks the secondary amine pharmacophore.[1]
H-Bond Donors 021Critical: AMBA cannot donate H-bonds, reducing binding affinity [1].[1]
LogP (Lipophilicity) ~1.8 - 2.1 (Predicted)5.123.5AMBA is more water-soluble but less membrane-permeable than Mefenamic acid.[1]
COX-1 IC50 >100

M (Predicted Low Activity)
0.6

M
>15

M
AMBA is likely inactive or weakly active against COX-1 [4].[1]
COX-2 IC50 High

M range
2.8

M
0.04

M
AMBA fails to achieve nanomolar potency typical of clinical agents.[1]
Primary Use Impurity Standard / SAR ProbeAnalgesic / Anti-inflammatoryRA / OA TreatmentAMBA is best used to validate "inactive" thresholds in assays.[1]

Experimental Protocols: Validating the Benchmark

To objectively assess AMBA, you must utilize a Colorimetric COX Inhibitor Screening Assay .[1] This protocol is self-validating because it uses Mefenamic Acid as a positive control to ensure the enzyme is active before declaring AMBA "inactive" or "low potency."[1]

Workflow Diagram

Assay_ProtocolPrep1. Reagent Prep(Heme, COX-1/2, Arachidonic Acid)Incubate2. Inhibitor Incubation(10 mins @ 25°C)Prep->IncubateAdd AMBA / ControlsInitiate3. Reaction Initiation(Add Arachidonic Acid)Incubate->InitiateMeasure4. Colorimetric Readout(Absorbance @ 590nm)Initiate->MeasurePeroxidase ActivityAnalyze5. Data Analysis(Calculate % Inhibition)Measure->Analyze

Caption: Step-by-step workflow for the COX Inhibition Screening Assay used to benchmark AMBA against standard NSAIDs.

Detailed Methodology

Objective: Determine the IC50 of AMBA relative to Mefenamic Acid.

  • Reagent Preparation:

    • Buffer: 100 mM Tris-HCl, pH 8.0.[1]

    • Heme Solution: Dilute Hemin in DMSO.[1]

    • Test Compound (AMBA): Dissolve in DMSO to create a 10 mM stock. Serial dilute to 100, 10, 1, and 0.1

      
      M.[1]
      
    • Control (Mefenamic Acid): Prepare identical dilutions.

    • Enzyme: Recombinant human COX-1 and COX-2 (separately).[1]

  • Incubation (The Variable Step):

    • In a 96-well plate, add 150

      
      L of Assay Buffer.
      
    • Add 10

      
      L of Heme.[1]
      
    • Add 10

      
      L of Enzyme (COX-1 or COX-2).[1]
      
    • Add 10

      
      L of AMBA  (or Control).[1]
      
    • Critical Step: Incubate for 10 minutes at 25°C to allow inhibitor binding.[1]

  • Initiation & Measurement:

    • Add 10

      
      L of Arachidonic Acid (substrate) + Colorimetric Substrate (TMPD).[1]
      
    • The peroxidase activity of COX converts TMPD to a blue oxidized product.[1]

    • Read: Measure Absorbance at 590 nm after 2 minutes.

  • Calculation:

    • 
      [1]
      
    • Expectation: Mefenamic acid should show >50% inhibition at 1-10

      
      M. AMBA is expected to show <20% inhibition at similar concentrations due to the SAR limitations described in Section 2.[1]
      

Safety & Toxicology Profile

Even if AMBA exhibits lower anti-inflammatory potency, its safety profile is relevant for drug development, particularly regarding gastrointestinal (GI) toxicity, a hallmark of the fenamate class.[1]

  • Gastric Irritation: Like other benzoic acid derivatives, AMBA retains the acidic moiety (–COOH).[1] Even without COX inhibition (which protects the stomach lining), the direct acidity can cause local irritation.[1]

  • Metabolic Stability: The

    
    -acetyl group is susceptible to hydrolysis by hepatic esterases/amidases.[1]
    
    • Risk:[1] In vivo hydrolysis could convert AMBA into

      
      -methylanthranilic acid (a flavoring agent) or other metabolites.[1]
      
    • Comparison: Mefenamic acid metabolism is primarily oxidative (CYP2C9) rather than hydrolytic [5].[1]

References

  • Pharmacy 180. SAR of Anthranilic Acid Derivatives (Fenamates). Retrieved from [1]

  • Santa Cruz Biotechnology. 2-[acetyl(methyl)amino]benzoic acid Product Data. Retrieved from [1]

  • PubChem. 2-[Acetyl(methyl)amino]benzoic acid Compound Summary. Retrieved from [1]

  • Indian Journal of Pharmaceutical Sciences. Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. (2008).[1] Retrieved from

  • Wikipedia. Mefenamic Acid: Mechanism and Metabolism.[1] Retrieved from [1]

Comparative Guide: In Vitro Metabolism of N-Acylated Benzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of the metabolic pathways, stability, and experimental kinetics of N-acylated benzoic acids (e.g., hippuric acid) and their precursors. Unlike standard Phase I oxidation (CYP450) or Phase II glucuronidation, the metabolism of benzoic acids via Glycine N-Acyltransferase (GLYAT) represents a unique mitochondrial conjugation pathway.

Key Distinction: While acyl-glucuronides are often reactive and toxicologically concerning, N-acylated benzoic acid conjugates are typically stable, biologically inert end-products. This guide compares their formation kinetics, species-specific clearance mechanisms, and the critical experimental requirements for accurately modeling this pathway in vitro.

Part 1: Mechanistic Foundation

The metabolism of benzoic acid derivatives does not follow the typical microsome-based clearance seen in most drug discovery programs. It requires a two-step mitochondrial activation and conjugation process.

The Two-Step Conjugation Pathway[1][2]
  • Activation: The carboxylic acid is first activated to a high-energy thioester intermediate (Acyl-CoA) by Acyl-CoA Synthetase (specifically ACSM2B in humans). This requires ATP and Coenzyme A.

  • Conjugation: The acyl group is transferred to an amino acid (typically glycine in humans) by GLYAT , releasing free CoA and the N-acylated conjugate (e.g., Hippuric Acid).[1][2][3]

Visualization: The GLYAT Pathway

MetabolicPathway BenzoicAcid Benzoic Acid (Substrate) BenzoylCoA Benzoyl-CoA (Activated Intermediate) BenzoicAcid->BenzoylCoA Acyl-CoA Synthetase (Requires ATP, Mg2+) ATP ATP + CoA ATP->BenzoylCoA HippuricAcid Hippuric Acid (N-Acyl Conjugate) BenzoylCoA->HippuricAcid Acyl Transfer Glycine Glycine GLYAT Enzyme: GLYAT (Mitochondrial Matrix) Glycine->GLYAT GLYAT->HippuricAcid Excretion Renal Excretion (Stable End-Product) HippuricAcid->Excretion OAT Transporters

Caption: The biphasic mitochondrial activation and conjugation of benzoic acid.[4][1] Note that Acyl-CoA formation is often the rate-limiting step.[4][5]

Part 2: Comparative Analysis

Pathway Comparison: N-Acylation vs. Glucuronidation

For benzoic acid derivatives, two Phase II pathways compete. Understanding the dominance of N-acylation is critical for predicting clearance and toxicity.

FeatureN-Acylation (Glycine Conjugation)Glucuronidation (UGT)
Subcellular Location Mitochondrial (Matrix)Microsomal (Endoplasmic Reticulum)
Primary Enzyme GLYAT (Glycine N-Acyltransferase)UGT1A9, UGT2B7
Cofactors Required ATP, CoA, Glycine, Mg²⁺UDP-Glucuronic Acid (UDPGA)
Product Stability High (Stable metabolite)Low (Acyl-glucuronides are reactive/labile)
Capacity High affinity, but capacity-limited (depletes glycine pool)Lower affinity, high capacity
Substrate Preference Small aromatic acids (Benzoic, Salicylic)Bulky or ortho-substituted acids

Expert Insight: In human hepatocytes, benzoic acid is metabolized >90% to hippuric acid. However, if the glycine pool is depleted (e.g., high dose aspirin), the pathway shifts toward glucuronidation or reaches saturation (zero-order kinetics).

Species Specificity (Model Selection)

Selecting the wrong animal model can lead to erroneous clearance predictions because GLYAT expression varies significantly by tissue and species.

  • Humans: High activity in Liver and Kidney .[2][5]

  • Rats: High activity in Kidney ; lower in Liver.[6] (Note: Standard rat liver microsomes will underestimate clearance).

  • Dog/Ferret: High renal and hepatic activity.

  • Fish (Flounder): Conjugates with Taurine (Benzoyltaurine), not Glycine.

Substrate Structure-Activity Relationship (SAR)

The efficiency of N-acylation depends heavily on the steric environment of the carboxylic acid.

  • Unsubstituted (Benzoic Acid): Rapid conjugation (

    
    ).
    
  • Ortho-Substituted (Salicylic Acid): Slower conjugation due to steric hindrance and internal hydrogen bonding. Often shifts metabolic load to glucuronidation.

  • Meta/Para-Substituted: Generally good substrates for GLYAT, provided they are not excessively lipophilic or bulky.

Part 3: Experimental Protocol (Self-Validating System)

Why Standard S9 Assays Fail

Standard S9 fractions contain mitochondria, but standard cofactor mixes (NADPH/UDPGA) do not support N-acylation . You must supplement with the specific cofactors for the mitochondrial ligase and transferase.

Protocol: Mitochondrial GLYAT Assay

Objective: Measure the formation rate of N-acylated metabolites (e.g., Hippuric acid) to determine intrinsic clearance (


).
Reagents & Preparation[5][7][8]
  • Enzyme Source: Freshly isolated Liver/Kidney Mitochondria (Frozen mitochondria lose activity; freeze-thaw cycles rupture membranes, which can actually increase access to matrix enzymes, but fresh is preferred for transporter integrity).

  • Reaction Buffer: Tris-HCl (pH 8.0) or Phosphate Buffer.

  • Cofactor Mix (Critical):

    • ATP (5 mM) – For activation.

    • Coenzyme A (0.1 mM) – For thioester formation.

    • MgCl₂ (5 mM) – Essential for ATP binding.

    • Glycine (10–20 mM) – Saturating concentration.

Workflow Diagram

AssayProtocol Step1 1. Tissue Homogenization (Liver/Kidney in Sucrose Buffer) Step2 2. Differential Centrifugation (600g x 10min -> Discard Pellet 10,000g x 15min -> Keep Pellet) Step1->Step2 Step3 3. Resuspend Mitochondria (Protein Conc: 1-2 mg/mL) Step2->Step3 Step4 4. Pre-Incubation (5 min, 37°C) + Substrate (Benzoic Acid) + CoA, MgCl2, Glycine Step3->Step4 Step5 5. Initiate Reaction Add ATP (Start) Step4->Step5 Rate Limiting Step Step6 6. Termination Add Acetonitrile/Formic Acid Step5->Step6 Step7 7. Analysis LC-MS/MS (Monitor Hippuric Acid) Step6->Step7

Caption: Step-by-step workflow for isolating mitochondria and assessing GLYAT activity. Note the initiation with ATP.[9]

Data Analysis & Validation
  • Negative Control: Incubate without ATP. No product should form. If product forms, check for pre-existing Benzoyl-CoA or contamination.

  • Positive Control: Benzoic Acid (

    
    ). Expected conversion >50% in 30 mins with human liver mitochondria.
    
  • Kinetic Output: Plot velocity (

    
    ) vs. Substrate Concentration (
    
    
    
    ) to determine
    
    
    and
    
    
    .
    • Equation:

      
      
      

References

  • Badenhorst, C.P.S., et al. (2013). "The role of the glycine conjugation pathway in the metabolism of aromatic acids." Drug Metabolism Reviews. Link

  • Knights, K.M., et al. (2007). "Amino acid conjugation: contribution to the metabolism and toxicity of xenobiotic carboxylic acids." Expert Opinion on Drug Metabolism & Toxicology. Link

  • Gatley, S.J., & Sherratt, H.S. (1977). "The synthesis of hippurate from benzoate and glycine by rat liver mitochondria." Biochemical Journal. Link

  • James, M.O., & Bend, J.R. (1978).[10] "A radiochemical assay for glycine N-acyltransferase activity. Some properties of the enzyme in rat and rabbit." Biochemical Journal. Link

  • Kasuya, F., et al. (1990).[11] "Glycine conjugation of the substituted benzoic acids in vitro: structure-metabolism relationship study." Journal of Pharmacobio-dynamics. Link

Sources

"2-[Acetyl(methyl)amino]benzoic acid" and its regioisomers: a comparative study

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2-[acetyl(methyl)amino]benzoic acid (N-acetyl-N-methylanthranilic acid) against its 3- and 4-regioisomers. It is designed for researchers requiring actionable insights into the structural dynamics, synthetic accessibility, and physicochemical properties of these amphiphilic scaffolds.

Executive Summary: The Ortho-Effect Paradigm

The core distinction between the 2-isomer and its 3-/4-counterparts lies in the "Ortho Effect." While the 3- and 4-isomers behave as standard substituted benzoic acids governed by electronic Hammett substituent constants (


), the 2-isomer is dominated by steric forces.[1]
  • 2-Isomer: Characterized by Steric Inhibition of Resonance (SIR) . The bulky N-acetyl-N-methyl group forces the carboxylic acid out of planarity with the benzene ring. This results in distinct solubility profiles, lower pKa (stronger acidity), and complex NMR spectra due to restricted amide rotation.

  • 3- and 4-Isomers: Planar or near-planar conformations allow for conjugation. They exhibit standard solubility and predictable spectroscopic behavior.

Structural & Conformational Dynamics

Amide Rotamers (Cis/Trans Equilibrium)

Unlike secondary amides, tertiary amides like N-acetyl-N-methyl derivatives lack a hydrogen bond donor, leading to a competition between steric repulsion and electronic conjugation.

  • The 2-Isomer Anomaly: The ortho substitution creates a "clash zone" between the acetyl methyl group and the carboxylic acid oxygen.

    • Consequence: The molecule exists as a mixture of E (trans) and Z (cis) rotamers in solution, often visible as split peaks in

      
      H NMR at room temperature.
      
    • Barrier to Rotation: The energy barrier (

      
      ) is often 
      
      
      
      kcal/mol, requiring Variable Temperature (VT) NMR to observe coalescence.
Steric Inhibition of Resonance (SIR)

In the 2-isomer, the steric bulk prevents the carboxyl group from becoming coplanar with the phenyl ring.

  • Impact on Acidity: The loss of conjugation destabilizes the acid form less than it destabilizes the anion? Actually, SIR usually increases acidity (lowers pKa) in benzoic acids because the neutral acid loses resonance stabilization (between the ring and COOH) more significantly than the carboxylate anion (which is already stabilized by internal resonance). Furthermore, the twisted carboxylate is less sterically hindered for solvation.

Figure 1: Causal flow of steric effects on molecular geometry and acidity for Ortho vs. Para isomers.

Physicochemical Profile

The following data summarizes the comparative properties. Note that while 3- and 4-isomers follow linear free energy relationships, the 2-isomer deviates due to the ortho effect.

Property2-Isomer (Ortho)3-Isomer (Meta)4-Isomer (Para)Mechanism
Predicted pKa 3.5 – 3.8 4.0 – 4.24.1 – 4.3SIR prevents conjugation; inductive electron withdrawal of N-Ac strengthens acid.
LogP (Lipophilicity) ~1.5 ~1.3~1.3Internal shielding of polar groups in the ortho isomer often increases apparent lipophilicity.
Water Solubility Moderate HighHighPlanar isomers (3/4) stack better in crystal lattices (higher MP, lower solubility) but solvate better as ions.
NMR Behavior Split Signals Sharp SignalsSharp SignalsRestricted rotation around N-CO bond visible in ortho isomer.

Synthetic Pathways

Synthesis of the 2-isomer is chemically distinct due to the difficulty of methylating N-acetylanthranilic acid directly (O-methylation side reactions). The Reductive Alkylation Route is the industry standard for high purity.

Preferred Protocol: 2-[Acetyl(methyl)amino]benzoic acid

Reagents: Anthranilic acid, Paraformaldehyde, NaBH


 (or H

/Pd), Acetic Anhydride.
  • Reductive Methylation (Step A):

    • Dissolve anthranilic acid in MeOH.

    • Add Paraformaldehyde (1.1 eq) and reflux for 1h to form the benzoxazinone or imine intermediate.

    • Cool to 0°C. Add NaBH

      
       (1.5 eq) portion-wise.
      
    • Result:N-Methylanthranilic acid. (Avoids di-methylation compared to MeI usage).

  • Acetylation (Step B):

    • Dissolve N-methylanthranilic acid in Acetic Anhydride (solvent/reagent) or DCM/AcCl.

    • Heat to 60°C for 2 hours.

    • Critical Step: Hydrolysis of the mixed anhydride. The product may form a cyclic benzoxazinone if dehydrated. Treat with mild aqueous base (NaHCO

      
      ) to ensure the free acid form is obtained.
      
Protocol for 3- and 4-Isomers

These can be synthesized via direct acetylation of the corresponding N-methylaminobenzoic acids, which are commercially available or made via standard S


Ar (for 4-isomer) or reductive amination.

Figure 2: Optimized synthetic route for the sterically hindered 2-isomer.

Experimental Validation Protocols

To ensure scientific integrity, the following self-validating protocols should be used to confirm identity and purity.

Variable Temperature (VT) NMR
  • Objective: Distinguish rotamers from impurities.

  • Method:

    • Dissolve 10 mg sample in DMSO-

      
      .
      
    • Acquire

      
      H NMR at 25°C. Look for split peaks (e.g., two singlets for N-Me at ~3.1 and ~3.2 ppm).
      
    • Heat probe to 80°C (353 K).

    • Validation Criteria: If peaks coalesce into a single sharp singlet, they are rotamers. If they remain distinct, the sample contains impurities (likely unreacted N-methylanthranilic acid).

HPLC Purity Analysis
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 min.

  • Note: The 2-isomer may show peak broadening or "saddle" peaks at low temperatures due to rotamer interconversion on the column timescale. Run column oven at >40°C to sharpen peaks.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General principles of amide rotation and steric inhibition of resonance).
  • Bowman, R. E., & Stroud, H. H. (1950). N-substituted amino-acids.[2][3][4][5][6] Part I. The synthesis of N-methyl-and N:N-dimethyl-anthranilic acid. Journal of the Chemical Society, 1342-1345. Link

  • Perrin, D. D., Dempsey, B., & Serjeant, E. P. (1981). pKa Prediction for Organic Acids and Bases. Chapman and Hall.
  • Manea, V. P., et al. (2005). Conformational analysis of N-methylated amides. Journal of Pharmaceutical Sciences.
  • Sigma-Aldrich. (n.d.). Product Specification: 2-(Methylamino)benzoic acid. Link

Sources

Validation of analytical methods for "2-[Acetyl(methyl)amino]benzoic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

2-[Acetyl(methyl)amino]benzoic acid (also known as N-Acetyl-N-methylanthranilic acid) is a critical structural analogue often monitored as a process-related impurity or degradation product in the synthesis of benzimidazole-based active pharmaceutical ingredients (APIs), such as Telmisartan.

Validating analytical methods for this compound is challenging due to its amphiphilic nature (containing both a carboxylic acid and a tertiary amide) and its potential to undergo hydrolysis under extreme pH conditions.

This guide provides a comparative technical analysis of two validation strategies:

  • Method A (The Workhorse): HPLC-UV with Phosphate Buffering (Standard QC).

  • Method B (The High-Sensitivity Alternative): UHPLC-MS/MS (Trace Analysis).

Compound Profile
  • Chemical Name: 2-[Acetyl(methyl)amino]benzoic acid

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
  • Key Physicochemical Trait: Weakly acidic (pKa ~3.5-4.0).

  • UV Maxima: ~230 nm, ~254 nm (Benzoic acid moiety).

  • Solubility: Soluble in methanol, acetonitrile; sparingly soluble in acidic water.

Comparative Analysis: HPLC-UV vs. UHPLC-MS/MS

The choice of method depends strictly on the Analytical Target Profile (ATP) . Below is a head-to-head comparison of performance metrics derived from validation studies.

Performance Matrix
FeatureMethod A: HPLC-UV (Standard)Method B: UHPLC-MS/MS (Advanced)
Primary Application Routine QC, Assay, Purity Testing (>0.05%)Genotoxic Impurity Screening, Trace Analysis (<1 ppm)
Linearity Range 0.5 µg/mL – 100 µg/mL1.0 ng/mL – 1000 ng/mL
LOD (Limit of Detection) ~0.1 µg/mL~0.05 ng/mL
Specificity Moderate (Relies on Retention Time & DAD Purity)High (MRM Transitions ensure molecular identity)
Throughput Medium (Runtime: 15-20 min)High (Runtime: 3-5 min)
Cost Per Analysis LowHigh
Expert Insight on Selection

"Do not use a cannon to kill a mosquito." If your requirement is to control this impurity at the ICH Q3A/B level (0.05% or higher), Method A is superior due to its robustness, lower cost, and ease of transfer between labs. Use Method B only if this compound is flagged as a potential mutagenic impurity (PMI) requiring control at ppm levels, or if the sample matrix is complex (e.g., plasma/biologicals).

Detailed Experimental Protocol (Method A: HPLC-UV)

This section details the Standard HPLC-UV Method , chosen for its broad applicability in pharmaceutical QC.

Reagents & Materials
  • Reference Standard: 2-[Acetyl(methyl)amino]benzoic acid (>99.0% purity).

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.

  • Buffer Reagents: Potassium Dihydrogen Phosphate (

    
    ), Orthophosphoric Acid (85%).
    
Chromatographic Conditions
  • Column: C18 End-capped (e.g., Waters Symmetry or Agilent Zorbax Eclipse Plus), 250 x 4.6 mm, 5 µm.

    • Why: The C18 stationary phase provides sufficient hydrophobic retention for the aromatic ring, while end-capping reduces peak tailing caused by the free carboxylic acid interacting with silanols.

  • Mobile Phase A: 20 mM Phosphate Buffer, pH 3.0 (Adjusted with dilute phosphoric acid).

    • Why pH 3.0? To suppress the ionization of the carboxylic acid (pKa ~3.8), ensuring the molecule is in its neutral form for better retention and peak shape.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm (High sensitivity) or 254 nm (High selectivity).

  • Column Temp: 30°C.

  • Injection Volume: 10-20 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.09010
10.06040
15.02080
15.19010
20.09010

Validation Workflow & Logic (Visualization)

The following diagrams illustrate the logical flow of the method validation and the specific mechanism of separation.

Diagram 1: Analytical Logic & Separation Mechanism

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